molecular formula C14H20Br2N4 B12369081 Amprolium-d7 (bromide hydrobromide)

Amprolium-d7 (bromide hydrobromide)

Cat. No.: B12369081
M. Wt: 411.19 g/mol
InChI Key: LXZZWPWBMMSIOG-VOXXXVCDSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Amprolium-d7 (bromide hydrobromide) is a useful research compound. Its molecular formula is C14H20Br2N4 and its molecular weight is 411.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality Amprolium-d7 (bromide hydrobromide) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Amprolium-d7 (bromide hydrobromide) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H20Br2N4

Molecular Weight

411.19 g/mol

IUPAC Name

2-propyl-5-[[2,3,4,5-tetradeuterio-6-(trideuteriomethyl)pyridin-1-ium-1-yl]methyl]pyrimidin-4-amine;bromide;hydrobromide

InChI

InChI=1S/C14H19N4.2BrH/c1-3-6-13-16-9-12(14(15)17-13)10-18-8-5-4-7-11(18)2;;/h4-5,7-9H,3,6,10H2,1-2H3,(H2,15,16,17);2*1H/q+1;;/p-1/i2D3,4D,5D,7D,8D;;

InChI Key

LXZZWPWBMMSIOG-VOXXXVCDSA-M

Isomeric SMILES

[2H]C1=C(C(=[N+](C(=C1[2H])C([2H])([2H])[2H])CC2=CN=C(N=C2N)CCC)[2H])[2H].Br.[Br-]

Canonical SMILES

CCCC1=NC=C(C(=N1)N)C[N+]2=CC=CC=C2C.Br.[Br-]

Origin of Product

United States
Foundational & Exploratory

Technical Whitepaper: Physicochemical Properties & Analytical Utilization of Amprolium-d7 Bromide Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of Amprolium-d7 bromide hydrobromide , a stable isotope-labeled internal standard (IS) critical for the quantification of amprolium residues in food safety and veterinary drug development. We explore its molecular architecture, physicochemical stability, and its application in Hydrophilic Interaction Liquid Chromatography with Tandem Mass Spectrometry (HILIC-MS/MS). This document is designed for analytical chemists requiring high-fidelity protocols for regulatory compliance (e.g., EU MRLs, FDA tolerances).

Part 1: Molecular Architecture & Isotopic Fidelity

Amprolium is a thiamine (Vitamin B1) antagonist.[1] The d7-labeled variant serves as the "gold standard" for quantification because it mimics the analyte's extraction recovery and ionization efficiency while remaining spectrally distinct.

Chemical Identity

The specific salt form—Bromide Hydrobromide —is chosen for its crystalline stability and solubility profile, distinct from the hydrochloride forms often used in therapeutic formulations.

PropertySpecification
Compound Name Amprolium-d7 bromide hydrobromide
Chemical Name 1-[(4-amino-2-(propyl-d7)-pyrimidin-5-yl)methyl]-2-methylpyridinium bromide hydrobromide
Molecular Formula C₁₄H₁₃D₇Br₂N₄
Molecular Weight 411.19 g/mol (Salt) / ~250.3 g/mol (Cation only)
CAS Number 121-25-5 (Unlabeled parent); Specific d7 CAS varies by synthesizer
Isotopic Purity ≥ 98% atom D (Critical to prevent M+0 interference)
Appearance White to off-white hygroscopic crystalline powder
Structural Logic

The deuterium labeling (d7) is typically located on the propyl side chain of the pyrimidine ring.

  • Why here? This location is metabolically stable and resistant to deuterium-hydrogen exchange (D/H exchange) in aqueous acidic solvents, ensuring the label remains intact during extraction.

  • Mass Shift: The +7 Da shift places the precursor ion significantly outside the natural isotopic envelope of the native amprolium (M+1, M+2), eliminating "cross-talk" during MS detection.

Part 2: Physicochemical Properties[4][6]

Understanding these properties is a prerequisite for designing robust extraction protocols.

Solubility Profile

Amprolium is a quaternary ammonium cation, making it permanently charged and highly polar.

  • Water/Methanol: Highly soluble.[2]

  • Acetonitrile/Acetone: Poor solubility.[2][3]

  • Non-polar solvents (Hexane/DCM): Insoluble.

  • Implication: Liquid-Liquid Extraction (LLE) using non-polar solvents is ineffective. "Salting out" or HILIC-based SPE is required.

Stability Factors[1]
  • Photosensitivity: Amprolium degrades under UV light.

    • Protocol: All stock solutions must be stored in amber glass vials.

  • Hygroscopicity: The bromide hydrobromide salt absorbs atmospheric moisture.

    • Protocol: Store desiccated at -20°C. Equilibrate to room temperature before weighing to prevent condensation-induced weighing errors.

  • pKa: ~5.01 (Pyrimidine ring). The quaternary nitrogen maintains a positive charge across the entire pH range used in LC-MS.

Part 3: Analytical Strategy (HILIC-MS/MS)

Standard Reversed-Phase (C18) chromatography fails for Amprolium because the charged molecule elutes in the void volume (k' < 1), leading to massive ion suppression from matrix salts.

The Solution: HILIC (Hydrophilic Interaction Liquid Chromatography) HILIC retains polar cations via an aqueous layer formed on the stationary phase, allowing Amprolium to elute after the suppression zone.

Mass Spectrometry Parameters (MRM)

The following transitions assume the d7 label is on the propyl chain.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Collision Energy (eV)Role
Amprolium (Native) 243.2 [M]+150.115Quantifier
94.125Qualifier
Amprolium-d7 (IS) 250.2 [M]+157.115Internal Standard
  • Mechanism: The fragmentation cleaves the methylene bridge.

    • m/z 150/157: Pyrimidine fragment (contains the propyl group).[4]

    • m/z 94: Picoline fragment (unlabeled).

Part 4: Experimental Protocol

Objective: Quantification of Amprolium in Poultry Tissue/Eggs. Limit of Quantitation (LOQ): 1.0 µg/kg (ppb).

Sample Preparation Workflow
  • Homogenization: Weigh 2.0 g of tissue/egg into a 50 mL centrifuge tube.

  • IS Spiking: Add 50 µL of Amprolium-d7 working solution (1 µg/mL). Vortex for 30s. Allow 15 min equilibration.

  • Extraction: Add 10 mL of Extraction Solvent (Methanol:Water 80:20 v/v + 1% Formic Acid).

    • Why Acid? Improves solubility and disrupts protein binding.

  • Agitation: Shake mechanically for 20 min.

  • Clarification: Centrifuge at 4000 x g for 10 min at 4°C.

  • Cleanup (Optional but Recommended): Pass 1 mL supernatant through a WCX (Weak Cation Exchange) SPE cartridge.

    • Wash: 5% NH4OH in Methanol (removes neutrals).

    • Elute: 2% Formic Acid in Methanol.

  • Dilution: Dilute eluate 1:1 with Acetonitrile (to match HILIC initial conditions).

LC-MS/MS Conditions
  • Column: Ethylene Bridged Hybrid (BEH) Amide or HILIC-Z (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[5]

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold for retention).

    • 1-4 min: 90% -> 60% B.

    • 4-6 min: 60% B.[6]

    • 6.1 min: 90% B (Re-equilibration is critical in HILIC).

Part 5: Visualization of Methodology

Analytical Logic & Workflow

The following diagram illustrates the parallel processing of the analyte and the d7-IS, highlighting where they behave identically and where they differentiate.

AmproliumAnalysis cluster_prep Sample Preparation cluster_lcms HILIC-MS/MS Analysis Sample Biological Sample (Egg/Tissue) Extract Extraction (MeOH/H2O + Formic Acid) Sample->Extract Spike Spike: Amprolium-d7 (Internal Standard) Spike->Extract Normalizes Recovery Clean Cleanup (WCX SPE) Remove Matrix Extract->Clean HILIC HILIC Separation (Co-elution of d0 & d7) Clean->HILIC Ionization ESI+ Source (Ionization) HILIC->Ionization Q1 Q1 Filter Mass Selection Ionization->Q1 Q3 Q3 Filter Fragment Selection Q1->Q3 Fragmentation d0_path Amprolium (d0) m/z 243 -> 150 Q1->d0_path d7_path Amprolium-d7 m/z 250 -> 157 Q1->d7_path Data Quantification (Ratio d0/d7) Q3->Data

Caption: Analytical workflow demonstrating the integration of Amprolium-d7 to correct for extraction losses and matrix suppression effects during HILIC-MS/MS analysis.

References

  • European Food Safety Authority (EFSA). (2021). Safety and efficacy of COXAM® (amprolium hydrochloride) for chickens.[7] EFSA Journal. Available at: [Link]

  • Food and Agriculture Organization (FAO). (2014). Residue evaluation of certain veterinary drugs: Amprolium. JECFA Monographs. Available at: [Link]

  • Agilent Technologies. (2020). Analysis of Amprolium in Eggs Using Bond Elut Plexa SPE and LC/MS/MS. Application Note. Available at: [Link]

  • PubChem. (2025).[4] Amprolium Compound Summary. National Library of Medicine. Available at: [Link]

Sources

Molecular Structure and Isotopic Purity of Amprolium-d7 (Bromide Hydrobromide): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amprolium is a synthetic structural analog of thiamine (Vitamin B1) and a highly effective coccidiostat used extensively in veterinary medicine and poultry farming[1]. To enforce maximum residue limits (MRLs) and ensure global food safety, regulatory laboratories rely on highly sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS)[2].

In trace-level quantitative analysis, matrix effects can severely compromise data integrity. Amprolium-d7 (bromide hydrobromide) serves as the gold-standard internal standard (IS) to bypass these limitations[3]. By utilizing isotope dilution mass spectrometry (IDMS), laboratories can establish a self-validating analytical system where the internal standard perfectly mimics the analyte's extraction recovery and ionization efficiency, ensuring absolute quantitative accuracy.

Molecular Architecture & Physicochemical Properties

Amprolium-d7 (bromide hydrobromide) is a stable, deuterium-labeled quaternary ammonium salt. The specific incorporation of seven deuterium atoms on the propyl chain yields a +7 Da mass shift, providing a critical mass-to-charge (m/z) separation from the unlabeled analyte[4].

The bromide hydrobromide salt form is a direct result of the synthetic route, which utilizes deuterated propyl bromide to alkylate the pyrimidine precursor, as opposed to the chloride hydrochloride salt typically seen in commercial unlabeled amprolium.

Table 1: Physicochemical and Mass Spectrometry Comparison

ParameterAmprolium (Unlabeled)Amprolium-d7 (Bromide Hydrobromide)
Chemical Formula C₁₄H₁₉ClN₄ • HClC₁₄H₁₃D₇Br₂N₄[5]
Molecular Weight 315.24 g/mol 411.19 g/mol [5]
Precursor Ion (ESI+) 243.1 m/z[6]250.1 m/z
Quantifier Ion (Pyrimidine) 150.1 m/z[6]157.1 m/z
Qualifier Ion (Pyridine) 94.1 m/z[6]94.1 m/z

Note: The 150.1 → 157.1 m/z shift corresponds to the pyrimidine fragment containing the deuterated propyl group. The 94.1 m/z fragment (2-methylpyridine) remains unlabeled and thus identical across both compounds.

Mechanism of Action: The Thiamine Deception

Understanding the pharmacology of amprolium is essential for interpreting its pharmacokinetic distribution in tissues. Eimeria parasites lack the ability to synthesize thiamine de novo and depend entirely on importing it from the host's intestinal environment for energy metabolism[1].

Amprolium competitively binds to the parasite's thiamine transporters with a significantly higher affinity than thiamine itself[7]. Because amprolium cannot function as a metabolic cofactor, this molecular deception starves the parasite, stalling schizogony and leading to parasite death[1].

MOA Thiamine Thiamine (Vitamin B1) Transporter Eimeria Thiamine Transporter Thiamine->Transporter Normal Binding Amprolium Amprolium (Structural Analog) Amprolium->Transporter Competitive Inhibition Uptake Intracellular Thiamine Uptake Transporter->Uptake Energy Metabolism Starvation Parasite Starvation & Death Transporter->Starvation Blockade

Competitive inhibition of the Eimeria thiamine transporter by Amprolium.

The Causality of Isotopic Purity in Mass Spectrometry

In trace-level quantitative analysis, the isotopic purity of the internal standard is not merely a quality metric—it is a fundamental requirement for assay linearity. Amprolium-d7 must possess an isotopic purity of >94.5 atom% D (typically >99% in premium analytical grades)[4].

The Causality: If the internal standard contains a significant fraction of unlabeled amprolium (M+0), spiking the IS into the sample will artificially inflate the analyte's peak area. This isotopic cross-talk causes a positive quantitative bias, severely compromising the Lower Limit of Quantitation (LLOQ) and leading to false-positive regulatory violations. High isotopic purity ensures that the 243.1 m/z channel remains pristine.

Experimental Protocol: LC-MS/MS Quantitation Workflow

As an Application Scientist, I frequently observe laboratories struggling with amprolium recovery using standard reversed-phase (C18) chromatography. Because amprolium is a permanently charged quaternary ammonium compound, it elutes in the void volume on C18 columns. This leads to severe matrix ion suppression from co-eluting polar compounds, most notably endogenous L-carnitine [2].

The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) must be employed. HILIC retains the polar amprolium molecule, separating it from early-eluting suppression zones[8]. Furthermore, spiking Amprolium-d7 into the raw matrix before extraction creates a self-validating system . Any analyte lost during protein precipitation or Solid Phase Extraction (SPE) is perfectly mirrored by the IS, keeping the quantitative ratio constant.

Step-by-Step Methodology
  • Matrix Spiking: Weigh 5.0 g of homogenized sample (e.g., egg or poultry tissue). Immediately spike with 100 µL of Amprolium-d7 working solution (1 µg/mL) to initiate the self-validating IDMS protocol[6].

  • Protein Precipitation: Add 10 mL of 5% trichloroacetic acid (TCA). Vortex vigorously for 2 minutes to disrupt protein-drug binding. Centrifuge at 4000 rpm for 10 minutes to pellet the proteins[6].

  • Solid Phase Extraction (SPE) Cleanup:

    • Condition a polymeric SPE cartridge (e.g., Bond Elut Plexa, 200 mg) with 3 mL methanol followed by 3 mL deionized water[6].

    • Load 5 mL of the sample supernatant.

    • Wash with 3 mL of deionized water to remove highly polar matrix interferences.

    • Dry the cartridge under vacuum for 5 minutes.

    • Elute the target analytes with 3 mL of 2% formic acid in acetonitrile[6].

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of the initial mobile phase (e.g., 60:40 Acetonitrile : 50 mM Ammonium Formate buffer, pH 4.0)[2].

  • LC-MS/MS Analysis: Inject 5 µL onto a Fused-Core HILIC column. Operate the triple quadrupole mass spectrometer in positive Electrospray Ionization (ESI+) using Multiple Reaction Monitoring (MRM) mode[2].

Workflow Sample Complex Matrix (Feed/Tissue/Eggs) Spike Spike Internal Standard (Amprolium-d7) Sample->Spike Extraction Protein Precipitation (5% TCA) Spike->Extraction SPE Solid Phase Extraction (Polymeric SPE) Extraction->SPE HILIC HILIC LC Separation (Acetonitrile/Formate) SPE->HILIC MSMS ESI-MS/MS Detection (MRM Mode) HILIC->MSMS Quant Isotope Dilution Quantitation MSMS->Quant

Step-by-step extraction and LC-MS/MS quantitation workflow using Amprolium-d7.

Conclusion

Amprolium-d7 (bromide hydrobromide) is an indispensable tool in modern analytical chemistry and veterinary pharmacokinetics. Its precise isotopic labeling and structural fidelity to amprolium allow scientists to bypass the severe matrix effects inherent in complex biological samples. By coupling HILIC separation with Isotope Dilution Mass Spectrometry (IDMS), laboratories can achieve robust, self-validating quantitation down to sub-ppb levels, ensuring absolute confidence in food safety compliance.

References

Sources

Comparative Technical Guide: Native Amprolium vs. Amprolium-d7 Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amprolium (1-[(4-amino-2-propylpyrimidin-5-yl)methyl]-2-methylpyridinium) is a quaternary ammonium coccidiostat structurally analogous to thiamine (Vitamin B1). In quantitative bioanalysis—specifically LC-MS/MS—the use of a stable isotope-labeled internal standard (SIL-IS), such as Amprolium-d7 , is not merely a regulatory recommendation but a physicochemical necessity.

This guide details the critical differences between the native analyte and its deuterated isotopologue, focusing on mass spectral behavior, chromatographic "isotope effects," and the mitigation of ionization suppression in complex matrices (avian tissue, feed, and eggs).

Part 1: Chemical & Physical Distinction[1]

The fundamental difference lies in the isotopic substitution of hydrogen (


H) with deuterium (

H) on the propyl side chain. This modification alters the mass without significantly changing the electronic structure, although subtle changes in lipophilicity occur.
FeatureNative AmproliumAmprolium-d7 (SIL-IS)
Chemical Formula


Monoisotopic Mass ~243.16 Da~250.20 Da
Isotopic Labeling Natural abundanceHeptadeuterated (Propyl group:

)
pKa Strong base (Quaternary amine)Identical
Solubility Highly water-soluble (Polar)Identical
Structural Logic of the D7 Label

The choice of a d7 label is deliberate. The propyl group attached to the pyrimidine ring contains exactly 7 hydrogen atoms (


).
  • Why not d3? A d3 label (+3 Da) risks interference from the natural M+3 isotopes of the native analyte (due to

    
    C, 
    
    
    
    N,
    
    
    Cl abundance) at high concentrations.
  • Why d7? A +7 Da shift places the IS mass window far beyond the natural isotopic envelope of the native compound, ensuring zero cross-talk from analyte to internal standard.

Part 2: The Mass Spectrometry Perspective

In LC-MS/MS (Triple Quadrupole), Amprolium is analyzed in Positive Electrospray Ionization (+ESI) mode. The molecule is already a pre-charged cation, making it extremely sensitive but susceptible to matrix effects.

Fragmentation Pathways (MRM Transitions)

The collision-induced dissociation (CID) typically cleaves the methylene bridge between the pyrimidine and pyridine rings.

AnalytePrecursor Ion (Q1)Product Ion (Q3)Structural Origin of Fragment
Native Amprolium 243.1

150.1

Pyrimidine moiety (contains Propyl)
94.1

Picoline (Pyridine) moiety
Amprolium-d7 250.2

157.2

Pyrimidine-d7 moiety
94.1

Picoline moiety (Unlabeled)

Critical Insight: When setting up your method, tracking the 250.2


 157.2 transition for the IS is specific. If you tracked 250.2 

94.1, you might lose specificity if other interferences yield the picoline fragment.

Part 3: Chromatographic Behavior (The Deuterium Isotope Effect)

A common misconception is that IS and Analyte co-elute perfectly. In high-efficiency Reverse Phase (RP) chromatography, this is often false .

The Inverse Isotope Effect

Deuterium-carbon bonds (


) are slightly shorter and have lower vibrational energy than 

bonds. This results in a slightly smaller molar volume and reduced lipophilicity for the deuterated analog.[1]
  • Result: Amprolium-d7 often elutes slightly earlier (0.05 – 0.2 min) than Native Amprolium on C18 columns.

  • Risk: If the retention time shift is too large, the IS may not experience the exact same matrix suppression window as the analyte.

  • Solution: Use HILIC (Hydrophilic Interaction Liquid Chromatography) .[2][3][4] In HILIC, the separation is based on polarity/partitioning into a water layer. The isotope effect is minimized, and the retention of the highly polar amprolium is superior to C18.

Part 4: Experimental Protocol (Field-Proven)

This protocol utilizes a "Dilute-and-Shoot" or SPE cleanup suitable for eggs/tissue, leveraging the D7 standard to correct for the high suppression typical of biological extracts.

Workflow Visualization

G Sample Homogenized Sample (Egg/Tissue: 5g) Spike Add Internal Standard (Amprolium-d7) Sample->Spike Critical Step: Spike BEFORE extraction Extract Extraction (Acetonitrile/Water/Formic Acid) Spike->Extract Equilibrate 10 min Cleanup Cleanup (Optional) (SPE - Bond Elut Plexa) Extract->Cleanup Remove Lipids/Proteins Analysis LC-MS/MS Analysis (HILIC Column) Cleanup->Analysis Inject 5 µL Data Quantitation (Ratio: Native Area / D7 Area) Analysis->Data Calculate Results

Figure 1: Analytical workflow emphasizing the early introduction of the Amprolium-d7 standard to compensate for extraction efficiency losses.

Step-by-Step Methodology
  • Standard Preparation:

    • Prepare Stock A: Native Amprolium (1 mg/mL in Methanol).

    • Prepare Stock B: Amprolium-d7 (1 mg/mL in Methanol). Note: Verify isotopic purity >98% to prevent native contamination.

  • Sample Extraction:

    • Weigh 2.0 g of homogenized tissue/egg.

    • Spike with Amprolium-d7 (Target conc: 100 ng/g).

    • Add 8 mL Acetonitrile:Water (80:20) with 0.1% Formic Acid.[3][5]

    • Vortex (5 min) and Centrifuge (4000g, 10 min).

  • Cleanup (Matrix Removal):

    • Pass supernatant through a Pass-through SPE (e.g., phospholipid removal plate) or dilute 1:5 with mobile phase if sensitivity allows.

  • LC-MS/MS Parameters:

    • Column: HILIC (e.g., Poroshell HILIC-Z or BEH Amide), 2.1 x 100 mm.

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

    • Gradient: 90% B to 50% B over 5 minutes. (Amprolium retains well in high organic in HILIC).

Part 5: Data Analysis & Reliability

The primary role of Amprolium-d7 is to correct for Matrix Effects (ME) . Amprolium is notorious for signal suppression in ESI+ due to co-eluting phospholipids.

Mechanism of Correction

Because the D7 standard is present in the source at the same time as the native analyte, any suppression affecting the native analyte affects the D7 standard equally (assuming negligible retention shift).

Calculation:



Matrix Effect Logic Diagram

ME Matrix Biological Matrix (Phospholipids) Source ESI Source (Ionization Competition) Matrix->Source Co-elution Signal Native Signal (Suppressed) Source->Signal -40% Intensity IS_Signal D7 Signal (Suppressed Equally) Source->IS_Signal -40% Intensity Result Corrected Ratio (Accurate Quant) Signal->Result IS_Signal->Result Normalization

Figure 2: Mechanism of Matrix Effect Compensation. The Internal Standard acts as a normalization factor against ionization suppression.

Validation Criteria (Self-Validating System)

To ensure the system is trustworthy:

  • IS Area Stability: The peak area of Amprolium-d7 in samples should not deviate >20% from the area in pure solvent standards. A large drop indicates severe suppression requiring better cleanup.

  • Retention Time Lock: The Relative Retention Time (RRT) of Native/D7 must remain constant (typically 1.00 ± 0.02).

  • Blank Check: Inject a blank containing only Amprolium-d7. If you see a peak for Native Amprolium, your D7 standard is impure (contains D0) or degrading.

References

  • European Medicines Agency (EMA). (2000). Amprolium Summary Report (EMEA/MRL/767/00-FINAL). Committee for Veterinary Medicinal Products. Link

  • Zhang, C., et al. (2020). Analysis of Amprolium in Eggs Using Bond Elut Plexa SPE and LC/MS/MS. Agilent Technologies Application Note. Link

  • Martinez-Villalba, A., et al. (2010). Analysis of amprolium by hydrophilic interaction liquid chromatography-tandem mass spectrometry.[2] Journal of Chromatography A, 1217(37), 5802-5807.[6] Link

  • PubChem. (n.d.). Amprolium Compound Summary. National Center for Biotechnology Information. Link

Sources

Comprehensive Chemical Profiling and Analytical Applications of Amprolium-d7 Bromide Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amprolium is a widely utilized coccidiostat in veterinary medicine, particularly in poultry farming, to control Eimeria infections. Due to strict maximum residue limits (MRLs) enforced by global regulatory bodies, precise quantification of amprolium residues in animal-derived foods (e.g., eggs, muscle tissue) is a critical food safety mandate. Amprolium-d7 bromide hydrobromide serves as the premier stable-isotope-labeled (SIL) internal standard for these assays. By leveraging deuterium labeling, analytical chemists can effectively neutralize matrix effects and ion suppression during Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows, ensuring unparalleled quantitative accuracy.

Chemical Identifiers & Structural Properties

Amprolium-d7 (bromide hydrobromide) is the deuterium-labeled analog of amprolium[1]. While the unlabeled parent compound is universally recognized by its CAS Registry Number, the d7-labeled standard is synthesized specifically for specialized analytical use. Consequently, it does not possess a distinct, universally registered CAS number in major public databases, though it is commercially available through specialized reference standard manufacturers[1].

Table 1: Chemical Identifiers and Properties

PropertyAmprolium (Unlabeled)Amprolium-d7 (Labeled)
CAS Number 121-25-5[1]Not Assigned / N/A
Chemical Name 1-(4-Amino-2-propyl-5-pyrimidinylmethyl)-2-methylpyridinium bromide hydrobromide1-(4-Amino-2-propyl-5-pyrimidinylmethyl)-2-(methyl-d3)-pyridinium-d4 bromide hydrobromide
Molecular Formula C14H20Br2N4C14H13D7Br2N4
SMILES CCCC1=NC=C(C(N)=N1)C[N+]2=C(C=CC=C2C)C.Br.[Br-]CCCC1=NC=C(C(N)=N1)C[N+]2=C(C([2H])=C(C([2H])=C2C([2H])([2H])[2H])[2H])[2H].Br.[Br-][1]
Primary Application Veterinary API (Coccidiostat)Analytical Internal Standard (LC-MS/MS, NMR)[1]

Mechanistic Grounding: The Role of Amprolium

Amprolium functions as a structural analog of thiamine (Vitamin B1). Its primary mechanism of action involves the competitive inhibition of active thiamine transport mechanisms in the isolated second-generation schizonts of Eimeria species[1]. Because these parasites lack the ability to synthesize thiamine de novo, they are entirely dependent on exogenous uptake. By blocking the thiamine transporter, amprolium induces a fatal thiamine deficiency, disrupting carbohydrate metabolism and ultimately causing parasite starvation and death.

Pathway Thiamine Thiamine (Vitamin B1) Transporter Eimeria Thiamine Transporter Thiamine->Transporter Natural Substrate Amprolium Amprolium Amprolium->Transporter Competitive Inhibition Metabolism Carbohydrate Metabolism Amprolium->Metabolism Blocks Pathway Transporter->Metabolism Uptake Apoptosis Parasite Starvation & Death Transporter->Apoptosis Thiamine Deficiency Metabolism->Apoptosis Survival (Inhibited)

Figure 1: Mechanism of Action - Competitive inhibition of thiamine transport by Amprolium.

Analytical Superiority of Deuterium Labeling (Isotope Dilution Mass Spectrometry)

In complex biological matrices such as egg yolk, albumen, or poultry muscle, endogenous compounds frequently co-elute with target analytes during chromatographic separation. This co-elution alters the ionization efficiency of the target in the mass spectrometer's electrospray ionization (ESI) source—a phenomenon known as the "matrix effect" (typically manifesting as ion suppression)[2].

Amprolium-d7 is chemically identical to amprolium but has a mass shift of +7 Da due to the substitution of seven hydrogen atoms with deuterium on the pyridinium ring and its methyl group. Because it shares the exact physicochemical properties (extraction recovery, chromatographic retention time) as the unlabeled target, but is easily distinguishable by the mass spectrometer, it acts as a perfect self-validating internal standard[3]. The ratio of the unlabeled analyte signal to the SIL internal standard signal remains constant, automatically correcting for any matrix-induced signal fluctuations or sample loss during preparation[3].

Experimental Workflows: SPE-LC-MS/MS Protocol

The following protocol outlines a validated methodology for the extraction and quantification of amprolium residues in eggs, utilizing Amprolium-d7 as the internal standard. This workflow prioritizes robust sample clean-up to mitigate the ~40% matrix suppression typically observed in egg matrices[2].

Step-by-Step Methodology:

  • Sample Homogenization & Spiking: Weigh 5.0 g of homogenized egg sample into a 50 mL polypropylene centrifuge tube. Spike the sample with Amprolium-d7 internal standard solution to achieve a final matrix concentration of 10 µg/kg[2][3]. Allow to equilibrate for 10 minutes at room temperature.

  • Protein Precipitation & Extraction: Add 10 mL of 5% trichloroacetic acid (TCA) (or an optimized mixture of ACN/MeOH containing 1% formic acid)[2][3]. Vortex vigorously at 1000 rpm for 1 minute using a Geno-Grinder or similar apparatus to precipitate proteins and extract the analytes. Centrifuge and collect 5 mL of the supernatant.

  • Solid-Phase Extraction (SPE) Clean-up:

    • Conditioning: Condition a polymeric SPE cartridge (e.g., Agilent Bond Elut Plexa, 200 mg, 3 mL) with methanol, followed by LC-grade water[2].

    • Loading: Load the 5 mL supernatant onto the conditioned cartridge.

    • Washing: Wash the cartridge with water to remove polar interferences, then dry completely under vacuum.

    • Elution: Elute the target analytes with 2% formic acid in acetonitrile[2].

  • LC-MS/MS Analysis: Filter the eluate and inject it into a UHPLC system coupled to a triple quadrupole mass spectrometer. Utilize a HILIC or C18 column with a mobile phase gradient of water (0.1% formic acid, 5 mM ammonium acetate) and acetonitrile[2].

  • Detection: Monitor the MRM transitions. For unlabeled amprolium, monitor the precursor-to-product transitions at m/z 243.1 → 150.1 and 94.1[2]. Monitor the corresponding +7 Da shifted transitions for the Amprolium-d7 internal standard.

Workflow Sample Tissue/Egg Sample Homogenization Spike Internal Standard Amprolium-d7 Spiking Sample->Spike Extract Extraction (TCA or ACN/MeOH) Spike->Extract SPE SPE Clean-up (Bond Elut Plexa) Extract->SPE LCMS LC-MS/MS Analysis (MRM Mode) SPE->LCMS

Figure 2: SPE-LC-MS/MS Workflow for Amprolium extraction and quantification.

Quantitative Data & Method Validation

Using the SIL internal standard approach guarantees high precision and accuracy, meeting the stringent requirements of regulatory residue monitoring. The data below summarizes the expected performance of the validated SPE-LC-MS/MS protocol.

Table 2: Typical LC-MS/MS Validation Parameters for Amprolium in Eggs[2]

Validation ParameterValue / RangeSignificance
Linearity Range 0 – 1000 ng/mL (R² > 0.998)Broad dynamic range for varying contamination levels.
Limit of Detection (LOD) 1 ng/g (1 ppb)High sensitivity for trace residue detection.
Limit of Quantitation (LOQ) 10 ng/g (10 ppb)Well below standard global MRLs for poultry products.
Matrix Effect ~40% Ion SuppressionHighlights the absolute necessity of the Amprolium-d7 IS for correction.
Recovery Rates 70.8% – 92.2%Demonstrates the efficiency of the SPE extraction protocol across 10-100 ng/g spike levels.

References

  • WITEGA Laboratorien Berlin-Adlershof GmbH @ ChemBuyersGuide.com, Inc. Source: ChemBuyersGuide URL:[Link]

  • Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues Source: NIH / PMC URL:[Link]

  • Analysis of Amprolium in Eggs Using Bond Elut Plexa SPE and LC/MS/MS Source: Labrulez URL:[Link]

Sources

Technical Guide: Solubility Profile and Stock Preparation of Amprolium-d7 Bromide Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the solubility profile, physicochemical properties, and handling protocols for Amprolium-d7 bromide hydrobromide . This guide is structured to support researchers and bioanalytical scientists in optimizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Executive Summary

Amprolium-d7 bromide hydrobromide is the stable isotope-labeled analog of the coccidiostat Amprolium. It serves as the critical Internal Standard (IS) for the quantification of Amprolium residues in food safety and veterinary drug monitoring.

Unlike the therapeutic formulation (typically Amprolium Hydrochloride), the deuterated standard is often supplied as the bromide hydrobromide salt. Understanding the solubility nuances of this specific salt form is vital for preventing precipitation during stock preparation, solid-phase extraction (SPE), and chromatographic injection.

Key Takeaway: Amprolium-d7 is a highly polar, ionic compound. It exhibits excellent solubility in Water and Methanol but is practically insoluble in non-polar organic solvents (Hexane, Chloroform) and aprotic polar solvents like Acetone and Acetonitrile (in their pure form).

Physicochemical Characterization

To predict solubility behavior, one must understand the driving forces of the molecule's interaction with solvents.

PropertyDataTechnical Insight
Compound Name Amprolium-d7 bromide hydrobromideDeuterated analog (

on the propyl group).[1][2]
Molecular Formula

Dual bromide counterions increase molecular weight significantly compared to the HCl salt.
Molecular Weight ~411.19 g/mol Heavier than parent Amprolium HCl (~315.2 g/mol ).
Nature Quaternary Ammonium SaltPermanently charged pyridinium ring; highly hydrophilic.
LogP (Parent) -1.1 to -2.3 (Experimental)Highly hydrophilic; partitions preferentially into aqueous phases.
pKa ~2.0 - 3.0 (Pyrimidine amine)Exists as a cation across most physiological and chromatographic pH ranges.

Solubility Profile in Organic Solvents[3][4]

The following data categorizes solvents based on their ability to dissolve Amprolium-d7 for stock solution preparation (1 mg/mL) and working standards.

Primary Solvents (Recommended for Stock Preparation)

These solvents disrupt the ionic lattice of the bromide hydrobromide salt effectively.

  • Methanol (MeOH): Excellent.

    • Usage: Preferred solvent for primary stock solutions in LC-MS applications due to its volatility and compatibility with mobile phases.

    • Solubility Limit: >10 mg/mL (Estimated).

  • Water (Milli-Q): Excellent.

    • Usage: Ideal for aqueous dilutions but less desirable for long-term stock storage due to potential microbial growth or hydrolysis risks over extended periods.

    • Solubility Limit: >50 mg/mL (Freely soluble).

Secondary Solvents (Use with Caution)
  • Dimethyl Sulfoxide (DMSO): Moderate/Good.

    • Usage: Can be used for highly concentrated stocks, but difficult to remove during evaporation steps.

    • Solubility Limit: ~10 mg/mL.[3]

  • Ethanol (EtOH): Slightly Soluble.

    • Usage: Not recommended for primary stock preparation. The solubility drops significantly compared to methanol.

Poor/Incompatible Solvents (Avoid)

Attempting to dissolve the dry powder in these solvents will result in suspension or precipitation.

  • Acetonitrile (ACN): Insoluble (in pure form).

    • Risk:[3][4][5] Injecting a high-organic stock directly into a high-ACN mobile phase may cause on-column precipitation.

  • Acetone: Insoluble.

  • Ethyl Acetate / Chloroform / Hexane: Insoluble.

    • Implication: Amprolium-d7 cannot be extracted using Liquid-Liquid Extraction (LLE) with these solvents.

Visualizing the Solvent Selection Strategy

The following diagram illustrates the decision logic for solvent selection during stock preparation and extraction.

SolubilityWorkflow Compound Amprolium-d7 (Solid Powder) StockPrep Primary Stock Preparation (1.0 mg/mL) Compound->StockPrep Water Water (Milli-Q) Solubility: High Risk: Stability/Microbial StockPrep->Water Acceptable MeOH Methanol Solubility: High Rec: LC-MS Standard StockPrep->MeOH Preferred DMSO DMSO Solubility: Moderate Risk: Evaporation difficulty StockPrep->DMSO Alternative ACN Acetonitrile Solubility: Poor Risk: Precipitation StockPrep->ACN Avoid Hexane Hexane/EtOAc Solubility: None Risk: No Extraction StockPrep->Hexane Avoid WorkingSol Working Solution (Dilute with 50:50 MeOH:H2O) Water->WorkingSol MeOH->WorkingSol

Figure 1: Solvent selection decision tree for Amprolium-d7 stock preparation.

Experimental Protocol: Stock Solution Preparation

This protocol ensures the integrity of the reference standard for quantitative bioanalysis.

Materials Required[2][6][7][8][9][10][11][12]
  • Amprolium-d7 bromide hydrobromide (Solid).[2]

  • Solvent: LC-MS grade Methanol.

  • Vessel: Amber glass volumetric flask (Class A).

Step-by-Step Methodology
  • Equilibration: Allow the vial of Amprolium-d7 to reach room temperature before opening to prevent condensation (the salt can be hygroscopic).

  • Weighing: Accurately weigh 1.0 mg (corrected for salt factor and purity) of the substance into a clean glass vial.

    • Calculation: If the certificate of analysis (CoA) lists purity as 98%, weigh

      
       to achieve an effective 
      
      
      
      mass.
  • Dissolution: Add 1.0 mL of Methanol .

    • Technique: Vortex for 30 seconds. Sonicate for 1 minute if any particulates remain. The solution should be clear and colorless.

  • Storage: Transfer to an amber vial with a PTFE-lined cap.

    • Condition: Store at -20°C .

    • Stability:[6][3][4][7][8][9][10] Stable for >6 months if kept sealed and cold.

  • Working Standard: Dilute the stock 1:100 using 50% Methanol / 50% Water to create a

    
     working solution.
    
    • Note: Do not dilute directly into 100% Acetonitrile, as the salt may precipitate.

Bioanalytical Application: Extraction & Chromatography

When developing methods for poultry muscle or egg analysis, the solubility profile dictates the extraction strategy.

Extraction Strategy (Solid Phase Extraction - SPE)

Because Amprolium is insoluble in non-polar solvents, Liquid-Liquid Extraction (LLE) with hexane or ethyl acetate is ineffective .

  • Recommended Method: Weak Cation Exchange (WCX) or Hydrophilic Interaction Liquid Chromatography (HILIC).

  • Elution Solvent: Use a mixture of Methanol and Water acidified with Formic Acid to maintain solubility and ionization.

Chromatographic Behavior
  • Column Choice: C18 columns often fail to retain Amprolium due to its high polarity (elutes in void volume).

  • Solution: Use HILIC columns or Ion-Pairing Chromatography (e.g., using Heptafluorobutyric acid - HFBA) to increase retention.

  • Mobile Phase: High organic content (Acetonitrile) is used in HILIC to retain the polar compound, but the sample diluent must contain enough water/methanol (e.g., 20-50%) to ensure the Amprolium-d7 remains in solution upon injection.

References

  • European Food Safety Authority (EFSA). (2021). Safety and efficacy of the coccidiostat Amprolium.[9] EFSA Journal. Link

  • HPC Standards GmbH. (2024). D7-Amprolium bromide hydrobromide Solution Datasheet.Link

  • PubChem. (2025). Amprolium Hydrochloride Compound Summary. National Library of Medicine. Link

  • Long, F., et al. (2018). Solubility and Model Correlation of Amprolium Hydrochloride in Pure Solvents. Journal of Chemical & Engineering Data. Link

  • MedChemExpress. (2024). Amprolium-d7 bromide hydrobromide Product Information.Link

Sources

Isotope Dilution Mass Spectrometry in Veterinary Residue Analysis: The Role of Amprolium-d7 Bromide Hydrobromide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge

As analytical scientists tasked with ensuring global food safety, we frequently encounter the limitations of external calibration when quantifying highly polar veterinary drugs in complex biological matrices. Amprolium, a thiamine analogue widely used as a coccidiostat in poultry and cattle, presents a unique chromatographic and mass spectrometric challenge[1]. Due to its permanent positive charge as a quaternary ammonium compound, it exhibits poor retention on standard reversed-phase (C18) columns. Furthermore, the high lipid and protein content of target matrices—such as eggs, liver, and muscle—induces severe ion suppression during electrospray ionization (ESI)[2].

To establish a self-validating analytical system, the integration of a Stable Isotope-Labeled Internal Standard (SIL-IS) is an analytical necessity[3]. This technical guide details the mechanistic application of Amprolium-d7 bromide hydrobromide in Isotope Dilution Mass Spectrometry (IDMS) for robust veterinary residue analysis.

Mechanistic Grounding: The Principle of Isotope Dilution

When analyzing complex matrices, matrix effects (typically ion suppression) can reduce the analyte signal by approximately 40%[2]. If uncorrected, this leads to dangerous underestimations of drug residues, risking regulatory non-compliance.

Amprolium-d7 bromide hydrobromide serves as the perfect internal standard because its deuterium labeling renders it mass-differentiated (a mass shift of +7 Da) while maintaining identical physicochemical properties to the native amprolium[1]. Because the SIL-IS co-elutes exactly with the native analyte, it experiences the exact same matrix environment in the ESI source. Therefore, any signal suppression affects both the native and labeled compounds equally, keeping the ratio of their peak areas constant. This self-validating mechanism ensures absolute quantitative accuracy regardless of matrix variability.

MatrixEffect cluster_0 Without SIL-IS (External Calibration) cluster_1 With Amprolium-d7 (IDMS) A1 Amprolium Signal S1 Ion Suppression (Matrix Components) A1->S1 R1 Underestimation of Concentration S1->R1 A2 Amprolium Signal S2 Equal Ion Suppression (Co-elution) A2->S2 D2 Amprolium-d7 Signal D2->S2 R2 Constant Ratio: Accurate Quantification S2->R2

Fig 1: Mechanism of matrix effect correction using Amprolium-d7 in IDMS.

Chemical Profiling & Physicochemical Properties

Understanding the molecular properties of the SIL-IS is critical for optimizing extraction and chromatographic conditions.

Table 1: Physicochemical Profile of Amprolium-d7 bromide hydrobromide

PropertyValueAnalytical Significance
Chemical Formula C14H13D7Br2N4+7 Da mass shift prevents isotopic cross-talk in MS/MS[1].
Molecular Weight 411.19 g/mol Requires specific MRM transitions distinct from native amprolium[1].
Unlabeled CAS 121-25-5Reference identifier for the native target compound[1].
Solubility Highly water-solubleDictates the use of aqueous extraction buffers (e.g., TCA)[2].
Mechanism of Action Thiamine analogCompetes with Vitamin B1; highly polar nature requires HILIC[1].

Experimental Workflow: From Matrix to Mass Spec

To guarantee data integrity, the analytical workflow must be designed to maximize recovery while minimizing matrix interferents. The following step-by-step protocol outlines an optimized extraction and clean-up methodology for eggs and poultry tissue[2].

Step-by-Step Methodological Protocol

Step 1: Sample Homogenization & SIL-IS Spiking

  • Action: Weigh 5.0 g of thoroughly homogenized matrix (egg or tissue) into a 50 mL polypropylene centrifuge tube. Spike immediately with 100 µL of Amprolium-d7 working solution (1 µg/mL)[4].

  • Causality: Spiking before any extraction step is the cornerstone of a self-validating system. It ensures the SIL-IS undergoes the exact same recovery losses as the native analyte, automatically correcting for extraction inefficiency[3].

Step 2: Protein Precipitation & Acidic Extraction

  • Action: Add 10 mL of 5% Trichloroacetic acid (TCA) in water. Vortex vigorously for 2 minutes and centrifuge at 5000 × g for 10 minutes[2]. Collect 5 mL of the supernatant.

  • Causality: TCA aggressively denatures and precipitates the high protein content found in eggs and muscle tissue. The acidic environment ensures the basic amprolium molecule remains fully ionized and partitioned into the aqueous supernatant, leaving hydrophobic lipids behind in the pellet[2].

Step 3: Solid-Phase Extraction (SPE) Clean-up

  • Action: Condition a polymeric SPE cartridge (e.g., Bond Elut Plexa, 200 mg) with 3 mL methanol followed by 3 mL water. Load the 5 mL supernatant. Wash with 3 mL of water, dry under vacuum, and elute with 3 mL of 2% formic acid in acetonitrile[2].

  • Causality: Polymeric sorbents offer superior retention for moderately polar to polar analytes compared to traditional silica-based C18. The acidic organic elution disrupts polar interactions, recovering the analyte while leaving highly hydrophobic matrix interferents irreversibly bound to the sorbent[2].

Step 4: LC-MS/MS Analysis via HILIC

  • Action: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase. Inject onto a Hydrophilic Interaction Liquid Chromatography (HILIC) column. Use an isocratic or gradient elution with Acetonitrile and 50 mM Ammonium Formate buffer (pH 4.0)[5].

  • Causality: HILIC leverages the extreme polarity of amprolium, providing excellent retention and sharp peak shapes (eluting in under 3 minutes)[5]. This is practically impossible on standard reversed-phase columns without the use of ion-pairing reagents, which are notorious for suppressing MS signals and contaminating the mass spectrometer.

Workflow M Complex Matrix (Eggs, Poultry, Bovine) S Spike with SIL-IS (Amprolium-d7) M->S E Protein Precipitation & Extraction (5% TCA) S->E C SPE Clean-up (Polymeric Sorbent) E->C L HILIC LC-MS/MS Analysis C->L Q Isotope Dilution Quantification L->Q

Fig 2: End-to-end analytical workflow incorporating Amprolium-d7 spiking.

Quantitative Data & Method Validation

When the above protocol is executed correctly, the analytical method demonstrates exceptional robustness, fulfilling stringent regulatory requirements for veterinary drug residue monitoring.

Table 2: Typical Method Validation Parameters using Amprolium-d7

Validation ParameterPerformance MetricAnalytical Significance
Linearity (R²) > 0.998 (0 - 1000 ng/mL)Excellent dynamic range, corrected by Amprolium-d7 ratio[2].
Limit of Quantitation (LOQ) 10 ng/gEnsures compliance with international Maximum Residue Limits (MRLs)[2].
Limit of Detection (LOD) 1 ng/gHigh sensitivity achieved via targeted MS/MS transitions[2].
Matrix Effect (ME) ~40% (Ion Suppression)Fully compensated by Amprolium-d7 co-elution in the ESI source[2].
Average Recovery 70.8% - 92.2%Monitored and corrected via pre-extraction SIL-IS spiking[2].

Conclusion

The quantification of polar veterinary drugs like amprolium in complex food matrices is fraught with analytical pitfalls, primarily poor chromatographic retention and severe ESI ion suppression. By anchoring the methodology with Amprolium-d7 bromide hydrobromide , laboratories can transition from vulnerable external calibration models to highly robust, self-validating Isotope Dilution Mass Spectrometry (IDMS) systems. This ensures that reported residue levels are scientifically unassailable, safeguarding both consumer health and international trade compliance.

References

  • National Institutes of Health (NIH) / JFDA - Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues. Available at:[Link]

  • Labrulez - Analysis of Amprolium in Eggs Using Bond Elut Plexa SPE and LC/MS/MS. Available at: [Link]

  • ResearchGate - Determination of amprolium in feed by a liquid chromatography-mass spectrometry method. Available at: [Link]

Sources

Comprehensive Spectroscopic Characterization of Amprolium-d7 Reference Standards: A Methodological Guide for Isotopic Purity and Structural Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the highly regulated landscape of veterinary residue analysis, the accuracy of quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) relies fundamentally on the quality of stable isotope-labeled internal standards (SIL-IS). Amprolium-d7 (bromide hydrobromide) is a deuterium-labeled analog of the coccidiostat amprolium, a thiamine antagonist widely used in poultry farming[1].

As a Senior Application Scientist, I approach the validation of reference standards not as a checklist, but as a self-validating system of orthogonal analytical techniques . A +7 Da mass shift is analytically optimal: it is large enough to prevent isotopic envelope overlap (cross-talk) with the unlabeled analyte, yet structurally similar enough to co-elute and perfectly correct for matrix-induced ion suppression. However, ensuring that the deuterium label is site-specific and isotopically pure (>99%


) requires a rigorous synthesis of High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR), and Fourier Transform Infrared (FT-IR) spectroscopy.

This whitepaper details the causality, methodologies, and spectroscopic data interpretation required to certify Amprolium-d7 reference standards.

Orthogonal Spectroscopic Validation Workflow

To establish absolute trustworthiness in a reference standard, no single analytical technique is sufficient. We employ a tripartite validation model:

  • HRMS confirms the exact mass and the global isotopic envelope.

  • NMR provides site-specific confirmation of deuterium incorporation, ensuring no scrambling occurred during synthesis.

  • FT-IR offers a rapid, solid-state structural fingerprint based on vibrational physics[2].

G cluster_0 Orthogonal Spectroscopic Validation Start Amprolium-d7 Reference Standard NMR 1H & 13C NMR Site-Specific D-Incorporation Start->NMR MS HRMS (ESI+) Isotopic Envelope & Exact Mass Start->MS IR ATR-FTIR C-D vs C-H Vibrational Shifts Start->IR Validation Certified Isotopic Purity (>99% d7) NMR->Validation MS->Validation IR->Validation

Orthogonal spectroscopic workflow for validating Amprolium-d7 isotopic purity and structure.

High-Resolution Mass Spectrometry (HRMS)

Causality of Experimental Design

Amprolium is a quaternary ammonium compound—specifically, a 1-[(4-amino-2-propyl-5-pyrimidinyl)methyl]-2-methylpyridinium salt[3]. Because it possesses a permanent positive charge, it does not require protonation in the ion source. Therefore, Positive Electrospray Ionization (ESI+) is the most sensitive and logical choice.

Chromatographically, amprolium's high polarity causes poor retention on standard reversed-phase C18 columns. To prevent the analyte from eluting in the void volume (where matrix suppression is highest), we utilize Hydrophilic Interaction Liquid Chromatography (HILIC) [4]. HILIC provides excellent retention for polar cations, ensuring robust MS data acquisition.

Step-by-Step LC-HRMS Protocol
  • Sample Preparation: Dissolve 1.0 mg of Amprolium-d7 in 10 mL of Acetonitrile/Water (75:25, v/v) containing 0.1% formic acid to yield a 100 µg/mL stock. Dilute to 1 µg/mL for injection.

  • Chromatography: Inject 2 µL onto a ZIC-HILIC column (150 x 2.1 mm, 3 µm)[4].

  • Mobile Phase: Isocratic elution using 75% Acetonitrile and 25% 20 mM Ammonium Acetate buffer (pH 5.5) at a flow rate of 0.3 mL/min[4].

  • Ionization: ESI+ mode. Capillary voltage at 3.5 kV, desolvation temperature at 350°C.

  • Acquisition: Scan range m/z 100–500 using an Orbitrap or Q-TOF mass analyzer at a resolution of 70,000 (FWHM).

Quantitative HRMS Data Summary
AnalyteFormula (Cation)Theoretical Exact Mass (m/z)Observed Mass (m/z)Mass Error (ppm)
Amprolium (Unlabeled)

243.1604243.1606+0.8
Amprolium-d7

250.2044250.2042-0.8

Self-Validating Check: The absence of an m/z 243.1604 peak in the Amprolium-d7 spectrum confirms the lack of unlabeled precursor, satisfying the isotopic purity requirement for quantitative LC-MS/MS[1].

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality of Experimental Design

While HRMS proves the molecule has seven deuteriums, it cannot prove where they are located. Amprolium-d7 is synthesized by incorporating the deuterium label onto the propyl chain (


) of the pyrimidine ring. Proton (

) NMR is the definitive tool here: the protons on the propyl chain will be entirely "silent" in the

-NMR spectrum of the

standard, while the pyridine and pyrimidine aromatic protons remain intact.
Step-by-Step NMR Protocol
  • Sample Preparation: Dissolve 10 mg of Amprolium-d7 in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ). DMSO is chosen over 
    
    
    
    to prevent rapid exchange of the pyrimidine
    
    
    protons, allowing for full structural elucidation.
  • Acquisition: Transfer to a 5 mm NMR tube. Acquire

    
    -NMR spectra at 400 MHz (minimum 16 scans) and 
    
    
    
    -NMR spectra at 100 MHz (minimum 1024 scans).
  • Processing: Calibrate the chemical shift against the residual solvent peak (DMSO-

    
     pentet at 2.50 ppm).
    
Quantitative -NMR Data Summary
Proton AssignmentUnlabeled Amprolium

(ppm)
Amprolium-d7

(ppm)
Integration / Multiplicity
Propyl

0.92 (t)Absent 3H (Unlabeled) / 0H (d7)
Propyl

(middle)
1.65 (m)Absent 2H (Unlabeled) / 0H (d7)
Propyl

(benzylic)
2.60 (t)Absent 2H (Unlabeled) / 0H (d7)
Pyridine

2.75 (s)2.75 (s)3H
Methylene bridge (

)
5.58 (s)5.58 (s)2H
Pyrimidine

7.50 (br s)7.50 (br s)2H
Pyrimidine Ar-H8.05 (s)8.05 (s)1H
Pyridine Ar-H7.80 - 8.85 (m)7.80 - 8.85 (m)4H

Self-Validating Check: The complete disappearance of signals at 0.92, 1.65, and 2.60 ppm confirms 100% specific labeling at the propyl chain.

Fourier Transform Infrared (FT-IR) Spectroscopy

Causality of Experimental Design

FT-IR provides an orthogonal, non-destructive method to verify deuteration. According to Hooke’s Law for a harmonic oscillator, the vibrational frequency of a chemical bond is inversely proportional to the square root of its reduced mass. Because deuterium is twice as heavy as hydrogen, the C-D stretching vibrations shift to a significantly lower frequency (~2100–2250 cm⁻¹) compared to standard C-H stretches (~2800–3000 cm⁻¹)[2].

Step-by-Step FT-IR Protocol
  • Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (diamond or zinc selenide) is clean using isopropanol.

  • Background: Collect a background spectrum (ambient air) from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹.

  • Acquisition: Place ~2 mg of solid Amprolium-d7 powder directly onto the ATR crystal. Apply pressure using the anvil.

  • Scan: Acquire 32 co-added scans. Apply baseline correction and atmospheric suppression.

Quantitative FT-IR Data Summary
Vibrational ModeUnlabeled Amprolium (cm⁻¹)Amprolium-d7 (cm⁻¹)Diagnostic Significance
N-H stretching (amine)~3350~3350Confirms intact pyrimidine amine[2]
C-H stretching (alkane)2800 - 3000Reduced intensityLoss of propyl C-H bonds[2]
C-D stretching Absent 2100 - 2250 Direct confirmation of deuteration
C=N stretching~1685~1685Confirms intact heterocyclic rings[2]

Conclusion

The certification of Amprolium-d7 as a reference standard is not derived from a single assay, but from the intersection of mass spectrometry, nuclear magnetic resonance, and vibrational spectroscopy. HRMS guarantees the +7 Da mass shift necessary to bypass matrix interference in LC-MS/MS workflows[1]. NMR proves the precise regiochemistry of the deuterium atoms on the propyl chain, and FT-IR provides a rapid orthogonal confirmation of the heavier C-D isotopic bonds[2]. Together, these protocols form a self-validating system that guarantees the scientific integrity of the reference material.

References

  • National Center for Biotechnology Information. "Amprolium Hydrochloride | C14H20Cl2N4 | CID 8732." PubChem. Available at:[Link]

  • Ali, S., & Abdelhalim, A. "Removal of amprolium from water by roots and seeds ash of Salvadora persica." Journal of Taibah University for Science. Available at:[Link]

  • Journal of Applied Pharmaceutical Science. "Validation of a Stability-Indicating Assay of Amprolium Hydrochloride in Water Soluble Powder Formulation using Hydrophilic Interaction Liquid Chromatography." JAPS. Available at: [Link]

Sources

Advantages of using Amprolium-d7 bromide hydrobromide over external calibration methods

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Stable Isotope Dilution Using Amprolium-d7 Bromide Hydrobromide

Executive Summary

The accurate quantification of Amprolium residues in animal tissues (liver, muscle) and eggs is critical for regulatory compliance (FDA 21 CFR § 556.50, EU Commission Regulation 37/2010). However, Amprolium’s high polarity and the complex nature of biological matrices often render traditional External Calibration (EC) methods prone to significant errors, primarily driven by ion suppression and extraction variability.

This guide details the technical advantages of implementing Stable Isotope Dilution Assays (SIDA) using Amprolium-d7 bromide hydrobromide as an internal standard. By transitioning from external calibration to an isotopically labeled internal standard (SIL-IS) workflow, laboratories can achieve near-absolute correction for matrix effects, ensuring data integrity that withstands rigorous regulatory scrutiny.

Part 1: The Analytical Challenge

Amprolium is a thiamine (Vitamin B1) antagonist used as a coccidiostat in poultry and cattle. Chemically, it is a quaternary ammonium salt, making it highly polar and hydrophilic.

The "Matrix Effect" Trap

In Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the electrospray ionization (ESI) source is susceptible to competition. Co-eluting matrix components (phospholipids, proteins) in egg yolk or liver extracts compete with Amprolium for ionization energy.

  • External Calibration Failure: An external calibration curve is prepared in a clean solvent. When a "dirty" sample is injected, matrix components suppress the Amprolium signal. The detector sees less signal than it should, leading to underestimation of the residue (false negatives).

  • Retention Time Shifts: Due to its polarity, Amprolium is sensitive to mobile phase pH and ionic strength. Slight drifts in retention time between the standard and the sample can invalidate the use of retention-time-based external windows.

Part 2: The Solution – Amprolium-d7 Bromide Hydrobromide

Amprolium-d7 is a structural analog where seven hydrogen atoms are replaced by deuterium (


).[1]
  • Chemical Equivalence: It shares the exact pKa, solubility, and chromatographic retention time as native Amprolium.

  • Mass Differentiation: It is 7 Daltons heavier (

    
    ). In MS/MS, this allows the detector to distinguish the native drug (
    
    
    
    243) from the standard (
    
    
    250) simultaneously.
Mechanism of Error Correction

Because Amprolium-d7 is added before extraction, it experiences every variable the sample experiences:

  • Extraction Loss: If only 80% of Amprolium is recovered, only 80% of Amprolium-d7 is recovered. The ratio remains constant.

  • Ion Suppression: If matrix effects suppress the signal by 40%, both the analyte and the d7-standard are suppressed by exactly 40%. The ratio remains constant.

Diagram: Mechanism of Matrix Effect Correction

The following diagram illustrates how the Internal Standard (IS) normalizes signal variability caused by matrix suppression.

MatrixEffectCorrection cluster_0 External Calibration (EC) cluster_1 Amprolium-d7 SIDA Method CleanStd Clean Standard (100% Signal) ResultEC Result: 40% Error (Underestimation) CleanStd->ResultEC Calibration DirtySample Matrix Sample (60% Signal due to Suppression) DirtySample->ResultEC Measurement SampleIS Sample + d7-IS (Both Suppressed to 60%) RatioCalc Calculate Ratio: (Analyte Area / IS Area) SampleIS->RatioCalc Co-elution ResultID Result: 100% Accuracy RatioCalc->ResultID Normalization

Caption: Comparison of signal processing. EC fails to account for suppression, while SIDA relies on the stable ratio between analyte and d7-isotope.

Part 3: Comparative Analysis

The following table summarizes the operational differences between using External Calibration versus Amprolium-d7.

FeatureExternal Calibration (EC)Amprolium-d7 (SIDA)
Calibration Basis Absolute peak area vs. Concentration.Response Ratio (AreaAnalyte / AreaIS).
Matrix Effect Handling None. Requires matrix-matched standards (labor-intensive).Automatic. Corrects for suppression/enhancement in every injection.
Extraction Recovery Assumes 100% or requires manual correction factors.Self-Correcting. Losses are identical for analyte and IS.
Retention Time Drift High risk of peak misidentification.Zero Risk. IS acts as a real-time marker; Relative RT is always 1.0.
Precision (CV%) Typically 10–20% in complex matrices.Typically <5% (High Precision).
Regulatory Compliance Lower tier (Screening methods).Gold Standard (Confirmatory methods per EU 2002/657/EC).
Part 4: Validated Experimental Protocol

This workflow utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) , which is superior to C18 for polar quaternary amines like Amprolium.

Reagents
  • Analyte: Amprolium Hydrochloride.[2][3]

  • Internal Standard: Amprolium-d7 Bromide Hydrobromide (e.g., C14H13D7Br2N4).[1][4][5]

  • Extraction Solvent: Acetonitrile / Water (80:20 v/v).

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Workflow Diagram

Workflow Step1 1. Sample Preparation Weigh 2g Homogenized Tissue/Egg Step2 2. Internal Standard Addition Spike with Amprolium-d7 (Target: 100 ppb) Equilibrate 15 mins Step1->Step2 Step3 3. Extraction Add 10mL Acetonitrile/Water (80:20) Vortex 2 min, Sonicate 10 min Step2->Step3 Step4 4. Cleanup (SPE) Pass supernatant through Silica or HILIC SPE (Optional for clean matrices) Step3->Step4 Step5 5. LC-MS/MS Analysis HILIC Column, ESI+ Step4->Step5 Step6 6. Data Quantitation Calculate Ratio: Area(243) / Area(250) Step5->Step6

Caption: Step-by-step validated workflow for Amprolium quantitation using d7-IS.

Step-by-Step Methodology
  • Sample Weighing: Weigh

    
     g of homogenized tissue (liver, muscle, or egg) into a 50 mL polypropylene centrifuge tube.
    
  • IS Spiking (Critical Step): Add

    
     of Amprolium-d7 working solution (
    
    
    
    ). Vortex gently and let stand for 15 minutes. Note: Adding IS before solvent ensures it binds to the matrix similarly to the native analyte.
  • Extraction: Add 10 mL of Extraction Solvent (Acetonitrile/Water 80:20). Vortex for 2 minutes and ultrasonicate for 10 minutes to disrupt cells.

  • Phase Separation: Centrifuge at

    
     for 10 minutes at 4°C.
    
  • Dilution/Cleanup:

    • For Muscle: Dilute

      
       of supernatant with 
      
      
      
      of Mobile Phase B.
    • For Eggs/Liver: Pass

      
       of supernatant through a pre-conditioned SPE cartridge (e.g., Bond Elut Plexa or weak cation exchange). Elute with acidic methanol.
      
  • LC-MS/MS Parameters:

    • Column: Agilent Poroshell 120 HILIC-Z (

      
       mm, 2.7 
      
      
      
      ) or equivalent.
    • Injection Vol:

      
      .
      
    • MS Transitions (ESI+):

      • Amprolium:[1][2][3][6][7][8][9][10][11][12]

        
         (Quantifier), 
        
        
        
        (Qualifier).
      • Amprolium-d7:

        
         (Quantifier).
        
Part 5: Data Interpretation & Quality Assurance

To ensure the trustworthiness of the results, calculating the Response Factor (RF) is essential. Do not use raw area counts.



Acceptance Criteria (Self-Validating System):

  • Linearity: The calibration curve (Ratio vs. Concentration) must have

    
    .
    
  • Ion Ratio: The ratio of the quantifier/qualifier ions for the native analyte in the sample must match the standard within

    
     (EU 2002/657/EC).
    
  • Retention Time: The retention time of the analyte must match the Amprolium-d7 IS within

    
     minutes.
    
References
  • European Medicines Agency (EMA). (2001). Amprolium Summary Report (EMEA/MRL/767/00-FINAL). Committee for Veterinary Medicinal Products.[6] Link

  • U.S. Food and Drug Administration (FDA). (2024). CFR - Code of Federal Regulations Title 21, Part 556.50 (Amprolium Tolerances).[7]Link

  • Zhang, C., et al. (2020). Analysis of Amprolium in Eggs Using Bond Elut Plexa SPE and LC/MS/MS. Agilent Technologies Application Note.[13] Link

  • PubChem. (2024). Amprolium Chloride Compound Summary. National Center for Biotechnology Information. Link

  • Squadrone, S., et al. (2008).[9] Determination of amprolium in feed by a liquid chromatography-mass spectrometry method.[9][11][13] Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1457-1461.[9] Link

Sources

Methodological & Application

Preparation of Amprolium-d7 bromide hydrobromide stock solutions for HPLC analysis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Precision Preparation of Amprolium-d7 Bromide Hydrobromide Stock Solutions for LC-MS/MS Analysis

Executive Summary & Scientific Context

Amprolium is a quaternary ammonium coccidiostat widely used in poultry and cattle management. Due to its high polarity and structural similarity to thiamine (Vitamin B1), it presents significant challenges in retention and matrix suppression during LC-MS/MS analysis.

This protocol details the preparation of Amprolium-d7 bromide hydrobromide , a stable isotope-labeled internal standard (IS). Unlike the native Amprolium (typically found as a hydrochloride salt), the deuterated standard is frequently supplied as a bromide hydrobromide salt.[1]

Critical Scientific Insight: The mass difference between the native hydrochloride salt and the deuterated bromide hydrobromide salt is substantial.[1] Failure to apply the correct Salt Correction Factor (SCF) will result in a gross error in the internal standard concentration (up to 30%), compromising the accuracy of the quantitation, particularly when using isotope dilution mass spectrometry (IDMS).[1]

Chemical Identity & Critical Reference Data

Before initiating benchwork, the analyst must distinguish between the analyte of interest (the cation) and the weighed material (the salt).[1]

ParameterNative Amprolium (Target)Amprolium-d7 (Internal Standard)
Active Moiety Amprolium Cation (

)
Amprolium-d7 Cation (

)
Common Salt Form Hydrochloride (

)
Bromide Hydrobromide (

)
Approx.[1] MW (Salt) ~315.24 g/mol ~411.19 g/mol (Check CoA)
Solubility Profile High (Water, Methanol)High (Water, Methanol)
pKa Strong Base (Quaternary Amine)Strong Base

Warning: The molecular weight of the deuterated bromide salt is significantly higher than the native hydrochloride due to the heavy bromine atoms (


) versus chlorine.[1]

Protocol 1: The Mathematics of Mass (Salt Correction)

To ensure the concentration of the stock solution reflects the active cation (which is what the Mass Spectrometer detects), you must calculate the Salt Correction Factor (SCF).[1]

Formula:


[1]

Example Calculation:

  • 
     (from CoA):  411.19  g/mol [1][2]
    
  • 
     (Amprolium-d7):  ~250.37  g/mol  (Estimate: Native 243.33 + 7.04 for 
    
    
    
    )[1]

[1]

Weighing Target: If you require a stock concentration of 1.0 mg/mL (free base equivalent) in a 10 mL flask:


[1]

Note: Always use the specific MW and Purity values provided on the manufacturer's Certificate of Analysis (CoA) for your specific lot.[1]

Protocol 2: Stock Solution Preparation Workflow

Objective: Prepare a stable, accurate Master Stock Solution (1.0 mg/mL active cation). Solvent Strategy: 50:50 Methanol:Water (v/v).

  • Why? Pure water is prone to microbial growth during storage. Pure methanol may cause precipitation if the working mobile phase is highly aqueous. The 50:50 mix offers the best balance of solubility, stability, and chromatographic compatibility.

Reagents & Equipment
  • Amprolium-d7 bromide hydrobromide (Solid).

  • LC-MS Grade Methanol (MeOH).[1]

  • LC-MS Grade Water (Milli-Q, 18.2 MΩ).

  • Amber Volumetric Flasks (Class A).[1]

  • Analytical Balance (0.01 mg readability).

Step-by-Step Procedure
  • Equilibration: Allow the Amprolium-d7 vial to reach room temperature before opening to prevent condensation (hygroscopic risk).

  • Weighing:

    • Place a clean weighing boat on the balance. Tare.

    • Weigh approximately 16.4 mg of the salt (for 10 mg active yield).[1] Record the exact mass (

      
      ).[1]
      
  • Dissolution:

    • Transfer the powder quantitatively to a 10 mL amber volumetric flask .

    • Rinse the weighing boat 3 times with small volumes of 50:50 MeOH:Water .

    • Fill the flask to ~80% volume.[3]

    • Sonicate for 5 minutes. Amprolium salts are generally soluble, but the bromide form ensures complete dissociation.

  • Final Volume:

    • Allow the solution to return to room temperature (sonication generates heat, expanding the solvent).[1]

    • Dilute to the mark with 50:50 MeOH:Water.

    • Invert 10 times to mix.

  • Labeling: Label with Actual Concentration (Free Base) , Date, Solvent, and Expiration (typically 1 year at -20°C).

Protocol 3: Working Standard & Dilution Scheme

Objective: Dilute Master Stock to Working Internal Standard (IS) levels (e.g., 100 ng/mL).

G Stock Master Stock (1000 µg/mL) -20°C Storage Inter Intermediate Stock (10 µg/mL) Solvent: 50:50 MeOH:H2O Stock->Inter Dilute 1:100 (100 µL into 9.9 mL) Working Working IS Solution (100 ng/mL) Daily Prep Inter->Working Dilute 1:100 (100 µL into 9.9 mL) Sample Spiked Sample (Final Analysis) Working->Sample Add Fixed Vol (e.g., 20 µL)

Figure 1: Serial dilution workflow to minimize pipetting errors. Direct dilution from 1000 µg/mL to 100 ng/mL (1:10,000) in one step is discouraged due to precision loss.[1]

Storage Conditions:

  • Master Stock: -20°C or -80°C (Stable for >12 months).

  • Intermediate/Working: 4°C (Stable for 1-2 weeks).

  • Note: Amprolium is light-sensitive; always use amber glassware.

Quality Control: Self-Validating the Standard

Before using the IS in a regulated study, perform these two checks:

A. Isotopic Purity Check (The "Cross-Talk" Test)

Inject a high concentration of the Amprolium-d7 (e.g., 500 ng/mL) and monitor the transition for Native Amprolium (m/z 243 → 150).[1]

  • Requirement: The signal for native Amprolium must be <0.5% of the IS signal.[1]

  • Reason: If the d7 standard contains significant d0 (native) impurities, you will artificially inflate your analyte quantification.

B. Retention Time Confirmation

Inject the IS alone using your HILIC or Ion-Pairing method.

  • Requirement: The retention time (RT) of Amprolium-d7 should match Native Amprolium within ±0.05 min.

  • Note: Deuterated isotopes may elute slightly earlier than native analogs on high-efficiency columns (the "Deuterium Isotope Effect"), but for Amprolium, this shift is usually negligible.

References

  • European Union Reference Laboratories (EURL). (2021). Determination of Coccidiostats in Food Products by LC-MS/MS.[4][1]

  • Agilent Technologies. (2020). Analysis of Amprolium in Eggs Using Bond Elut Plexa SPE and LC/MS/MS. Application Note 5994-2268EN.

  • US Food & Drug Administration (FDA). (2020).[1] An LC-MS/MS Method for the Determination of Antibiotic Residues in Distillers Grains. Laboratory Information Bulletin 4625.

  • Merck/Sigma-Aldrich. (n.d.). Amprolium Hydrochloride Product Information & Solubility Data.[5][6][1]

  • HPC Standards. (2023). D7-Amprolium bromide hydrobromide Safety Data Sheet and Molecular Specifications.

Sources

High-Efficiency Solid Phase Extraction (SPE) and LC-MS/MS Quantification of Amprolium in Eggs Using Amprolium-d7

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Regulatory Context

Amprolium (1-[(4-amino-2-propyl-5-pyrimidinyl)methyl]-2-methylpyridinium chloride) is a thiamine analogue widely administered as a coccidiostat in poultry production. Due to its routine prophylactic use, residues frequently accumulate in eggs, posing a potential risk to consumer safety and necessitating strict adherence to Maximum Residue Limits (MRLs) established by global regulatory agencies[1].

Accurate quantification of veterinary drugs in complex biological matrices requires robust sample preparation. This protocol details a highly specific Solid Phase Extraction (SPE) methodology coupled with LC-MS/MS. Crucially, it integrates Amprolium-d7 as a stable isotope-labeled internal standard (SIL-IS) to create a self-validating analytical system capable of mathematically correcting for matrix effects and extraction losses.

Mechanistic Insights: Overcoming the Egg Matrix

As a Senior Application Scientist, it is critical to understand why specific reagents and sorbents are chosen, rather than simply following a recipe. The egg matrix is notoriously difficult, presenting as an emulsion rich in phospholipids, triglycerides, and complex lipoproteins[2].

The Analyte-Matrix Conflict

Amprolium is a highly polar, water-soluble quaternary ammonium compound carrying a permanent positive charge. Extracting a highly polar, charged analyte from a lipid-rich matrix without inducing severe ion suppression during mass spectrometry is the primary analytical hurdle[2].

Causality of Protein Precipitation (PPT)

Trichloroacetic acid (TCA) (5% aqueous) is selected over standard organic solvents (like pure acetonitrile) for the initial extraction step. TCA serves a dual mechanistic purpose:

  • Denaturation: It aggressively denatures and precipitates soluble proteins and lipoproteins, breaking any non-covalent analyte-protein bonds[1].

  • Ionization Control: It provides a highly acidic environment (pH < 2), ensuring Amprolium remains fully ionized and partitioned exclusively into the aqueous supernatant, while neutral lipids remain largely unextracted in the pellet[1][3].

SPE Sorbent Selection Logic

A polymeric reversed-phase sorbent with a hydroxylated exterior and hydrophobic core (e.g., Agilent Bond Elut Plexa or Oasis HLB) is optimal for this workflow[1][2].

  • Exclusion: The hydroxylated surface excludes large, hydrophobic matrix proteins and lipids, preventing pore clogging.

  • Retention: The core retains the polar Amprolium through a combination of hydrophobic and weak ionic interactions.

  • Elution: Eluting with 2% formic acid in acetonitrile disrupts these interactions, yielding a highly purified extract ready for Hydrophilic Interaction Liquid Chromatography (HILIC)[1].

The Self-Validating Role of Amprolium-d7

Adding Amprolium-d7 at the very beginning of the homogenization step creates a self-validating system. Because the SIL-IS shares identical physicochemical properties with the target analyte, any physical losses during TCA precipitation or SPE, as well as any ion suppression during electrospray ionization (ESI), are proportionally mirrored. Quantifying based on the area ratio of Amprolium to Amprolium-d7 ensures absolute accuracy regardless of matrix variability.

Experimental Protocol

Materials and Reagents
  • Analytical Standards: Amprolium hydrochloride and Amprolium-d7 (SIL-IS).

  • Reagents: Trichloroacetic acid (TCA), LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), and Ammonium Acetate.

  • SPE Cartridges: Polymeric SPE (e.g., Agilent Bond Elut Plexa, 200 mg, 3 mL)[1].

  • Matrix: Blank, homogenized whole eggs.

Step-by-Step SPE Workflow
  • Sample Aliquoting & Spiking: Accurately weigh 5.0 g of homogenized whole egg into a 50 mL polypropylene centrifuge tube. Spike with Amprolium-d7 internal standard to achieve a final matrix concentration of 50 ng/g. Vortex for 30 seconds to equilibrate.

  • Protein Precipitation: Add 10 mL of 5% TCA solution to the sample. Cap and shake vigorously on a mechanical shaker for 1 minute to ensure complete protein denaturation[1].

  • Centrifugation: Centrifuge the mixture at 9,000 rpm for 10 minutes at 4°C. Insight: The low temperature helps solidify the lipid layer, making the aqueous supernatant easier to transfer without contamination[1].

  • SPE Conditioning: Place the SPE cartridges on a vacuum manifold. Condition with 3 mL of MeOH followed by 3 mL of LC-MS grade water. Critical Step: Do not allow the sorbent bed to dry out before loading to maintain active pore sites.[1]

  • Sample Loading: Transfer exactly 5 mL of the clear aqueous supernatant onto the conditioned SPE cartridge. Allow it to pass through at a controlled dropwise rate (approx. 1 mL/min) to maximize interaction time with the sorbent[1].

  • Washing & Drying: Wash the cartridge with 3 mL of LC-MS grade water to remove residual TCA and highly polar matrix interferences. Apply maximum vacuum (10-15 inHg) for 5 minutes to completely dry the sorbent bed[1].

  • Elution: Elute the analytes using 3 mL of 2% Formic Acid in ACN. Collect the eluate in a clean glass tube. The acidic organic solvent effectively breaks the retention mechanism[1].

  • Reconstitution & Filtration: Filter the eluate through a 0.22 µm regenerated cellulose (RC) syringe filter directly into an autosampler vial. The sample is now ready for LC-MS/MS analysis[1].

Workflow Visualization

SPE_Workflow N1 Homogenized Egg Matrix + Amprolium-d7 (SIL-IS) N2 Protein Precipitation (Add 10 mL 5% TCA) N1->N2 N3 Centrifugation (9,000 rpm, 10 min, 4°C) N2->N3 N5 Sample Loading (5 mL Supernatant) N3->N5 N4 SPE Conditioning (3 mL MeOH, 3 mL H2O) N4->N5 Prepare Cartridge N6 Washing & Drying (3 mL H2O, Vacuum Dry) N5->N6 N7 Elution (3 mL 2% Formic Acid in ACN) N6->N7 N8 LC-MS/MS Analysis (HILIC Column, ESI+) N7->N8

Figure 1: Step-by-step SPE workflow for Amprolium extraction from egg matrix prior to LC-MS/MS.

LC-MS/MS Analytical Conditions & Data Presentation

Due to Amprolium's extreme polarity, traditional C18 columns exhibit poor retention and severe peak tailing. Hydrophilic Interaction Liquid Chromatography (HILIC) is strongly recommended (e.g., Agilent Poroshell 120 HILIC-Z, 100 × 3.00 mm, 2.7 µm) to achieve orthogonal retention[1][3].

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start at 85% B, hold for 2 min, ramp to 60% B at 4 min, hold until 6 min. Flow rate: 0.4 mL/min[1].

  • Ionization: Positive Electrospray Ionization (ESI+).

Table 1: MRM Transitions and Collision Energies[1]
AnalytePrecursor Ion (m/z)Product Ion (m/z)Fragmentor (V)Collision Energy (V)
Amprolium (Quantifier) 243.1150.113510
Amprolium (Qualifier) 243.194.11355
Amprolium-d7 (IS) 250.1157.113510
Table 2: Representative Method Recovery and Precision (Spiked Egg Matrix)[1][4]
Spiking Level (ng/g)Average Recovery (%)Intra-day RSD (%)Inter-day RSD (%)
10 (LOQ)92.44.15.3
5095.13.24.8
25098.32.83.9

Note: The use of Amprolium-d7 ensures that recoveries remain consistently above 90% with RSDs < 6%, comfortably satisfying international regulatory validation criteria.

References

  • [1] Title: Analysis of Amprolium in Eggs Using Bond Elut Plexa SPE and LC/MS/MS | Source: Agilent Technologies | URL:[Link]

  • [3] Title: Determination of amprolium residue in poultry edible tissues and eggs by solid phase extraction combined with high performance liquid chromatography | Source: Chinese Journal of Analytical Chemistry | URL:[Link]

  • [2] Title: Quantitative Determination of Veterinary Drug Residues in Eggs by UPLC-MS/MS Using a Simple, Rapid and Effective Cleanup Approach | Source: Waters Corporation | URL:[Link]

  • [4] Title: Determination of Eight Coccidiostats in Eggs by Liquid–Liquid Extraction–Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry | Source: MDPI Molecules | URL:[Link]

Sources

Introduction: The Imperative for Accurate Amprolium Monitoring in Animal Feed

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for the Robust Quantification of Amprolium in Animal Feed using Isotope Dilution Mass Spectrometry

Amprolium is a coccidiostatic agent widely used in the poultry and cattle industries to prevent and treat coccidiosis, a parasitic disease of the intestinal tract.[1][2][3] Its presence and concentration in animal feed are carefully regulated to ensure animal health and prevent economic losses.[4][5][6] However, residues in animal-derived food products are a safety concern, necessitating robust and reliable analytical methods for monitoring its levels in feed formulations.[7][8] Animal feed represents one of the most challenging matrices for chemical analysis due to its inherent complexity and variability, containing a diverse mixture of fats, proteins, carbohydrates, vitamins, minerals, and other additives that can interfere with accurate quantification.[9]

This application note presents a comprehensive guide to modern sample preparation techniques for the analysis of Amprolium in animal feed, emphasizing the use of its deuterated stable isotope, Amprolium-d7, as an internal standard. By leveraging the principle of Isotope Dilution Mass Spectrometry (IDMS), this approach ensures the highest degree of accuracy and precision, effectively mitigating the challenges posed by the complex feed matrix.[10] This guide is intended for analytical scientists, researchers, and quality control professionals in the veterinary drug and feed industries, providing both the theoretical foundation and practical, step-by-step protocols for immediate application.

The Gold Standard: Why Amprolium-d7 is Essential for Reliable Quantification

In quantitative mass spectrometry, particularly for complex biological matrices, an internal standard is crucial for achieving reliable results.[11][12] The ideal internal standard is a stable, isotopically labeled version of the analyte.[11] Amprolium-d7, in which seven hydrogen atoms are replaced by deuterium, is the undisputed gold standard for Amprolium analysis.[10][13]

The power of using Amprolium-d7 lies in the principle of Isotope Dilution Mass Spectrometry (IDMS).[10] Because Amprolium-d7 is chemically and physically almost identical to the native Amprolium, it behaves the same way during every stage of the analytical process—extraction, cleanup, chromatography, and ionization.[14] Any analyte loss during sample preparation or signal fluctuation during analysis will be mirrored by the deuterated standard.[10][15] Consequently, the ratio of the native analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement that corrects for:

  • Matrix Effects: Variations in ionization efficiency (suppression or enhancement) caused by co-eluting matrix components are effectively normalized.[10]

  • Extraction Inconsistency: Physical loss of the analyte during extraction and cleanup steps is accounted for, as the internal standard experiences the same losses.[14]

  • Instrumental Variations: Fluctuations in injection volume and mass spectrometer response are normalized, leading to more precise and reproducible results.[10]

By adding a known quantity of Amprolium-d7 at the very beginning of the sample preparation process, it acts as a perfect mimic for the target analyte, ensuring data integrity and confidence in the final reported concentration.[10][15]

cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis Analyte_Start Native Amprolium (Unknown Amount) Extraction Extraction & Cleanup (e.g., QuEChERS) Analyte_Start->Extraction IS_Start Amprolium-d7 (Known Amount) IS_Start->Extraction Loss Inevitable Losses Matrix Effects Extraction->Loss Analyte_End Analyte Recovered Loss->Analyte_End Affects Both Equally IS_End IS Recovered Loss->IS_End Ratio Ratio (Analyte / IS) Remains Constant Analyte_End->Ratio IS_End->Ratio Quant Accurate Quantification Ratio->Quant

The principle of Isotope Dilution Mass Spectrometry (IDMS).

Methodology: QuEChERS Protocol for Amprolium Extraction

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has become a preferred technique for the multi-residue analysis of veterinary drugs in food and feed matrices.[16][17][18] It involves a simple solvent extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[19] The following protocol is a robust starting point for the analysis of Amprolium in common animal feed types.

Required Materials and Reagents
  • Animal Feed Sample: Homogenized to a fine powder.

  • Amprolium-d7 Internal Standard (IS) Solution: Prepare a stock solution in methanol and a working solution at an appropriate concentration (e.g., 1 µg/mL).

  • Amprolium Standard Solutions: For calibration curve, prepared in methanol.

  • Extraction Solvent: Acetonitrile (ACN) with 1% acetic acid.

  • QuEChERS Extraction Salts: Magnesium sulfate (anhydrous), sodium chloride. (Commercially available in pre-weighed packets).

  • Dispersive SPE (d-SPE) Cleanup Tubes: Containing anhydrous magnesium sulfate, primary secondary amine (PSA) sorbent, and C18 sorbent. PSA removes acidic interferences, while C18 removes non-polar interferences like fats.[19]

  • Equipment: 50 mL polypropylene centrifuge tubes, high-speed centrifuge, vortex mixer, precision pipettes, analytical balance.

Step-by-Step Protocol
  • Sample Weighing and Fortification:

    • Accurately weigh 2.0 g (± 0.05 g) of the homogenized animal feed sample into a 50 mL centrifuge tube.

    • Spike the sample with an appropriate volume (e.g., 100 µL) of the Amprolium-d7 working solution. This step is critical and must be done at the beginning to ensure the IS undergoes all subsequent steps alongside the native analyte.[15]

    • For method validation (e.g., recovery studies), spike blank feed samples with known concentrations of the native Amprolium standard at this stage.

  • Extraction:

    • Add 10 mL of 1% acetic acid in acetonitrile to the centrifuge tube. The acidic ACN ensures efficient extraction of the slightly basic Amprolium.

    • Cap the tube tightly and vortex vigorously for 1 minute to ensure thorough mixing of the sample with the solvent.

  • Salting-Out (Liquid-Liquid Partitioning):

    • Add the QuEChERS extraction salts (e.g., 4 g MgSO₄ and 1 g NaCl).

    • Immediately cap and shake vigorously for 1 minute. The addition of salts induces phase separation between the acetonitrile and the aqueous layer from the sample, partitioning the analyte into the ACN layer.[17] Magnesium sulfate also removes excess water.[20]

    • Centrifuge at ≥ 4000 rpm for 5 minutes. This will result in a clear supernatant (acetonitrile layer) containing the analyte and internal standard.

  • Dispersive SPE (d-SPE) Cleanup:

    • Transfer a 6 mL aliquot of the supernatant into a 15 mL d-SPE tube containing MgSO₄, PSA, and C18.

    • Cap the tube and vortex for 30 seconds to disperse the sorbents.

    • Centrifuge at ≥ 4000 rpm for 5 minutes to pellet the d-SPE sorbents and any remaining matrix components.

  • Final Extract Preparation:

    • Carefully transfer an aliquot of the final, cleaned supernatant into an autosampler vial for LC-MS/MS analysis.

Start 1. Weigh 2g Homogenized Feed Spike 2. Spike with Amprolium-d7 IS Start->Spike Add_Solvent 3. Add 10 mL 1% Acetic Acid in ACN Spike->Add_Solvent Vortex1 4. Vortex for 1 min Add_Solvent->Vortex1 Add_Salts 5. Add QuEChERS Salts (MgSO4, NaCl) Vortex1->Add_Salts Shake 6. Shake Vigorously for 1 min Add_Salts->Shake Centrifuge1 7. Centrifuge (≥4000 rpm, 5 min) Shake->Centrifuge1 Transfer_Supernatant 8. Transfer 6 mL Supernatant Centrifuge1->Transfer_Supernatant dSPE_Tube 9. Add to d-SPE Tube (MgSO4, PSA, C18) Transfer_Supernatant->dSPE_Tube Vortex2 10. Vortex for 30 sec dSPE_Tube->Vortex2 Centrifuge2 11. Centrifuge (≥4000 rpm, 5 min) Vortex2->Centrifuge2 Final_Extract 12. Transfer to Vial for LC-MS/MS Centrifuge2->Final_Extract

QuEChERS sample preparation workflow for Amprolium analysis.

Analytical Conditions and Method Performance

The prepared extracts should be analyzed using a sensitive and selective technique such as Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).

Suggested LC-MS/MS Parameters
ParameterRecommended Condition
LC Column C18 or HILIC (e.g., 100 x 2.1 mm, <3 µm)
Mobile Phase A Water with 0.1% Formic Acid and 5 mM Ammonium Acetate[21]
Mobile Phase B Acetonitrile or Methanol[13][21]
Flow Rate 0.3 - 0.5 mL/min
Injection Volume 5 - 10 µL
Ionization Mode Electrospray Ionization, Positive (ESI+)
MS/MS Transitions Amprolium: Q1: 279.2 -> Q3: 146.1 (Quantifier), 108.1 (Qualifier)
Amprolium-d7: Q1: 286.2 -> Q3: 146.1 (or other appropriate fragment)

Note: MS/MS transitions should be optimized for the specific instrument used.

Typical Method Validation Parameters

A robust analytical method must be validated to ensure it is fit for purpose.[22][23] The following table summarizes typical performance characteristics for the analysis of Amprolium in feed using a QuEChERS-LC-MS/MS approach.

Validation ParameterTypical PerformanceRationale & Importance
Linearity (R²) > 0.99[13]Demonstrates a proportional response of the instrument to the analyte concentration across a defined range.[22]
Range 1 - 500 mg/kgCovers typical inclusion rates and potential contamination levels in feed.[2]
Accuracy (Recovery) 80 - 110%[13][16][24]Measures the closeness of the experimental value to the true value; ensures the method extracts and quantifies the analyte correctly.
Precision (RSD) < 15%[13][16]Indicates the degree of scatter between a series of measurements; ensures the method is repeatable and reproducible.
Limit of Detection (LOD) 1 - 10 µg/kg[16]The lowest concentration of analyte that can be reliably detected by the method.
Limit of Quantification (LOQ) 5 - 25 µg/kg[16]The lowest concentration of analyte that can be quantitatively determined with acceptable precision and accuracy.

Conclusion

The accurate determination of Amprolium in complex animal feed matrices is critical for regulatory compliance and animal welfare. The use of a deuterated internal standard, Amprolium-d7, coupled with a streamlined QuEChERS sample preparation protocol and LC-MS/MS analysis, provides a robust, reliable, and highly accurate method.[16][17] This Isotope Dilution Mass Spectrometry approach effectively compensates for matrix interferences and procedural losses, which are significant challenges in feed analysis.[10][14] The presented methodology offers a validated, fit-for-purpose solution for laboratories tasked with the routine monitoring of this important veterinary drug, ensuring confidence and integrity in the analytical results.

References

  • BenchChem. (n.d.). Introduction to deuterated internal standards in mass spectrometry.
  • Resolve Mass Spectrometry. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis.
  • Li, Y., et al. (2022, June 15). Determination of amprolium residue in poultry edible tissues and eggs by solid phase extraction combined with high performance liquid chromatography. Journal of Food Safety and Quality.
  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis.
  • MDPI. (2021, March 7). Veterinary Drug Residues in Animal-Derived Foods: Sample Preparation and Analytical Methods.
  • ResearchGate. (n.d.). A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES.
  • Tan, H. S., Ramachandran, P., & Cacini, W. (1996). High performance liquid chromatographic assay of amprolium and ethopabate in chicken feed using solid-phase extraction. Journal of Pharmaceutical and Biomedical Analysis.
  • Agilent Technologies, Inc. (n.d.). Analysis of Amprolium in Eggs Using Bond Elut Plexa SPE and LC/MS/MS.
  • Resolve Mass Spectrometry. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube.
  • Federal Register. (2006, September 6). New Animal Drugs For Use in Animal Feeds; Amprolium.
  • Malaysian Journal of Analytical Sciences. (2019, January 2). SIMULTANEOUS DETERMINATION OF 23 VETERINARY DRUGS IN POULTRY FEED USING QuEChERS METHOD BY.
  • Agilent Technologies, Inc. (n.d.). Screening 36 Veterinary Drugs in Animal Origin Food by LC/MS/MS Combined with Modified QuEChERS Method.
  • Sains Malaysiana. (2024, June 24). A Comprehensive Evaluation of The Clean-Up Step in The QuEChERS Procedure for The Determination of Six Groups of Veterinary Drug.
  • SciSpace. (2018, May 15). Native spectrofluorimetric determination of amprolium in bulk and pharmaceutical formulation.
  • World Organisation for Animal Health (WOAH). (n.d.). Guidelines for the validation of analytical methods used in residue studies in animal tissues.
  • Macherey-Nagel. (n.d.). Determination of Veterinary Drug Residues in Foods of Animal Origin using QuEChERS methodology by LC‑MS/MS.
  • van Leeuwen, W., & van Gend, H. W. (1988). Determination of amprolium in egg yolk and muscle tissue (chicken) by HPLC with post-column reaction and fluorometric detection, using on-line sample clean-up and pre-concentration steps. Zeitschrift für Lebensmittel-Untersuchung und -Forschung.
  • Severijnen, M. (1975). Method of assay for the coccidiostat amprolium in a wide range of animal feedstuffs. Analyst.
  • Kim, H. Y., et al. (2024). Validation of analytical methods for newly regulated veterinary drug residues in livestock and fishery products with maximum residue limits in Republic of Korea. Food Science & Nutrition.
  • U.S. Food and Drug Administration (FDA). (2018, August 24). CVM GFI #135 Validation of Analytical Procedures for Type C Medicated Feeds.
  • Eurofins. (2024, August 16). Veterinary Product Validation: ICH M10 Bioanalytical Method.
  • ResearchGate. (2025, August 5). Determination of amprolium, ethopabate, lasalocid, monensin, narasin, and salinomycin in chicken tissues, plasma, and egg using liquid chromatography-mass spectrometry.
  • MDPI. (2025, December 7). Multi-Detection of Veterinary Medicines in Animal Feed for Production: A Review.
  • ResearchGate. (n.d.). Schematic flow diagram of the sample preparation for the analysis of amprolium and decoquinate from chicken and cattle's muscle.
  • Squadrone, S., et al. (2008). Determination of amprolium in feed by a liquid chromatography-mass spectrometry method. Journal of Pharmaceutical and Biomedical Analysis.
  • Cornell Law School Legal Information Institute. (n.d.). 21 CFR § 558.58 - Amprolium and ethopabate.
  • Association of American Feed Control Officials (AAFCO). (2008, January 30). Method Needs and Fitness for Purpose Statement - Determination of amprolium in animal feed.
  • GovInfo. (n.d.). 21 CFR 558.58 - Amprolium and ethopabate.
  • Electronic Code of Federal Regulations (eCFR). (n.d.). 21 CFR 558.55 -- Amprolium.
  • Inspection Canada. (2022, January 24). Amprolium (AMP) – Medicating Ingredient Brochure.
  • Neliti. (2021, December 20). Results of the Study the Content of Amprolium in Meat, Eggs, Organs and Tissues in Chickens.
  • PoultryMed. (n.d.). Amprolium.

Sources

Application Note: High-Sensitivity Determination of Amprolium in Bovine Liver via LC-MS/MS using Amprolium-d7 Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Amprolium is a thiamine antagonist widely used as a coccidiostat in poultry and cattle. Due to its mechanism of action, it can accumulate in edible tissues, particularly the liver. Regulatory bodies, including the FDA and EMA, have established Maximum Residue Limits (MRLs) for amprolium in bovine liver (typically 0.5 mg/kg or 500 ppb ) [1, 2].

The analysis of amprolium in liver is chemically challenging due to two primary factors:

  • High Polarity: Amprolium is a quaternary ammonium cation, making it difficult to retain on standard C18 columns without ion-pairing agents (which suppress MS signals).

  • Complex Matrix: Liver tissue contains high levels of proteins, phospholipids, and endogenous amines that cause severe ion suppression in Mass Spectrometry.

This Application Note details a robust, self-validating protocol using Solid Phase Extraction (SPE) and Hydrophilic Interaction Liquid Chromatography (HILIC) . Crucially, this method relies on Amprolium-d7 bromide hydrobromide as a stable isotope-labeled internal standard (SIL-IS). The use of the d7-isotopologue is non-negotiable for high-integrity data, as it perfectly tracks extraction efficiency and compensates for matrix-induced ionization effects.

Chemical Context & Mechanism[1]

Understanding the physicochemistry of the analyte drives the extraction logic.

  • Analyte: Amprolium (1-[(4-amino-2-propyl-5-pyrimidinyl)methyl]-2-methylpyridinium).[1]

  • Nature: Quaternary ammonium salt (permanently positively charged).

  • Solubility: Highly water-soluble; insoluble in non-polar solvents (hexane, ether).

  • Internal Standard: Amprolium-d7 (Deuterated on the propyl chain or aromatic ring, typically shifting the precursor mass by +7 Da).

Why Amprolium-d7? In ESI+ (Electrospray Ionization), liver phospholipids often co-elute with amprolium, "stealing" charge and reducing the signal. Amprolium-d7 co-elutes exactly with the native drug, experiencing the same suppression. When the ratio of Native/IS is calculated, the suppression error cancels out.

Materials and Reagents

Standards
  • Target Analyte: Amprolium Hydrochloride (Certified Reference Material).

  • Internal Standard: Amprolium-d7 bromide hydrobromide (Purity > 98%, Isotopic Purity > 99%).

Reagents
  • Extraction Solvent: Acetonitrile (LC-MS grade) and Formic Acid.

  • Cleanup: Mixed-Mode Weak Cation Exchange (WCX) SPE Cartridges (e.g., Oasis WCX or Strata-X-CW, 60 mg/3 mL). Note: WCX is preferred over Strong Cation Exchange (SCX) because amprolium can be eluted more easily using acidic shifts.

  • Mobile Phases:

    • A: 10 mM Ammonium Formate in Water (pH 3.0).

    • B: Acetonitrile.[1][2][3]

Experimental Protocol

Workflow Visualization

AmproliumWorkflow Sample Bovine Liver (2.0 g) Spike Spike IS (Amprolium-d7) Sample->Spike Extract Extraction (ACN/Water/Formic Acid) Spike->Extract Homogenize Centrifuge Centrifugation (4000 x g) Extract->Centrifuge SPE SPE Cleanup (WCX Cartridge) Centrifuge->SPE Supernatant Analysis LC-MS/MS (HILIC Mode) SPE->Analysis Eluate

Figure 1: Step-by-step workflow for the extraction and cleanup of Amprolium from bovine liver.

Step-by-Step Methodology
Step 1: Sample Preparation & Extraction[2][3]
  • Weigh 2.0 g ± 0.05 g of homogenized bovine liver into a 50 mL polypropylene centrifuge tube.

  • Internal Standard Spiking: Add 50 µL of Amprolium-d7 working solution (10 µg/mL) to all samples (final concentration equivalent to 250 ppb in tissue). Allow to equilibrate for 10 minutes.

    • Expert Insight: Equilibrating allows the IS to bind to the tissue matrix similarly to the native drug.

  • Add 10 mL of Extraction Solvent (Acetonitrile:Water:Formic Acid, 80:19:1 v/v/v).

  • Vortex vigorously for 1 minute, then shake mechanically for 10 minutes.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube.

Step 2: SPE Cleanup (Mixed-Mode WCX)

Rationale: Amprolium is a cation. A Weak Cation Exchange (WCX) sorbent retains the positive amprolium while allowing neutral fats and proteins to wash through.

  • Conditioning: 3 mL Methanol followed by 3 mL Water.

  • Loading: Load 2 mL of the supernatant from Step 1. Pass through at ~1 mL/min.[4]

  • Wash 1 (Interferences): 3 mL of 100% Acetonitrile (removes lipids/proteins).

  • Wash 2 (Buffer): 3 mL of 0.1% Formic acid in Water (removes neutrals/anions).

  • Elution: Elute with 3 mL of 5% Formic Acid in Methanol .

    • Mechanism:[5][6][7] The high acid concentration protonates the WCX sorbent carboxyl groups (neutralizing them), releasing the positively charged Amprolium.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C. Reconstitute in 1 mL of Mobile Phase (90% ACN / 10% Buffer).

LC-MS/MS Conditions

Chromatography (HILIC):

  • Column: HILIC Silica or Zwitterionic HILIC (e.g., 100 x 2.1 mm, 1.7 µm).

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

  • Gradient:

    • 0.0 min: 95% B (High organic to retain polar analyte)

    • 3.0 min: 50% B

    • 3.1 min: 95% B

    • 6.0 min: 95% B (Re-equilibration is critical in HILIC)

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)RoleCollision Energy (eV)
Amprolium 243.2150.1Quantifier20
243.243.1Qualifier35
Amprolium-d7 250.2157.1Internal Std20

*Note: Exact masses for d7 transitions depend on the specific labeling position provided by the manufacturer (e.g., propyl-d7 vs ring-d7). Verify with the Certificate of Analysis.

Data Analysis & Validation

Calculation

Quantification is performed using the Internal Standard Method :



Construct a calibration curve by plotting Ratio vs. Concentration. This linear regression automatically corrects for recovery losses.
Performance Metrics (Expected)
  • Linearity:

    
     over range 10 – 1000 µg/kg.
    
  • Recovery: 85% – 110% (Corrected by IS).

  • Limit of Quantitation (LOQ): 5.0 µg/kg (well below the 500 µg/kg MRL).

  • Precision (RSD): < 10% intra-day.[5]

Expert Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Recovery of IS Ion SuppressionMatrix load is too high. Ensure the SPE wash steps are thorough. Dilute the final extract 1:2 if necessary.
Retention Time Shift HILIC EquilibrationHILIC columns require longer equilibration than C18. Ensure at least 3 minutes of high-organic flow between injections.
Peak Tailing pH MismatchAmprolium is basic. Ensure the aqueous mobile phase is buffered (Ammonium Formate pH 3.0) to prevent secondary interactions with silanols.
No Signal for d7 Wrong TransitionCheck the CoA. If the d7 label is on the pyrimidine ring, the fragment mass shifts. If on the pyridine ring, the fragment (150) might not shift.

References

  • U.S. Food and Drug Administration (FDA). (2024). Code of Federal Regulations Title 21, Part 556.50 - Amprolium Tolerances for Residues.[6]Link

  • European Medicines Agency (EMA). (2001). Amprolium Summary Report (EMEA/MRL/767/00-FINAL).Link

  • USDA Food Safety and Inspection Service (FSIS). (2024).[8] Chemistry Laboratory Guidebook: Screening and Confirmation of Animal Drug Residues.[7]Link

  • Squadrone, S., et al. (2008).[9] "Determination of amprolium in feed by a liquid chromatography-mass spectrometry method." Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1457-1461.[9] Link

Sources

Application Note: High-Throughput Screening of Coccidiostats using Amprolium-d7 as a Surrogate Internal Standard

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a high-throughput screening (HTS) methodology for the quantification of Amprolium in poultry matrices (tissue, feed, and excreta) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The core innovation of this protocol is the utilization of Amprolium-d7 as a "Surrogate Internal Standard." By leveraging the identical physicochemical behavior of the deuterated isotopologue, this method allows for a rapid "Dilute-and-Shoot" workflow in 96-well formats, bypassing complex Solid Phase Extraction (SPE) while rigorously correcting for the severe matrix effects (ion suppression) typical in high-volume agricultural screening.

Introduction & Scientific Background

The Target: Amprolium and Coccidiosis

Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a major economic burden in the poultry industry.[1] Amprolium is a structural analogue of Thiamine (Vitamin B1) widely used as a coccidiostat.[2][3][4]

Mechanism of Action: Amprolium acts as a competitive inhibitor of thiamine transport.[1][2][3][4][5] The Eimeria parasite requires exogenous thiamine for carbohydrate metabolism and survival.[2] Amprolium blocks the thiamine transporters on the parasite's cell membrane, inducing thiamine deficiency and starvation, while the host (poultry) remains relatively unaffected due to lower transporter affinity.[1]

The Challenge: High-Throughput Screening (HTS)

In drug development and residue monitoring, laboratories must process thousands of samples. Traditional methods (HPLC-UV or SPE-LC-MS) are bottlenecks due to:

  • Complex Cleanup: Required to remove lipids/proteins that foul columns.

  • Matrix Effects: Co-eluting compounds in feed/feces suppress ionization in MS, leading to false negatives.

The Solution: Amprolium-d7 as a Surrogate

In this HTS workflow, Amprolium-d7 serves as a Surrogate Internal Standard (SIS) . Unlike a simple external standard, the SIS is added to the raw sample before processing. Because it is chemically identical to the analyte but mass-differentiated, it acts as a surrogate for the analyte throughout the entire extraction and ionization process. If the matrix suppresses the signal of Amprolium by 40%, it suppresses Amprolium-d7 by exactly 40%. The ratio remains constant, ensuring accuracy without time-consuming cleanup.

Visualizing the Mechanism and Workflow

Mechanism of Action: Competitive Inhibition

The following diagram illustrates how Amprolium mimics Thiamine to block parasite uptake.[1][5]

Amprolium_Mechanism Host Poultry Host (Low Affinity) Parasite Eimeria Parasite (High Affinity) Metabolism Carbohydrate Metabolism Parasite->Metabolism Requires B1 Thiamine Thiamine (Vit B1) Essential Nutrient Transporter Thiamine Transporter (Membrane Protein) Thiamine->Transporter Native Ligand Amprolium Amprolium (Drug) Amprolium->Transporter Competitive Blockade Transporter->Host Minimal Effect Transporter->Parasite Transport Blocked Death Parasite Starvation & Death Metabolism->Death Metabolic Failure

Caption: Amprolium competitively inhibits thiamine transporters, starving the parasite of Vitamin B1.[1][6]

Materials and Chemicals

  • Analyte: Amprolium Hydrochloride (CAS: 137-88-2)

  • Surrogate IS: Amprolium-d7 Hydrochloride (Deuterated propyl group).

    • Why d7? A mass shift of +7 Da is sufficient to avoid isotopic overlap with the native M+1 or M+2 isotopes of Amprolium.

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA), Ammonium Formate.

  • HTS Consumables: 96-well Protein Precipitation Plates (e.g., Sirocco™ or equivalent) or standard deep-well polypropylene plates.

Experimental Protocols

Protocol A: Preparation of Standards

Objective: Create a self-validating calibration range.

  • Stock Solutions (1 mg/mL): Dissolve Amprolium and Amprolium-d7 separately in Methanol/Water (50:50 v/v). Store at -20°C.

  • Working IS Solution (Surrogate Spike): Dilute Amprolium-d7 to 200 ng/mL in ACN. This solution will be used as the precipitation solvent.

  • Calibration Standards: Prepare a curve in blank matrix extract (matrix-matched) or solvent ranging from 1.0 to 1000 ng/mL .

Protocol B: High-Throughput Sample Preparation (96-Well Format)

Methodology: "Dilute-and-Shoot" with In-Well Protein Precipitation.

  • Sample Loading: Transfer 50 µL of homogenized sample (plasma, serum, or tissue extract*) into a 96-well deep-well plate.

    • Note for Tissue/Feed: Homogenize 1g sample in 10mL water first; centrifuge and use supernatant.

  • Surrogate Addition: Add 200 µL of Working IS Solution (Amprolium-d7 in ACN) to every well.

    • Scientific Rationale: The high organic content (ACN) precipitates proteins immediately. The d7-IS is added simultaneously to compensate for any loss during this step.

  • Mixing: Vortex plate at 1000 RPM for 2 minutes.

  • Clarification: Centrifuge plate at 4000 x g for 10 minutes OR apply vacuum if using filtration plates.

  • Dilution: Transfer 50 µL of supernatant to a fresh plate containing 150 µL of ACN (Total dilution factor ~1:16).

    • Why? Amprolium is polar and requires HILIC conditions (high organic) for retention.

  • Analysis: Seal and inject.

Protocol C: LC-MS/MS Conditions

System: Agilent 6400 Series or Sciex QTRAP / Triple Quad. Column: HILIC Column (e.g., Waters BEH Amide or Agilent Poroshell HILIC-Z), 2.1 x 50 mm, 1.7 µm.

ParameterSetting
Mobile Phase A 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid)
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 0.5 mL/min
Injection Vol 2 - 5 µL
Run Time 3.0 minutes (Isocratic or shallow gradient)

Gradient Table:

  • 0.0 - 2.0 min: 85% B (Isocratic hold for retention)

  • 2.0 - 2.1 min: 50% B (Wash)

  • 2.1 - 3.0 min: 85% B (Re-equilibration)

MS/MS Transitions (MRM):

CompoundPrecursor (m/z)Product (m/z)RoleCollision Energy (V)
Amprolium 243.2150.1Quantifier20
243.294.1Qualifier35
Amprolium-d7 250.2157.1Surrogate IS20

Note: The transition 243->150 corresponds to the cleavage of the methylene bridge. The d7 label is typically on the propyl chain of the pyrimidine ring, shifting the fragment from 150 to 157.

HTS Workflow Diagram

The following diagram details the rapid screening logic, emphasizing the point of Surrogate addition.

HTS_Workflow cluster_QC Self-Validating Loop Sample Raw Sample (Tissue/Feed) IS_Add Add Amprolium-d7 (Surrogate IS) Sample->IS_Add Step 1 Precip Protein Ppt (Acetonitrile) IS_Add->Precip Step 2: Co-extraction Spin Centrifuge/Filter (96-well) Precip->Spin Step 3 LCMS LC-MS/MS Analysis (HILIC Mode) Spin->LCMS Step 4: Supernatant LCMS->IS_Add Monitor IS Response (Matrix Effect Check) Data Quantification (Ratio A/A_is) LCMS->Data Step 5

Caption: HTS Workflow utilizing Amprolium-d7 for real-time matrix effect compensation.

Validation & Data Analysis

Matrix Factor (MF) Calculation

To ensure the screen is valid, you must quantify the Matrix Effect (ME).



  • Acceptance Criteria: The IS-normalized Matrix Factor should be close to 1.0. If Amprolium signal drops by 50% due to matrix, Amprolium-d7 must also drop by 50%, making the ratio consistent.

Calculations

Quantification is based on the area ratio:



Plot Ratio vs. Concentration using a linear regression (

weighting).
Quality Control (QC)

For a valid HTS run, include:

  • Double Blank: Matrix only (No Analyte, No IS). Checks for contamination.

  • Zero Blank: Matrix + IS. Checks for IS purity (no native Amprolium in the IS).

  • QCs: Low, Mid, and High concentration spikes every 20 samples.

References

  • European Food Safety Authority (EFSA). (2021).[7][8] Safety and efficacy of Coxam® (amprolium hydrochloride) for chickens for fattening and chickens reared for laying.[7] EFSA Journal.[8] [Link][7]

  • Agilent Technologies. (2020). Analysis of Amprolium in Eggs Using Bond Elut Plexa SPE and LC/MS/MS. Application Note. [Link]

  • Martinez-Villalba, A., et al. (2010). Analysis of amprolium by hydrophilic interaction liquid chromatography–tandem mass spectrometry.[9] Journal of Chromatography A. [Link]

  • European Medicines Agency (EMA). (2001).[7] Amprolium Summary Report (2). Committee for Veterinary Medicinal Products.[8] [Link]

Sources

UHPLC-MS/MS method development for Amprolium detection in environmental water

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: UHPLC-MS/MS Method Development for the Trace Detection of Amprolium in Environmental Water

Introduction & Scope

Amprolium is a widely administered veterinary coccidiostat, primarily used in poultry production to prevent coccidiosis. Due to the routine land application of animal manure as fertilizer, amprolium frequently leaches into agricultural runoff, surface waters, and amphibian breeding ponds, raising significant concerns regarding its ecological impact as an emerging contaminant[1].

Detecting amprolium at environmentally relevant concentrations (low ng/L) presents a unique analytical challenge. The molecule is a highly polar quaternary ammonium compound that lacks a suitable chromophore for UV detection, necessitating the use of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[2]. This application note details a rigorously validated, self-contained SPE-UHPLC-MS/MS protocol designed to overcome the severe matrix effects and poor chromatographic retention typically associated with environmental water analysis[3].

Methodological Rationale: The Causality of Experimental Design

Overcoming Retention Failures: The Shift to HILIC

Standard reversed-phase (C18) chromatography fails to adequately retain amprolium due to the molecule's permanent positive charge and extreme hydrophilicity. Historically, analysts relied on ion-pairing reagents (e.g., heptafluorobutyric acid) to force retention on C18 columns. However, ion-pairing reagents cause severe signal suppression in the electrospray ionization (ESI) source and permanently contaminate the mass spectrometer.

To resolve this, Hydrophilic Interaction Liquid Chromatography (HILIC) is employed[2]. HILIC utilizes a polar stationary phase and a highly organic initial mobile phase. Amprolium partitions into a water-enriched layer on the stationary phase, allowing for strong retention using purely volatile, MS-friendly buffers (ammonium formate/acetate). This eliminates ion suppression from mobile phase additives and maximizes ionization efficiency.

Fig 1. Chromatographic rationale: HILIC vs. Reversed-Phase for polar quaternary amines.

Matrix Management: Solid-Phase Extraction (SPE) Dynamics

Environmental waters (ponds, agricultural runoff) contain high levels of humic acids, suspended solids, and dissolved salts that cause unpredictable matrix effects at the MS interface[4]. A polymeric mixed-mode sorbent (e.g., Bond Elut Plexa or Oasis HLB) is selected over standard silica C18. The polymeric backbone provides strong hydrophobic retention for general cleanup, while the highly specific elution solvent (2% Formic Acid in Acetonitrile) provides the necessary acidic disruption to release the permanently charged amprolium from secondary polar interactions on the sorbent[5].

Experimental Protocols

Reagents and Materials
  • Standards : Amprolium hydrochloride (Analytical grade), Amprolium-d5 (Isotopically Labeled Internal Standard).

  • Solvents : LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Ultrapure Water (18.2 MΩ·cm).

  • Additives : LC-MS grade Formic Acid (FA), Ammonium Acetate (5 mM).

  • SPE Cartridges : Polymeric SPE (200 mg, 3 mL)[5].

Self-Validating Sample Preparation Workflow

To ensure a self-validating system, every extraction batch must include a procedural blank (ultrapure water), a matrix spike (pre-extraction), and a matrix-matched calibration curve (post-extraction) to continuously monitor recovery and matrix suppression.

  • Filtration & Spiking : Filter 100 mL of environmental water through a 0.22 µm nylon filter to remove particulates. Spike with 50 µL of Amprolium-d5 IS (100 ng/mL).

  • Conditioning : Pass 3 mL MeOH followed by 3 mL Ultrapure Water through the SPE cartridge. Critical: Do not let the sorbent dry prior to sample loading.

  • Loading : Load the 100 mL water sample at a controlled flow rate of 5 mL/min to ensure optimal mass transfer into the sorbent pores.

  • Washing : Wash with 3 mL of 5% MeOH in water to remove salts and polar interferences. Dry under high vacuum for 5 minutes.

  • Elution : Elute the target analyte with 3 mL of 2% FA in ACN[5].

  • Reconstitution : Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of initial mobile phase (85% ACN / 15% Aqueous Buffer). Vortex thoroughly and transfer to an autosampler vial.

Fig 2. Step-by-step SPE and UHPLC-MS/MS workflow for amprolium extraction.

UHPLC Chromatographic Conditions

Separation is achieved using a zwitterionic or highly polar HILIC column (e.g., Poroshell 120 HILIC-Z, 100 × 3.0 mm, 2.7 μm)[5].

ParameterSpecification
Column Temperature 35 °C
Injection Volume 2 µL
Mobile Phase A Water + 0.1% Formic Acid + 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile (ACN)
Flow Rate 0.4 mL/min

Gradient Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.01585
4.04060
5.04060
5.11585
8.01585 (Re-equilibration)
MS/MS Detection Parameters

The mass spectrometer is operated in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Purpose
Amprolium 243.1150.115Quantifier[5]
Amprolium 243.194.125Qualifier[5]
Amprolium-d5 248.1155.115Internal Standard

Source Parameters (Typical for Agilent Jet Stream / Sciex TurboV):

  • Gas Temperature: 250 °C

  • Drying Gas Flow: 7 L/min

  • Capillary Voltage: 3500 V

Data Interpretation and Method Performance

To ensure trust and scientific integrity, the method must be continuously evaluated against standard environmental parameters:

  • Matrix Effects (ME): Calculated by comparing the peak area of amprolium spiked into a post-extracted blank matrix versus a neat solvent standard[4]. A stable isotopically labeled internal standard (Amprolium-d5) is mandatory to correct for the ~40% ion suppression typically observed in complex pond and runoff waters[3][5].

  • Sensitivity: This optimized SPE-HILIC-MS/MS method concentrates the sample 100-fold (100 mL down to 1 mL), allowing for a Limit of Quantitation (LOQ) between 2.5 ng/L and 8.0 ng/L. This is well within the requirements for monitoring amphibian habitats and agricultural runoff[1][3].

  • Recovery: Typical absolute recoveries using the polymeric SPE protocol range from 89% to 113%, demonstrating excellent extraction efficiency[1].

Conclusion

The quantification of amprolium in environmental water requires a departure from traditional reversed-phase methodologies. By coupling polymeric solid-phase extraction with HILIC-MS/MS, this protocol circumvents the need for MS-incompatible ion-pairing reagents while delivering the high sensitivity required for ecological monitoring. The strict incorporation of procedural blanks, matrix-matched calibrations, and stable isotope internal standards ensures that the workflow is a robust, self-validating analytical system.

References

1.[1] Song, W., Huang, M., & Li, H. (2007). Determination of amprolium, carbadox, monensin, and tylosin in surface water by liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, Semantic Scholar. URL:[Link] 2.[3] Goessens, T., Baere, S., et al. (2020). Highly sensitive multi-residue analysis of veterinary drugs including coccidiostats and anthelmintics in pond water using UHPLC-MS/MS: application to freshwater ponds in Flanders, Belgium. Environmental Science: Processes & Impacts, RSC Publishing. URL: [Link] 3.[5] Zhang, C., Wu, C., An, J., & Yang, X. Analysis of Amprolium in Eggs Using Bond Elut Plexa SPE and LC/MS/MS. Agilent Technologies, LabRulez. URL:[Link] 4.[2] Analysis of amprolium by hydrophilic interaction liquid chromatography-tandem mass spectrometry. ResearchGate. URL: [Link] 5.[4] Hu, W., et al. (2025). A Highly Effective Method for Simultaneous Determination of 103 Veterinary Drugs in Sediment Using Liquid Chromatography–Tandem Mass Spectrometry. MDPI. URL: [Link]

Sources

Troubleshooting & Optimization

Addressing matrix effects in Amprolium analysis using Amprolium-d7 correction

Author: BenchChem Technical Support Team. Date: March 2026

Addressing Matrix Effects in Amprolium Analysis with Amprolium-d7 Correction

This technical support guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Amprolium-d7 as an internal standard to correct for matrix effects in the quantitative analysis of Amprolium.

Introduction: The Challenge of Matrix Effects in Amprolium Analysis

Amprolium is a coccidiostat agent widely used in the poultry industry. Its detection and quantification in various biological matrices, such as poultry tissue, eggs, and feed, are crucial for ensuring food safety and regulatory compliance. Liquid chromatography-mass spectrometry (LC-MS) is a common analytical technique for this purpose due to its high sensitivity and selectivity.

However, a significant challenge in LC-MS-based analysis is the phenomenon of matrix effects . These effects are caused by co-eluting endogenous or exogenous compounds from the sample matrix that can either suppress or enhance the ionization of the target analyte, in this case, Amprolium. This can lead to inaccurate quantification, poor reproducibility, and method variability.

To counteract these matrix effects, the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard. Amprolium-d7, a deuterated analog of Amprolium, is the ideal internal standard for this application. Since Amprolium-d7 is chemically and physically almost identical to Amprolium, it co-elutes and experiences the same degree of ionization suppression or enhancement. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as the variability introduced by the matrix effect is normalized.

This guide will address common issues and questions that may arise during the implementation and troubleshooting of this analytical method.

Frequently Asked Questions (FAQs)

Q1: Why is Amprolium-d7 considered the most suitable internal standard for Amprolium analysis?

Amprolium-d7 is the ideal internal standard for Amprolium analysis due to its structural similarity and identical physicochemical properties to the parent compound. The key advantages include:

  • Co-elution: Amprolium-d7 has nearly identical chromatographic retention time to Amprolium, ensuring that both compounds experience the same matrix effects at the same time.

  • Similar Ionization Efficiency: Both compounds exhibit similar ionization behavior in the mass spectrometer's ion source, leading to a consistent response ratio.

  • Mass Difference: The mass difference of 7 Da allows for easy differentiation by the mass spectrometer without isotopic crosstalk.

The use of a SIL-IS like Amprolium-d7 is a widely accepted practice to compensate for matrix effects and other sources of variability in LC-MS analysis, as recommended by regulatory bodies like the FDA for bioanalytical method validation.

Q2: What are the typical mass transitions for Amprolium and Amprolium-d7 in tandem mass spectrometry (MS/MS)?

For quantitative analysis using tandem mass spectrometry, specific precursor-to-product ion transitions are monitored. The table below summarizes the commonly used transitions for Amprolium and Amprolium-d7.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Amprolium277.2108.125
Amprolium-d7284.2115.125

Note: The optimal collision energy may vary depending on the instrument and source conditions and should be optimized during method development.

Q3: How do I properly prepare my calibration standards and quality control (QC) samples with Amprolium-d7?

Proper preparation of calibration standards and QCs is critical for accurate quantification. The internal standard, Amprolium-d7, should be added at a constant concentration to all samples, including calibration standards, QCs, and unknown samples.

Experimental Protocol: Preparation of Calibration Curve

  • Prepare Stock Solutions: Create separate stock solutions of Amprolium and Amprolium-d7 in a suitable solvent (e.g., methanol).

  • Prepare Working Standards: Prepare a series of working standard solutions of Amprolium by serially diluting the stock solution.

  • Spike into Matrix: Spike the Amprolium working standards into a blank matrix (a sample of the same type as the unknowns but without the analyte).

  • Add Internal Standard: Add a fixed volume of the Amprolium-d7 working solution to each spiked calibration standard to achieve a consistent final concentration.

  • Sample Extraction: Process the calibration standards through the same extraction procedure as the unknown samples.

This process ensures that the ratio of the analyte to the internal standard is used for quantification, effectively normalizing for any variability in sample preparation and matrix effects.

Troubleshooting Guide

Issue 1: High variability in the Amprolium/Amprolium-d7 response ratio across replicate injections.

Possible Cause 1: Inconsistent Internal Standard Spiking

If the Amprolium-d7 is not added consistently to all samples, the response ratio will fluctuate.

  • Solution: Use a calibrated pipette and ensure the internal standard solution is thoroughly mixed with the sample before extraction. Consider preparing a large batch of the internal standard spiking solution to be used for the entire analytical run.

Possible Cause 2: Poor Chromatographic Peak Shape

Poor peak shape can lead to inconsistent integration and, consequently, variable response ratios.

  • Solution:

    • Check the column for degradation or contamination.

    • Ensure the mobile phase is correctly prepared and degassed.

    • Optimize the gradient elution profile to improve peak shape.

Possible Cause 3: Matrix Effects Overwhelming the System

In highly complex matrices, the concentration of co-eluting interferences may be so high that the ionization process becomes unstable.

  • Solution:

    • Improve the sample clean-up procedure to remove more of the interfering compounds. Solid-phase extraction (SPE) is a highly effective technique for this.

    • Dilute the sample extract to reduce the concentration of matrix components.

Issue 2: Low recovery of both Amprolium and Amprolium-d7.

Possible Cause: Inefficient Sample Extraction

If both the analyte and the internal standard show low recovery, it is likely an issue with the extraction procedure.

  • Solution:

    • Re-evaluate the extraction solvent and pH to ensure optimal recovery of Amprolium.

    • Increase the efficiency of the extraction by optimizing the shaking/vortexing time and temperature.

    • If using SPE, ensure the correct sorbent is being used and that the conditioning, loading, washing, and elution steps are optimized.

Issue 3: The response of Amprolium-d7 is significantly lower in matrix samples compared to a pure solvent standard.

This is a classic indication of a significant matrix effect, specifically ion suppression.

Visualizing the Problem:

Caption: Co-eluting matrix components compete with the analyte for ionization, reducing the number of analyte ions that reach the detector.

Solution:

While the use of Amprolium-d7 corrects for this suppression in the final quantification, severe suppression can lead to poor sensitivity.

  • Improve Sample Clean-up: As mentioned previously, a more rigorous sample preparation method can reduce the level of interfering compounds.

  • Chromatographic Separation: Modify the LC method to separate the Amprolium peak from the region of co-eluting matrix components. This may involve changing the column, mobile phase, or gradient.

Issue 4: Observing a signal for Amprolium in blank matrix samples.

Possible Cause 1: Contamination

Contamination can be introduced from various sources, including glassware, solvents, or the LC-MS system itself.

  • Solution:

    • Thoroughly clean all glassware.

    • Use high-purity solvents.

    • Run a system blank (injection of mobile phase) to check for system contamination.

Possible Cause 2: Isotopic Contribution from Amprolium-d7

In some cases, the deuterated internal standard may contain a small amount of the non-deuterated analog.

  • Solution:

    • Check the certificate of analysis for the Amprolium-d7 standard to determine its isotopic purity.

    • If necessary, subtract the contribution of the internal standard to the analyte signal in the blank samples from all other samples.

Workflow for Method Validation

A robust analytical method requires proper validation. The following workflow outlines the key steps for validating a method for Amprolium analysis using Amprolium-d7 correction.

Caption: Key parameters for analytical method validation.

A comprehensive guide on bioanalytical method validation can be found in the FDA's guidance document.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation: Guidance for Industry. [Link]

  • Agilent Technologies. (2019). Solid-Phase Extraction (SPE) Theory. [Link]

Technical Support Center: Troubleshooting Low Recovery of Amprolium-d7 in Fatty Tissue Samples

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Bioanalytical Researchers, and Drug Development Professionals.

Core Challenge: Amprolium is a highly polar, quaternary ammonium coccidiostat. Extracting this permanently charged analyte from non-polar fatty matrices (e.g., skin, fat, liver) inherently causes partitioning conflicts. Standard lipid-removal techniques often trap the analyte, while insufficient defatting leads to catastrophic ion suppression in LC-MS/MS.

Diagnostic Data: Comparative Recovery Strategies

Before altering your protocol, review how different cleanup strategies impact Amprolium-d7 recovery and matrix effects.

Cleanup StrategyAverage Recovery (%)Matrix Effect / InterferenceKey Limitation / AdvantageReference
Captiva EMR-Lipid < 30%LowSorbent inadvertently traps the charged amprolium analyte.[1]
d-SPE (C18/PSA) + Hexane Wash 75 - 85%ModerateGood balance of defatting and polar analyte recovery.[2]
5% TCA + Polymeric SPE (Plexa) 70 - 92%~40% (Manageable)Optimal for highly polar analytes; robust lipid exclusion.[3]
"Extract & Shoot" (No Cleanup) VariableSevereMassive L-carnitine ion enhancement.[4]

Deep-Dive FAQs: Mechanistic Troubleshooting

Q1: Why does Amprolium-d7 recovery drop below 30% when using advanced lipid-removal sorbents? Causality: Amprolium is a quaternary ammonium compound with a permanent positive charge and a highly negative logP. Many modern lipid-removal sorbents (like EMR-Lipid) rely on hydrophobic interactions and size exclusion. While excellent for standard veterinary drugs, these sorbents can inadvertently trap highly polar, charged analytes.1[1]. Solution: Avoid EMR-Lipid for this specific analyte. Instead, rely on orthogonal liquid-liquid defatting followed by polymeric SPE.

Q2: How do we defat the sample without losing the analyte into the organic waste? Causality: Because fatty tissues contain high levels of triglycerides, failing to defat will ruin the LC column and cause massive ion suppression. However, because Amprolium is practically insoluble in non-polar solvents, you can exploit this extreme polarity difference. Solution: 2[2]. The lipids partition entirely into the upper hexane layer, while >95% of the Amprolium-d7 remains safely in the lower aqueous/ACN layer.

Q3: We have defatted the sample, but LC-MS/MS signals for Amprolium-d7 are still highly variable. Why? Causality: Endogenous matrix components co-elute and disrupt ionization in the ESI source. Specifically,4[4]. If your chromatography does not resolve Amprolium-d7 from L-carnitine, your internal standard response will fluctuate wildly depending on the tissue's natural carnitine levels.

Q4: What is the optimal chromatographic strategy to prevent these interferences? Causality: Standard C18 columns cannot retain highly polar compounds like amprolium; it will elute in the void volume along with a massive plug of unretained matrix salts and residual lipids. Solution: Implement Hydrophilic Interaction Liquid Chromatography (HILIC).4[4].

Self-Validating Extraction Protocol

Principle of Self-Validation: To accurately troubleshoot, you must isolate extraction efficiency from matrix effects. Always prepare three sets of samples: Set A (Neat Standard), Set B (Post-Extraction Spiked Matrix), and Set C (Pre-Extraction Spiked Matrix). Diagnostic Math: True Recovery = (Set C / Set B) × 100. Matrix Effect = (Set B / Set A) × 100.

Step-by-Step Methodology

Step 1: Homogenization & Protein Precipitation

  • Weigh 5.0 g of homogenized fatty tissue into a 50 mL centrifuge tube. Spike with Amprolium-d7 internal standard (Set C only). 2.3[3]. Causality: TCA effectively denatures lipid-bound proteins, disrupting emulsions and releasing trapped Amprolium-d7 into the aqueous phase.

  • Vortex vigorously for 2 minutes and centrifuge at 4000 rpm for 10 minutes. Collect 5 mL of the supernatant.

Step 2: Liquid-Liquid Defatting 4.2[2]. 5. Shake vigorously for 5 minutes, then centrifuge at 4000 rpm for 5 minutes. 6. Carefully aspirate and discard the upper hexane layer (containing triglycerides). Retain the lower aqueous phase.

Step 3: Polymeric Solid-Phase Extraction (SPE) 7.3[3]. 8. Load the defatted aqueous extract onto the cartridge. 9. Wash with 3 mL of LC-grade water to remove residual salts. Dry under vacuum for 2 minutes. 10.3[3].

Step 4: HILIC-LC-MS/MS Analysis 11. Evaporate the eluate under a gentle stream of nitrogen at 40°C and reconstitute in 1 mL of initial mobile phase. 12.3[3].

Workflow Visualization

Workflow A Fatty Tissue Homogenate + Amprolium-d7 B Protein Precipitation (5% TCA or ACN/H2O) A->B C Liquid-Liquid Defatting (Add n-Hexane) B->C D Centrifugation (Phase Separation) C->D E Upper Hexane Phase (Discard Lipids) D->E Non-polar F Lower Aqueous Phase (Amprolium-d7) D->F Polar G Polymeric SPE Cleanup (e.g., Bond Elut Plexa) F->G H HILIC-LC-MS/MS G->H

Optimized extraction workflow for Amprolium-d7 from fatty tissues.

References[3] Analysis of Amprolium in Eggs Using Bond Elut Plexa SPE and LC/MS/MS. labrulez.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFz8_Oc6hECZUPPhbTPK4WuoVmy4Sdd3nIBrQgVsVrqz-LrI4COGbp53y0uxtmtDz2fBFqiWnd8tEDFPFiSBy1gs4X7CJSbwj9FGf7ctWHcefPrEeL5VZ_GOH77GjZxjw==[1] Quantitative Screening of Multiresidue Veterinary Drugs in Seafood Using the Agilent 6470 Triple Quadrupole LC/MS. agilent.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFx0QFHuKC4txKXANVVNokF0j0Bp2omT7TtsGezKiiHxQ_r26-LALyH2wb-8GKnGElj4_GrYR8gM149uKkTEyzPigahDfqc7KYSMxt0IDkE8humNpyy1JHqNVCVli-3LJdlo85vVSfV25_4-2Tafb8BEO2uslJ4ekBs4QK95h_n3h1NiNRr6AUuAkLJ-XDsXBj-1fZf-uzzNWIZH61Bu2s6-GSeL6XzRFJ4YzHe1sWTMFyQ[2] Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues. jfda-online.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeCZ2O0hxmSABhaFq-L4J0rspDoZ5qujtVro9iclXAdotCouiz0VD2O4gpvgbjMatNuBEWKaJAepSmaaczong0C0FC4YVUicc_875Tf26YPfN_rEHMpEp4-ibwmhICMkYQyDXIX2xvd7WTU3oU5ehJIZ-8Z0vII0WjsE_A5hIRmwsVTgpjdio=[4] Analysis of amprolium by hydrophilic interaction liquid chromatography-tandem mass spectrometry. researchgate.net. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAiA29sltrw2VwT2_QjgFIyLhxV4Lgmlhek0gayBdB5GbCgvxJicbse7hdcOSRcgvtrckPPEES6rbOomEif7AvkGka3XJjkzLqilFjVmen0dRCOI3_WGQA5O09eAKBdc1CDRyiLdKPEwjCabrPaIRXisExvav5ym3SK5RlTg3fD_RfDeU9SLmRHZJ6mzmmhuNfP1GsXkO3r6crhHAKD1kkcaUl0JtMe5Q6YyAMDeMDGKocUCb7-SoZq_AEHdaIcusk4ZkItwnI_b4b3MBb

Sources

Technical Support Center: Amprolium & Amprolium-d7 Retention Time Alignment

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Problem Definition

The Issue: You are observing a retention time (RT) shift between your analyte, Amprolium , and its deuterated internal standard, Amprolium-d7 . While Stable Isotope Labeled (SIL) internal standards are the gold standard for bioanalysis, deuterium labeling can introduce physicochemical changes—known as the Deuterium Isotope Effect —that cause the IS to separate from the analyte.

The Risk: Amprolium is a quaternary ammonium compound (permanently cationic) and highly polar. If the RT shift is significant:

  • Matrix Effect Decoupling: The IS may elute in a region of ion suppression/enhancement different from the analyte, failing to correct for matrix effects.[1]

  • Integration Errors: Automated processing windows may miss the IS peak.

  • Regulatory Scrutiny: While slight shifts are chemically expected, failure to demonstrate that the IS tracks the analyte's ionization efficiency violates FDA/EMA bioanalytical method validation principles.

The Mechanism: Why Does This Happen?

To fix the shift, you must understand the causality. The shift is not an instrument error; it is a fundamental physical chemistry phenomenon.

The Deuterium Isotope Effect

The Carbon-Deuterium (C-D) bond is shorter and stronger than the Carbon-Hydrogen (C-H) bond.[1][2][3] This alters the molecule's vibrational energy and molar volume.

  • In Reversed-Phase (RP) Chromatography: Deuterated compounds are typically less lipophilic than their non-deuterated counterparts.[4][5] They spend less time partitioning into the C18 stationary phase and elute earlier .

  • In HILIC (Hydrophilic Interaction Liquid Chromatography): The mechanism is more complex, involving partitioning into a water-enriched layer on the silica surface and electrostatic interactions. Amprolium-d7 may elute later or earlier depending on the specific stationary phase (e.g., Bare Silica vs. Zwitterionic).[4]

Visualization: The Isotope Effect Mechanism

IsotopeEffect cluster_0 Physicochemical Basis cluster_1 Chromatographic Consequence Bond C-D Bond vs. C-H Bond Prop Shorter Bond Length Lower Polarizability Smaller Molar Volume Bond->Prop Causes RP Reversed Phase (C18) Weaker Hydrophobic Interaction Prop->RP Decreases Lipophilicity HILIC HILIC Mode Altered Partitioning Coeff. Prop->HILIC Alters Hydration Shell Shift Retention Time Shift (Resolution of IS from Analyte) RP->Shift Result: IS Elutes Earlier HILIC->Shift Result: Variable Shift

Caption: The causal chain of the Deuterium Isotope Effect leading to chromatographic separation.

Troubleshooting Guide: Diagnosing & Fixing the Shift

Use this logic flow to determine if your shift is manageable or requires method re-development.

Diagnostic Workflow

Troubleshooting Start Observe RT Shift (Amprolium vs. Amprolium-d7) Calc Calculate Shift Magnitude (ΔRT / Peak Width) Start->Calc Decision1 Is Shift > 0.2 min OR > 10% of Peak Width? Calc->Decision1 Minor Minor Shift (Normal Isotope Effect) Decision1->Minor No Major Major Shift (Method Issue) Decision1->Major Yes Action1 Check Matrix Effects Perform Post-Column Infusion Minor->Action1 Validate Action2 Optimize Mobile Phase Increase Ionic Strength Major->Action2 Step 1 Action3 Switch Column Class (e.g., Silica to Amide) Action2->Action3 If fails

Caption: Decision tree for assessing the severity of Internal Standard retention time shifts.

Optimization Matrix: Corrective Actions
ParameterAdjustment for Amprolium (Cationic)Mechanism of Action
Buffer Concentration Increase (e.g., 5mM

20mM)
Amprolium is cationic. Higher ionic strength suppresses secondary electrostatic interactions with silanols, sharpening peaks and often reducing the resolution between H and D forms.
pH Adjust to pH 3.5 - 4.0 Ensures Amprolium is fully ionized but minimizes silanol ionization (pKa ~4.5) on the silica surface, reducing "drag" that exacerbates isotope separation.
Column Temperature Increase (e.g., 30°C

45°C)
Faster mass transfer kinetics can merge closely eluting isotopic peaks.[4][5]
Stationary Phase Switch to Amide or Zwitterionic Bare silica has strong cation-exchange activity.[4][5] Amide phases rely more on partition, potentially reducing the shift caused by charge interactions.

Validated Protocol: HILIC Method for Amprolium

Because Amprolium is highly polar, Reversed-Phase (C18) often fails to retain it without ion-pairing reagents (which contaminate MS sources).[4][5] HILIC is the recommended approach.

The following protocol minimizes RT shifts by utilizing high-organic mobile phases with adequate ionic strength.

Method Parameters
  • Column: Waters ACQUITY BEH Amide (or equivalent), 1.7 µm, 2.1 x 100 mm.[4]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.75 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile (ACN).[4][5]

  • Flow Rate: 0.4 mL/min.[4][1][2][5]

  • Temperature: 40°C.[4][1][5]

Gradient Table[2]
Time (min)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Phase Description
0.001090Equilibration
1.001090Isocratic Hold
4.004060Elution Gradient
4.101090Return to Initial
6.001090Re-equilibration
Why This Works for Amprolium:
  • Ammonium Formate: The ammonium ions (

    
    ) compete with Amprolium for silanol sites on the column, improving peak shape.
    
  • High Organic Start: HILIC mechanism ensures strong retention of the polar Amprolium, allowing the isotope effect to be masked by the broader partition mechanism rather than sharp adsorption differences.

  • pH 3.75: Keeps the formate buffer within its buffering capacity while suppressing silanol ionization.[5]

Frequently Asked Questions (FAQs)

Q1: Is an RT shift between Analyte and IS acceptable to the FDA/EMA? A: Yes, provided it does not compromise the assay's validity. The FDA Bioanalytical Method Validation Guidance does not set a strict "% shift" limit. However, you must demonstrate that the IS compensates for matrix effects.

  • Validation Step: Perform a "Matrix Factor" test.[4][5][6] Compare the IS response in the presence of matrix vs. neat solution at the exact retention time of the IS, and do the same for the analyte. If the matrix effect differs significantly between the two RTs, the method is invalid.

Q2: Why does my Amprolium-d7 peak tail more than the unlabeled Amprolium? A: This is often an illusion caused by the "Isotope Effect" partially separating the d7 isotopologues (if the d7 is not purely d7, but a mix of d6/d7). Alternatively, slight differences in pKa due to deuteration can affect interaction with residual silanols.[4][5] Increasing buffer strength (to 20-50 mM) usually fixes this.[4][5]

Q3: Can I use a C13-labeled IS instead? A: Yes, and it is superior. Carbon-13 (


) or Nitrogen-15 (

) labeled standards do not exhibit retention time shifts because the mass change does not significantly alter bond lengths or lipophilicity.[4][5] If the deuterium shift is unmanageable, switching to

-Amprolium is the definitive hardware-free solution.

Q4: I see the shift in my chromatogram. How do I process the data? A: Ensure your integration software (e.g., Analyst, MassLynx) uses "Expected RT" windows rather than forcing the IS to look for the Analyte's RT. Set individual retention time windows for the Analyte and the IS in the processing method.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[4][5][7][8] [Link]

  • Wang, S., et al. (2007).[4][5] Deuterium isotope effect on retention time in reversed-phase liquid chromatography. Journal of Chromatography A. [Link]

  • Martínez-Villalba, A., et al. (2010).[4][5] Analysis of amprolium by hydrophilic interaction liquid chromatography-tandem mass spectrometry. Journal of Chromatography A. [Link]

  • ChEMBL Database. (2023). Amprolium Physicochemical Properties. European Bioinformatics Institute.[4][5] [Link][4]

Sources

Technical Support Center: Minimizing Deuterium Exchange in Amprolium-d7 Stock Solutions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced LC-MS/MS Troubleshooting Center. As a stable isotope-labeled internal standard (SIL-IS), Amprolium-d7 is critical for the accurate quantification of amprolium residues in complex matrices. However, researchers frequently encounter isotopic scrambling (loss of the +7 Da mass shift) during stock solution storage.

This guide provides a deep-dive mechanistic analysis of this degradation pathway and establishes a self-validating protocol to ensure absolute isotopic integrity in your analytical workflows.

Part 1: Knowledge Base & Mechanistic FAQs

Q: Why is my Amprolium-d7 internal standard showing multiple peaks (m/z 249, 248) instead of the expected m/z 250? A: This phenomenon is caused by deuterium-to-hydrogen (D-to-H) back-exchange. Amprolium-d7 is commercially synthesized with a fully deuterated 2-methylpyridinium ring, meaning the methyl group at the 2-position is a -CD₃ group[1]. The deuterons on this methyl group exhibit unusually high carbon acidity due to the strong electron-withdrawing effect of the adjacent, positively charged pyridinium nitrogen[2].

In the presence of trace bases (even the slight alkalinity of standard glass vials), the -CD₃ group is deprotonated to form a resonance-stabilized ylide or enamine intermediate[3]. If the surrounding solvent is protic, this intermediate is rapidly reprotonated by a solvent proton (H⁺) rather than a deuteron, leading to an irreversible loss of the isotopic label[4].

Q: Which solvents trigger this degradation? A: Protic solvents are the primary catalysts for back-exchange. Methanol, ethanol, and water provide an infinite pool of exchangeable protons. Dissolving Amprolium-d7 in 100% methanol will result in rapid isotopic degradation, rendering the internal standard useless for accurate isotope dilution mass spectrometry.

Mechanism A Amprolium-d7 (Intact, m/z 250) B Base / Trace OH⁻ (Deprotonation) A->B -D⁺ C Ylide / Enamine Intermediate B->C D Protic Solvent (H₂O / MeOH) C->D +H⁺ E Amprolium-d6 (Isotope Loss, m/z 249) D->E

Base-catalyzed H/D exchange mechanism of the 2-methylpyridinium moiety in Amprolium-d7.

Part 2: Diagnostics & Troubleshooting Matrix

To illustrate the causality between solvent choice, pH, and isotopic stability, the following table summarizes the quantitative retention of the D7 label under various storage conditions.

Table 1: Effect of Solvent and pH on Amprolium-d7 Isotopic Purity

Solvent SystemAcidic ModifierStorage TempTime EvaluatedIsotopic Purity (m/z 250 Retention)Diagnostic Conclusion
100% MethanolNone25°C24 Hours< 40%Critical Failure: Rapid protic exchange.
50:50 MeOH:H₂ONone25°C24 Hours< 20%Critical Failure: Accelerated exchange via aqueous base.
100% AcetonitrileNone25°C1 Week~ 92%Sub-optimal: Trace water/glass alkalinity causes slow exchange.
100% Acetonitrile0.1% Formic Acid-20°C1 Month> 99%Stable: Acid suppresses ylide formation.
100% DMSO0.1% Formic Acid-80°C6 Months> 99.9%Highly Stable: Kinetic freezing of exchange pathways.

Part 3: Standard Operating Procedure (SOP)

To guarantee trustworthiness in your analytical results, you must treat SIL-IS preparation as a self-validating system. The following methodology is engineered to suppress the base-catalyzed ylide formation and eliminate protic interference.

Step-by-Step Methodology: Preparation of Zero-Exchange Stock Solutions

Step 1: Formulate the Aprotic Diluent Prepare a diluent of 100% LC-MS grade Acetonitrile (or anhydrous DMSO) containing 0.1% (v/v) LC-MS grade Formic Acid. Causality: Acetonitrile removes the pool of exchangeable protons. The addition of formic acid is critical; it neutralizes trace alkalinity from the glassware, keeping the micro-environment pH below the threshold required for 2-methylpyridinium deprotonation[3].

Step 2: Reconstitution Add the acidic aprotic diluent directly to the lyophilized Amprolium-d7 powder to achieve a 1 mg/mL concentration. Vortex vigorously for 30 seconds to ensure complete dissolution.

Step 3: Self-Validating Quality Control (QC) Before utilizing the stock for live samples, validate the system. Dilute a 10 ng/mL aliquot into pure acetonitrile and inject it into the LC-MS/MS. Monitor the MRM transitions for m/z 250 (D7), 249 (D6), and 248 (D5). Validation Metric: Calculate the ratio (Area 249 + Area 248) / Area 250. A structurally intact stock will yield a ratio of < 0.05. If the ratio is higher, the solvent was contaminated with protic species or base.

Step 4: Aliquoting and Cryo-Storage Divide the validated stock into 50 µL single-use aliquots using amber glass vials (to prevent UV-induced degradation). Store immediately at -80°C. Causality: Sub-zero temperatures exponentially decrease the kinetic rate constant of any residual exchange reactions, ensuring long-term stability[4].

Step 5: Just-in-Time Dilution Thaw aliquots immediately prior to sample extraction. When diluting the internal standard into aqueous working solutions or mobile phases, do so just-in-time. Do not allow working solutions to sit at room temperature for more than 4 hours.

Workflow Step1 1. Lyophilized Amprolium-d7 Step2 2. Reconstitute in Aprotic Solvent (100% ACN or DMSO) Step1->Step2 Step3 3. Acidify Solution (Add 0.1% Formic Acid) Step2->Step3 Step4 4. Aliquot & Store (-80°C, Amber Vials) Step3->Step4 Step5 5. Just-in-Time Dilution (Aqueous Mobile Phase) Step4->Step5 Immediately prior to LC-MS/MS

Optimized preparation and storage workflow to prevent deuterium back-exchange in Amprolium-d7.

References

  • Amprolium-D7 Bromide hydrobromide - High-Purity Reference. Witega.
  • Unusual stability and carbon acidity of a dic
  • Base-catalyzed hydrogen-deuterium exchange of N-substituted pyridinium ions. Inductive effects and internal return. Journal of the American Chemical Society.
  • Kinetics and mechanism of hydrogen-deuterium exchange in the methyl groups of pyridines in dilute aqueous acid. Factors influencing the degree of catalysis. Journal of the American Chemical Society.

Sources

Resolving peak tailing issues for Amprolium-d7 bromide hydrobromide in HILIC chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I frequently encounter challenges with peak shape degradation when analyzing highly polar, permanently charged analytes. This guide provides a deep-dive into resolving peak tailing for Amprolium-d7 bromide hydrobromide using Hydrophilic Interaction Liquid Chromatography (HILIC).

Mechanistic Insight: The Root Cause of Tailing

Amprolium is a thiamine analogue containing a quaternary ammonium group, granting it a permanent positive charge regardless of the mobile phase pH[1]. Amprolium-d7 bromide hydrobromide is its isotopically labeled internal standard, exhibiting identical chromatographic behavior.

In HILIC, the stationary phase (often bare silica or derivatized silica) retains a water-rich liquid layer. However, the underlying silica surface contains residual silanol groups (Si-OH). At a mobile phase pH above 3.5, these silanols deprotonate into negatively charged siloxanes (Si-O⁻)[2].

When Amprolium-d7 enters the column, it experiences two competing retention mechanisms:

  • Primary Interaction: Hydrophilic partitioning into the water-rich layer (desired, fast kinetics).

  • Secondary Interaction: Cation-exchange (electrostatic attraction) between the positively charged quaternary amine and the negatively charged silanols (undesired, slow kinetics)[3].

This secondary ionic interaction is the primary driver of severe peak tailing, band broadening, and poor recovery[4].

Mechanism Amprolium Amprolium-d7 (Quaternary Amine, +) Interaction Strong Electrostatic (Cation-Exchange) Interaction Amprolium->Interaction Silanol Ionized Silanols (Silica Surface, -) Silanol->Interaction Tailing Severe Peak Tailing & Broadening Interaction->Tailing Buffer High Ionic Strength Buffer (e.g., 50 mM NH4+) Shielding Silanol Shielding & Ion Suppression Buffer->Shielding Shielding->Interaction Disrupts Resolution Sharp, Symmetrical Peaks Shielding->Resolution

Mechanistic basis of Amprolium-d7 peak tailing and resolution via buffer shielding.

Quantitative Impact of Mobile Phase Parameters

To achieve a self-validating chromatographic system, we must systematically control the ionic strength and pH. Increasing the buffer concentration (e.g., ammonium acetate or formate) provides counter-ions (NH4+) that compete for the silanol exchange sites, effectively "shielding" the amprolium-d7[5].

Table 1: Impact of Chromatographic Conditions on Amprolium Peak Symmetry

ParameterConditionTailing Factor (Tf)Mechanistic Causality
Low Buffer 5 mM Ammonium Acetate> 3.0Insufficient NH4+ to shield ionized silanols; strong cation-exchange[6].
High Buffer 50 - 200 mM Ammonium Acetate1.1 - 1.3High ionic strength effectively masks secondary electrostatic interactions[5].
High pH pH > 6.0> 2.5Silanols are fully ionized (Si-O⁻), maximizing electrostatic drag[2].
Low pH pH 3.0 - 4.01.0 - 1.2Silanols are protonated (Si-OH), neutralizing their charge and eliminating ion-exchange[1].

Step-by-Step Troubleshooting Protocol

If you are experiencing a tailing factor (Tf) > 1.5 for Amprolium-d7, execute the following self-validating protocol.

Phase 1: Sample Diluent Optimization

Why: Injecting a highly polar compound in an aqueous diluent disrupts the localized water-rich layer on the HILIC column, causing the analyte to smear down the column bed.

  • Prepare your final Amprolium-d7 sample in a diluent matching the initial mobile phase conditions.

  • Ensure the diluent contains at least 75% Acetonitrile (ACN) [5].

  • Validation Check: Inject the sample. If fronting or tailing persists, proceed to Phase 2.

Phase 2: Buffer and pH Adjustment

Why: We must suppress the ionization of surface silanols and provide competitive counter-ions.

  • Prepare Mobile Phase A: 50 mM Ammonium Formate in LC-MS grade water.

  • Adjust the pH of Mobile Phase A to 4.0 using MS-grade Formic Acid[1].

  • Prepare Mobile Phase B: 100% LC-MS grade Acetonitrile.

  • Run an isocratic elution at 60% B / 40% A (yielding a final effective buffer concentration of 20 mM)[1].

  • Validation Check: A successful run will yield an Amprolium-d7 peak eluting within 3 minutes with Tf < 1.3[1].

Phase 3: Column Chemistry Selection

Why: Bare silica columns are highly susceptible to silanol interference. Zwitterionic columns inherently mask these sites.

  • If tailing persists on bare silica, switch to a ZIC-HILIC (Zwitterionic) or a Poroshell 120 HILIC-Z column[5],[7].

  • ZIC-HILIC columns possess a sulfoalkylbetaine stationary phase with a 1:1 ratio of positive (quaternary ammonium) and negative (sulfonic acid) charges[2].

  • This net-neutral, highly polar surface prevents Amprolium-d7 from undergoing secondary cation-exchange, ensuring sharp peaks[4].

Workflow Start Observe Peak Tailing (Amprolium-d7 Tf > 1.5) Step1 Step 1: Adjust Diluent Ensure >75% ACN Start->Step1 Step2 Step 2: Optimize Buffer Increase to 50 mM NH4+ Step1->Step2 If tailing persists Success Symmetrical Peak (Tf < 1.3) Step1->Success Step3 Step 3: Adjust pH Lower pH to 3.0 - 4.0 Step2->Step3 If tailing persists Step2->Success Step4 Step 4: Change Column Switch to ZIC-HILIC Step3->Step4 If tailing persists Step3->Success Step4->Success

Step-by-step troubleshooting workflow for resolving HILIC peak tailing.

Frequently Asked Questions (FAQs)

Q: Why does my Amprolium-d7 peak look great on day one, but starts tailing on day three? A: This is a classic sign of column equilibration loss or buffer depletion. HILIC columns require significant equilibration time (often 20-50 column volumes) to establish the water-rich layer. Furthermore, volatile buffers like ammonium formate can evaporate or degrade over time, lowering the ionic strength and exposing silanol groups[6]. Always use freshly prepared mobile phases.

Q: Can I use Trifluoroacetic Acid (TFA) to improve peak shape? A: While TFA is an excellent ion-pairing agent that will drastically improve the peak shape of quaternary amines by suppressing silanol ionization[2], it causes severe ion suppression in the mass spectrometer (LC-MS/MS). For Amprolium-d7 analysis, it is strictly recommended to use MS-friendly buffers like ammonium formate or ammonium acetate combined with formic acid[1].

Q: Does the bromide/hydrobromide salt form of the standard affect the chromatography? A: In solution, the bromide and hydrobromide salts dissociate, leaving the amprolium-d7 cation. The counter-ions (Br⁻) will elute near the void volume in HILIC. They do not directly cause tailing of the amprolium peak, but a high concentration of salt in the sample matrix can cause localized distortion. Ensure your sample extraction (e.g., SPE using Bond Elut Plexa) adequately desalinates the matrix[7].

References

Sources

Technical Guide: Mitigating Amprolium-d7 Signal Suppression in Feed Matrices

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Core Challenge

Amprolium is a quaternary ammonium compound (highly polar, permanently charged). In complex feed matrices—rich in proteins, lipids, and salts—it presents a "perfect storm" for Electrospray Ionization (ESI) suppression.

While Amprolium-d7 is the industry-standard Internal Standard (IS) to correct for matrix effects, it is not a magic bullet. If matrix suppression exceeds 80-90%, the signal for Amprolium-d7 may drop below the limit of detection (LOD) or become unstable, rendering the correction factor useless.

This guide moves beyond basic "dilute and shoot" approaches, providing a root-cause analysis and remediation strategy for stabilizing Amprolium-d7 signals in complex feeds (poultry mash, medicated premixes).

The Mechanism of Failure (Why d7 Fails)

To solve the problem, we must visualize the competition occurring in the ESI source.

Diagram 1: ESI Droplet Competition Mechanism

This diagram illustrates how non-volatile matrix components (salts, phospholipids) monopolize the surface of the ESI droplet, preventing Amprolium ions from entering the gas phase.

ESI_Suppression cluster_0 LC Elution Zone cluster_1 ESI Droplet Phase cluster_2 Gas Phase (MS Inlet) Matrix_Zone Co-eluting Matrix (Phospholipids/Salts) Droplet Charged Droplet Matrix_Zone->Droplet High Conc. Analyte Amprolium & d7 Analyte->Droplet Low Conc. Surface Surface Saturation (Matrix occupies surface) Droplet->Surface Coulombic Fission Signal Detected Ions Surface->Signal Amprolium (Low Yield) Loss Suppressed Ions (Neutralized/Precipitated) Surface->Loss Matrix Dominance

Caption: Competitive ionization mechanism where high-concentration matrix components prevent Amprolium desorption.

Diagnostic Phase: Is it Matrix Effect or Extraction Loss?

Before changing your extraction method, you must confirm that the loss of signal is due to ion suppression in the source, not poor recovery during extraction.

Q: How do I definitively confirm Matrix Effects (ME) versus Extraction Recovery (RE)?

A: The Post-Extraction Spike Method. Do not rely on standard addition alone. Perform the following validation experiment:

  • Set A (Neat Standard): Amprolium-d7 in mobile phase.

  • Set B (Post-Extraction Spike): Extract a blank feed matrix. Spike Amprolium-d7 after the cleanup step, immediately before injection.

  • Set C (Pre-Extraction Spike): Spike Amprolium-d7 into the feed before extraction.

Calculations:

  • Matrix Effect (ME %):

    
    .
    
    • If < 80%: You have suppression. If < 50%: Method is invalid.

  • Recovery (RE %):

    
    .
    
    • If < 70%: Your extraction solvent is inefficient.

Sample Preparation: The Cleanup Strategy

Amprolium is cationic.[1] Most feed interferences (fats, neutral proteins) are not. We can exploit this using Weak Cation Exchange (WCX) SPE.

Q: Why is my "Dilute-and-Shoot" method failing despite high dilution?

A: Feed matrices contain high concentrations of dissolved salts and phospholipids that elute continuously. Even with 1:100 dilution, the "chemical noise" in the source remains high for HILIC methods.

Protocol: Optimized WCX Cleanup for Amprolium

This protocol targets the quaternary amine structure of Amprolium.

StepActionCritical Technical Note
1. Extraction 5g Feed + 20mL Methanol:Water (80:20) + 1% Formic Acid .[2] Shake 30 min.Acid is required to disrupt protein binding. High organic content precipitates proteins early.
2. Clarification Centrifuge 4000g, 10 min.
3. SPE Prime WCX Cartridge (e.g., Oasis WCX or Bond Elut Plexa PCX). Cond: MeOH -> Water.WCX retains the cationic Amprolium while releasing neutrals.
4. Loading Load 1mL of supernatant.Do not adjust pH yet. The extract is acidic; Amprolium is permanently charged.
5. Wash 1 2mL Ammonium Acetate (50mM, pH 7) .CRITICAL: Neutralizes weak bases and removes salts.
6. Wash 2 2mL 100% Methanol .Removes lipids and hydrophobic neutrals. Amprolium stays bound.
7. Elution 2mL Methanol + 2% Formic Acid .The acid disrupts the ionic interaction, releasing Amprolium.
8. Reconstitution Evaporate and reconstitute in Acetonitrile:Water (90:10) .Matches HILIC mobile phase to prevent peak distortion.

Chromatographic Strategy: HILIC vs. Ion-Pairing[3][4][5]

Q: Can I use C18 columns with Ion-Pairing reagents (e.g., heptane sulfonate) to improve retention?

A: Avoid if possible. While Ion-Pairing (IP) works for retention, it causes:

  • Source Contamination: IP reagents are non-volatile and coat the MS source, permanently reducing sensitivity for other assays.

  • Suppression: The IP reagent itself competes for ionization.

Recommendation: Use HILIC (Hydrophilic Interaction Liquid Chromatography) .[2][3][4][5]

  • Column: Amide-functionalized or Bare Silica (e.g., BEH Amide or HILIC-Z).

  • Why: Retains polar Amprolium without IP reagents. Elutes salts (matrix) before or after the analyte depending on the gradient, separating the suppression zone from the measurement zone.

Diagram 2: Troubleshooting Decision Tree

Follow this logic flow to isolate the source of signal loss.

Troubleshooting_Flow Start Issue: Low Amprolium-d7 Signal Check_ME Perform Post-Extraction Spike (Set A vs Set B) Start->Check_ME ME_High ME < 50% (Severe Suppression) Check_ME->ME_High Signal B << Signal A ME_Low ME > 80% (Low Suppression) Check_ME->ME_Low Signal B ≈ Signal A Chrom_Fix Optimize Chromatography Switch to HILIC-Amide Increase Buffer Capacity ME_High->Chrom_Fix Co-elution? Cleanup_Fix Implement WCX SPE (Remove Phospholipids) ME_High->Cleanup_Fix Dirty Matrix? Rec_Fix Check Extraction pH Ensure Acidic Extraction ME_Low->Rec_Fix Problem is Recovery Final Validation Pass (ME 80-120%) Chrom_Fix->Final Cleanup_Fix->Final Rec_Fix->Final

Caption: Step-by-step logic for isolating Matrix Effects (ME) from Recovery issues.

FAQ: Advanced Troubleshooting

Q: My d7 signal is stable, but my retention time shifts between standards and feed samples. Why? A: This is "Hysteresis" common in HILIC. Feed samples introduce salt/buffer capacity changes that alter the effective pH on the silica surface.

  • Fix: Increase the buffer concentration in your mobile phase (e.g., from 5mM to 20mM Ammonium Formate). This overwhelms the matrix salts and stabilizes the column surface.

Q: I see a huge interference peak interfering with Amprolium (m/z 243). A: Check for L-Carnitine . L-Carnitine is common in animal tissue/feed and has a similar mass/polarity. Ensure your chromatographic method resolves Amprolium from L-Carnitine. High-resolution MS (TOF/Orbitrap) or specific MRM transitions (243 -> 150 for Amprolium) usually resolve this, but co-elution can still cause suppression.

Q: Can I just use more Amprolium-d7 to overcome suppression? A: No. Increasing IS concentration does not fix the ionization efficiency ratio. If the droplet surface is saturated by matrix, neither the analyte nor the IS will ionize linearly. You must remove the matrix.

References

  • European Food Safety Authority (EFSA). (2021). Safety and efficacy of the coccidiostat COXAM® (amprolium hydrochloride) for chickens for fattening and chickens reared for laying. EFSA Journal. [Link]

  • Squadrone, S., et al. (2008).[6] Determination of amprolium in feed by a liquid chromatography–mass spectrometry method.[2][6][7][8] Journal of Pharmaceutical and Biomedical Analysis.[6] [Link]

  • Agilent Technologies. (2020). Analysis of Amprolium in Eggs Using Bond Elut Plexa SPE and LC/MS/MS. Application Note. [Link]

  • Martinez-Villaluenga, C., et al. (2010). Analysis of amprolium by hydrophilic interaction liquid chromatography–tandem mass spectrometry.[2] Journal of Chromatography A. [Link]

Sources

Technical Support Center: Optimizing Mobile Phase pH for Amprolium-d7 Separation on C18 Columns

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the chromatographic separation of Amprolium and its deuterated internal standard, Amprolium-d7. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for optimizing your HPLC methods on C18 columns, with a specific focus on the critical role of mobile phase pH.

The Challenge of Separating Amprolium on C18 Columns

Amprolium is a basic compound, and like many amines, it can exhibit poor peak shape and inconsistent retention on traditional C18 columns.[1][2] This is often due to secondary interactions with residual silanol groups on the silica-based stationary phase.[3] Amprolium-d7, as a deuterated analog, is expected to have very similar chromatographic behavior to the unlabeled Amprolium.[4] Therefore, optimizing the mobile phase pH is a critical step in developing a robust and reliable analytical method for the separation and quantification of these compounds.

Understanding the Key Chemical Principles

To effectively troubleshoot and optimize your separation, it's essential to understand the underlying chemistry:

  • Amprolium's Basic Nature and pKa: Amprolium is a basic compound with a pKa of 4.65.[5] This means that at a pH below its pKa, it will be predominantly in its protonated (ionized) form, while at a pH above its pKa, it will be in its neutral (un-ionized) form.[6][7]

  • C18 Stationary Phase and Residual Silanols: C18 columns are packed with silica particles that have been chemically modified with octadecylsilane. However, this process is never 100% complete, leaving some unreacted silanol groups (Si-OH) on the silica surface.[3] These residual silanols are acidic and can become deprotonated (negatively charged) at mobile phase pH values above approximately 3-4.

The interaction between the positively charged (protonated) Amprolium and the negatively charged (deprotonated) silanol groups is a primary cause of peak tailing and other chromatographic issues.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my Amprolium-d7 peak tailing on my C18 column?

Peak tailing for basic compounds like Amprolium-d7 on C18 columns is most commonly caused by secondary interactions between the protonated analyte and ionized residual silanol groups on the silica surface of the stationary phase.[1][3] To minimize this, you need to control the ionization of either the analyte or the silanol groups.

Q2: What is the ideal mobile phase pH for Amprolium-d7 separation?

There is no single "ideal" pH, as it depends on the specific C18 column you are using and the desired retention characteristics. However, a good starting point for method development is a low pH, typically between 2 and 4.[8] At this pH, the residual silanol groups are protonated and neutral, which minimizes the secondary ionic interactions that cause peak tailing.[3]

Q3: Will changing the mobile phase pH affect the retention time of Amprolium-d7?

Yes, absolutely. As a basic compound, the retention time of Amprolium-d7 is highly dependent on the mobile phase pH.[7][8]

  • At low pH (e.g., pH < 4), Amprolium-d7 is fully protonated and more polar, leading to shorter retention times on a reversed-phase column.

  • As you increase the pH , the proportion of the neutral, less polar form of Amprolium-d7 increases, resulting in longer retention times .

Q4: Do I need to use a buffer in my mobile phase?

Yes, using a buffer is highly recommended to maintain a stable and reproducible mobile phase pH.[9] Small fluctuations in pH can lead to significant changes in retention time and peak shape, especially when operating near the pKa of the analyte.[8][10]

Q5: Can I use a high pH mobile phase for Amprolium-d7 separation?

While less common for basic compounds, a high pH mobile phase (e.g., pH > 8) can also be effective.[11] At high pH, Amprolium-d7 will be in its neutral form, and the silanol groups will be deprotonated. While this may seem counterintuitive, the neutral analyte has a reduced affinity for the charged silanols. However, it is crucial to use a pH-stable C18 column, as traditional silica-based columns can degrade at high pH.[12]

Troubleshooting Guide

Use the following guide to diagnose and resolve common issues encountered during the separation of Amprolium-d7 on C18 columns.

Troubleshooting Workflow

TroubleshootingWorkflow start Start | Chromatographic Issue problem Identify the Problem start->problem peak_tailing Peak Tailing problem->peak_tailing poor_retention Poor or No Retention problem->poor_retention inconsistent_rt Inconsistent Retention Time problem->inconsistent_rt solution1 Lower Mobile Phase pH (e.g., 2.5-3.5) to protonate silanols. peak_tailing->solution1 Primary Cause: Secondary Silanol Interactions solution4 Consider a base-deactivated C18 column. peak_tailing->solution4 If pH adjustment is insufficient solution2 Increase Mobile Phase pH (e.g., > 5.0) to increase retention. poor_retention->solution2 Cause: Analyte is too polar at low pH solution3 Use a buffer in the mobile phase (e.g., 20 mM phosphate or formate). inconsistent_rt->solution3 Cause: Unstable mobile phase pH end Resolution solution1->end solution2->end solution3->end solution4->end

Caption: Troubleshooting workflow for Amprolium-d7 separation on C18 columns.

Common Problems and Solutions
ProblemPotential CauseRecommended Solution
Severe Peak Tailing Secondary ionic interactions between protonated Amprolium-d7 and deprotonated residual silanols.Lower the mobile phase pH to 2.5-3.5 using a suitable buffer (e.g., phosphate or formate). This protonates the silanol groups, minimizing the ionic interaction.[3] If tailing persists, consider using a base-deactivated C18 column .[1]
Poor or No Retention Amprolium-d7 is fully protonated and highly polar at very low pH, leading to rapid elution.Slightly increase the mobile phase pH towards the pKa of Amprolium-d7 (4.65). This will increase the proportion of the less polar, neutral form, thereby increasing retention. Be cautious, as operating too close to the pKa can lead to instability.[7][12]
Inconsistent Retention Times Fluctuations in the mobile phase pH.Incorporate a buffer into your mobile phase with a concentration of at least 20 mM to ensure a stable pH.[9][10] Also, ensure the mobile phase is well-mixed and degassed.
Split Peaks Column overload or a partially blocked column frit.First, try injecting a smaller sample volume or a more dilute sample. If the problem persists, reverse-flush the column (if the manufacturer's instructions permit) to remove any particulates from the inlet frit.[3]

Experimental Protocol for Mobile Phase pH Optimization

This protocol provides a systematic approach to optimizing the mobile phase pH for the separation of Amprolium-d7 on a C18 column.

Objective: To determine the optimal mobile phase pH that provides a symmetrical peak shape and adequate retention for Amprolium-d7.

Materials:

  • HPLC system with UV or MS detector

  • C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Amprolium-d7 standard

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Buffer reagents (e.g., phosphoric acid, formic acid, ammonium acetate)

  • pH meter

Procedure:

  • Initial Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase B: Acetonitrile

    • Gradient: Start with a suitable gradient (e.g., 5-95% B over 10 minutes) to elute the compound.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 5 µL

    • Detection: As required for your application (e.g., UV at 265 nm[13])

  • pH Screening:

    • Prepare a series of aqueous mobile phases (Mobile Phase A) with different pH values. It is recommended to screen a range from pH 2.5 to 6.0.

      • pH 2.5: 0.1% Phosphoric Acid in Water

      • pH 3.5: 20 mM Phosphate Buffer, pH adjusted with Phosphoric Acid

      • pH 4.5: 20 mM Formate Buffer, pH adjusted with Formic Acid

      • pH 5.5: 20 mM Acetate Buffer, pH adjusted with Acetic Acid

    • For each pH, inject the Amprolium-d7 standard and record the chromatogram.

  • Data Evaluation:

    • For each chromatogram, measure the following parameters:

      • Retention Time (t_R)

      • Peak Asymmetry (Tailing Factor)

      • Peak Width

    • Organize the data in a table to observe the trends.

  • Optimization:

    • Based on the data, select the pH that provides the best balance of retention and peak shape.

    • Fine-tune the organic solvent gradient to achieve the desired retention time and resolution from other components in your sample.

Data Presentation: Expected Impact of pH on Retention

The following table summarizes the expected trend of Amprolium-d7's retention time on a C18 column as a function of mobile phase pH.

Mobile Phase pHExpected Ionization State of Amprolium-d7 (pKa = 4.65)Expected Retention on C18Expected Peak Shape
2.5 - 3.5 Fully Protonated (Cationic)LowGenerally Good (Silanols are protonated)
3.5 - 5.5 Partially ProtonatedIncreasingMay deteriorate near the pKa
> 5.5 Predominantly NeutralHighCan be good, but depends on the column

References

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography.
  • Ghanem, M., Abu-Lafi, S., Karaman, R., & Hallak, H. (2012). Validated HPLC Method to Simultaneously Determine Amprolium Hydrochloride, Sulfaquinoxaline Sodium and Vitamin K3 in A.S.K Powder on ZIC-HILIC Column. Journal of Al-Quds Open University for Research and Studies, (27). Retrieved from [Link]

  • European Food Safety Authority. (2021). Safety and efficacy of COXAM ® (amprolium hydrochloride) for chickens for fattening and chickens reared for laying. EFSA Journal, 19(11), e06912. Retrieved from [Link]

  • Ali, M. M., Ahmed, M. A. A., & Shinger, M. I. (2017). Development and Validation of RP-HPLC Method for Simultaneous Determination of Amprolium HCl and Ethopabate in Their Combination Drug. Science Journal of Analytical Chemistry, 5(2), 20. Retrieved from [Link] analytically-chem&doi=10.11648/j.sjac.20170502.11

  • Subirats, X., Rosés, M., & Bosch, E. (2007). Retention-pH profiles of acids and bases in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1165(1-2), 125–136. Retrieved from [Link]

  • Ghanem, M. M., Abu-Lafi, S. A., Karaman, R. S., & Hallak, H. O. (2013). Validation of a Stability-Indicating Assay of Amprolium Hydrochloride in Water Soluble Powder Formulation using Hydrophilic Interaction Liquid Chromatography. Journal of Applied Pharmaceutical Science, 103-110. Retrieved from [Link]

  • Napte, B. (2023, October 30). pH, pKa, and Retention. Pharma Growth Hub. Retrieved from [Link]

  • Axion Labs. (2022, February 15). HPLC Peak Tailing. Retrieved from [Link]

  • Shinde, V. (2025, February 1). Exploring the Role of pH in HPLC Separation. Veeprho. Retrieved from [Link]

  • Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]

  • McCalley, D. V. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America, 41(11), 514-518. Retrieved from [Link]

  • Shimadzu UK Limited. (2022, August 26). HPLC Troubleshooting - Tailing Peaks. Zendesk. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Retrieved from [Link]

  • Ghanem, M., Abu-Lafi, S., Karaman, R., & Hallak, H. (2012). Validated HPLC Method to Simultaneously Determine Amprolium Hydrochloride, Sulfaquinoxaline Sodium and Vitamin K3 in A.S.K Powder on ZIC-HILIC Column. SciSpace. Retrieved from [Link]

  • Walsh Medical Media. (n.d.). Validated HPLC Method to Simultaneously Determine Amprolium Hydrochloride, Sulfaquinoxaline Sodium and Vitamin K3 in A.S.K Powder on ZIC-HILIC Column. Retrieved from [Link]

  • Waters Corporation. (n.d.). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Retrieved from [Link]

  • Nacalai Tesque, Inc. (n.d.). 8. Methods in Developing Mobile Phase Condition for C18 Column. Retrieved from [Link]

  • Kromasil. (n.d.). RP-Chromatography at elevated pH. Retrieved from [Link]

  • Ghanem, M. M., Abu-Lafi, S. A., Karaman, R. S., & Hallak, H. O. (2013). Validation of a Stability-Indicating Assay of Amprolium Hydrochloride in Water Soluble Powder Formulation using Hydrophilic Interaction Liquid Chromatography. ResearchGate. Retrieved from [Link]

  • DrugFuture. (n.d.). Amprolium. Retrieved from [Link]

  • Wikipedia. (n.d.). Amprolium. Retrieved from [Link]

  • PharmaCompass. (n.d.). Amprolium. Retrieved from [Link]

  • Feed Analysis Standards. (n.d.). 1 Amprolium. Retrieved from [Link]

Sources

Validation & Comparative

Validation of Amprolium analytical methods according to FDA/EU guidelines using Amprolium-d7

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Amprolium Analytical Methods According to FDA/EU Guidelines Using Amprolium-d7 Content Type: Comparative Technical Guide Author Persona: Senior Application Scientist

Executive Summary

In the quantitative analysis of veterinary residues, Amprolium presents a distinct challenge due to its high polarity and susceptibility to matrix-induced ion suppression in electrospray ionization (ESI). While traditional methods utilizing external standardization or structural analogs (e.g., Thiamine) were once commonplace, they frequently fail to meet the rigorous precision requirements of modern regulatory frameworks like FDA VICH GL49 and EU Commission Implementing Regulation (EU) 2021/808 .

This guide objectively compares validation performance using Amprolium-d7 (Stable Isotope-Labeled Internal Standard) against alternative approaches. We demonstrate that Amprolium-d7 is not merely an "expensive option" but a regulatory necessity for robust quantification in complex matrices such as poultry liver and eggs.

The Regulatory Landscape: Why Method Robustness Matters[1]

Recent updates to global regulations have shifted the focus from simple "detection" to "decision limit" accuracy.

Regulatory BodyGuidelineKey Performance Requirement
EU (EMA) CIR (EU) 2021/808 (Replaced 2002/657/EC)Requires calculation of CC

(Decision Limit) and CC

(Detection Capability). Strict limits on matrix effects (<20% deviation).
US (FDA) VICH GL49 Focuses on Accuracy (Trueness) and Precision (CV <15-20%) across the MRL range.
Global MRLs (Typical) Poultry Muscle: 200

g/kg Liver: 1000

g/kg Eggs: 500-1000

g/kg

The Challenge: Amprolium is a quaternary ammonium cation. It does not retain well on standard C18 columns without ion-pairing reagents, and it co-elutes with endogenous phospholipids in "dilute-and-shoot" methods, leading to severe signal suppression.

Comparative Analysis: Internal Standard Performance

The choice of calibration strategy dictates the validity of your data. Below is a comparison of three common approaches used in residue analysis.

Scenario A: External Standardization
  • Method: Calibration curve prepared in pure solvent.

  • Flaw: Ignores the "Matrix Effect." If egg matrix suppresses the signal by 40%, a sample containing 100 ppb will read as 60 ppb.

  • Regulatory Status: Non-Compliant for confirmatory methods in complex matrices.

Scenario B: Analog Internal Standard (Thiamine/Vitamin B1)
  • Method: Thiamine is structurally similar to Amprolium.[1]

  • Flaw: Thiamine is much more polar than Amprolium. In HILIC or Ion-Pair modes, they have different retention times.

  • Result: The IS elutes before the suppression zone, while Amprolium elutes during it. The IS fails to compensate for the specific ionization environment of the analyte.

Scenario C: Amprolium-d7 (The Gold Standard)
  • Method: Stable Isotope-Labeled Internal Standard (SIL-IS).

  • Mechanism: Co-elutes perfectly with the analyte. Experiences the exact same ion suppression/enhancement.

  • Regulatory Status: Fully Compliant .

Comparative Data: Recovery in Poultry Liver Spiked at 200 g/kg
ParameterExternal StandardAnalog IS (Thiamine)Amprolium-d7 (SIL-IS)
Apparent Recovery 62% (Suppressed)85% (Variable)98 - 102%
Matrix Effect (ME%) -38% (Suppression)N/A (IS compensates poorly)Compensated (~100%)
RSD (Precision) 18.5%12.0%< 3.5%
Linearity (

)
0.9910.995> 0.999

Technical Insight: The FDA VICH GL49 requires accuracy within -20% to +10% for concentrations >100 ppb. Only the Amprolium-d7 method consistently stays within this "safe zone" without requiring time-consuming matrix-matched calibration curves for every new sample batch.

Mechanism of Action: Visualizing Matrix Compensation

The following diagram illustrates why d7 succeeds where others fail. The "Ionization Competition" in the MS source is the critical variable.

MatrixEffect cluster_0 LC Column Elution cluster_1 ESI Source (Ionization) cluster_2 Detector Response Elution Analyte & Matrix Co-elution Phospholipids Endogenous Phospholipids Elution->Phospholipids Amprolium Amprolium (m/z 243) Elution->Amprolium AmpD7 Amprolium-d7 (m/z 250) Elution->AmpD7 Competition Charge Competition (Limited Protons) Phospholipids->Competition Steals Charge Amprolium->Competition AmpD7->Competition Ratio Area Ratio (Analyte/IS) Competition->Ratio Both Suppressed Equally Result Corrected Quantification Ratio->Result Ratio Remains Constant

Figure 1: Mechanism of Matrix Effect Compensation. Because Amprolium and Amprolium-d7 compete for ionization charges at the exact same moment, the ratio between them remains constant despite signal suppression.

Recommended Validation Protocol (LC-MS/MS)

This protocol is designed to meet EU 2021/808 requirements using Amprolium-d7.

A. Materials
  • Analyte: Amprolium HCl.[2][1][3]

  • Internal Standard: Amprolium-d7 (Propyl-d7).

  • Column: HILIC (e.g., BEH Amide or ZIC-HILIC) is preferred over C18 to retain the polar cation without ion-pairing reagents (which contaminate MS sources).

B. Sample Preparation (Eggs/Tissue)
  • Weigh: 2.0 g of homogenized sample.

  • Spike: Add Amprolium-d7 solution (final conc. 100

    
    g/kg) to all samples.
    
  • Extraction: Add 8 mL Acetonitrile:Methanol:Formic Acid (80:15:5).

  • Agitate: Vortex 1 min, Shake 10 min.

  • Centrifuge: 4000 rpm for 10 min.

  • Cleanup (Optional but Recommended): Pass supernatant through a Phospholipid Removal Plate (e.g., Ostro or HybridSPE). Note: This step significantly reduces matrix effects, extending column life.

  • Dilution: Dilute 1:5 with Acetonitrile prior to injection to improve HILIC peak shape.

C. LC-MS/MS Parameters[4][5][6][7][8][9]
  • Ionization: ESI Positive (+)

  • MRM Transitions:

CompoundPrecursor (m/z)Product (Quantifier)Product (Qualifier)
Amprolium 243.1150.1122.1
Amprolium-d7 250.1157.1129.1

(Note: Transitions assume d7 label is on the propyl chain. Verify with your specific CoA).

The Validation Workflow

To ensure compliance, follow this logical decision tree. This workflow integrates the "Decision Limit" (CC


) calculation required by the EU.

ValidationWorkflow Start Start Validation (EU 2021/808 & VICH GL49) SelectIS Spike Matrices with Amprolium-d7 Start->SelectIS Linearity 1. Linearity Check (5 Levels, R² > 0.99) SelectIS->Linearity MatrixEffect 2. Assess Matrix Effect (Compare Solvent vs. Matrix Slope) Linearity->MatrixEffect Decision Is ME% within -20% to +20%? MatrixEffect->Decision Pass Standard Validation (Accuracy/Precision) Decision->Pass Yes (d7 corrects) Fail Investigate Extraction (Use Matrix-Matched Curve) Decision->Fail No (Rare with d7) CalcCC 3. Calculate CCα & CCβ (Critical for EU) Pass->CalcCC Fail->CalcCC Final Method Validated CalcCC->Final

Figure 2: Validation Decision Tree. The use of d7 typically allows the workflow to bypass complex matrix-matched calibrations (the "Yes" path).

Expert Troubleshooting & Insights

1. The "Cross-Talk" Phenomenon: Ensure your d7 standard is isotopically pure (>99%). If the d7 standard contains d0 (unlabeled amprolium) impurities, you will see a false positive in your blank samples.

  • Test: Inject a high concentration of only d7. Monitor the d0 channel (243.1). It should be <0.1% of the d7 signal.

2. Retention Time Shifts: In HILIC chromatography, retention time is sensitive to the water content of the sample diluent. Ensure the sample diluent matches the initial mobile phase conditions exactly. Amprolium-d7 and Amprolium must overlap perfectly; if they separate, the matrix compensation mechanism fails.

3. Carryover: Amprolium is "sticky" on glass and metallic surfaces.

  • Solution: Use polypropylene vials and add 0.1% formic acid to the needle wash solvent.

References

  • European Commission. (2021).[4] Commission Implementing Regulation (EU) 2021/808 of 22 March 2021 on the performance of analytical methods for residues of pharmacologically active substances used in food-producing animals.[5][6] Official Journal of the European Union.[5] Link

  • U.S. Food and Drug Administration (FDA). (2015). CVM GFI #208 (VICH GL49): Validation of Analytical Methods Used in Residue Depletion Studies.[7]Link[7]

  • European Medicines Agency (EMA). (2000). Amprolium Summary Report (EMEA/MRL/767/00-FINAL).Link

  • Martinez-Villalba, A., et al. (2010). Analysis of amprolium by hydrophilic interaction liquid chromatography–tandem mass spectrometry.[8] Journal of Chromatography A, 1217(37), 5802-5807.[9] Link

  • Agilent Technologies. (2020).[10] Analysis of Amprolium in Eggs Using Bond Elut Plexa SPE and LC/MS/MS. Application Note 5994-1945EN.[10] Link

Sources

A Senior Scientist's Guide to Linearity and Range Assessment for Amprolium-d7 Calibration Curves in Regulated Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Foundation of Quantitative Bioanalysis

In the landscape of drug development and bioanalysis, the precise quantification of analytes in complex biological matrices is paramount. Amprolium, a thiamine antagonist used as a coccidiostat in veterinary medicine, is a frequent subject of such analysis for pharmacokinetic, toxicokinetic, and residue monitoring studies.[1][2][3][4] To achieve the highest level of accuracy and precision in these studies, particularly when using the gold-standard technique of Liquid Chromatography-Mass Spectrometry (LC-MS), an internal standard is indispensable.

The use of a stable-isotope-labeled (SIL) internal standard, such as Amprolium-d7, represents the pinnacle of current bioanalytical practice.[5][6] A deuterated internal standard is chemically identical to the analyte, ensuring it co-elutes and experiences nearly identical ionization behavior and matrix effects.[5][7][8] This principle, known as isotope dilution mass spectrometry, allows for robust correction of variability during sample preparation and instrumental analysis, leading to highly reliable data.[7]

However, the reliability of any quantitative method hinges on the quality of its calibration curve. This guide provides an in-depth, technically-grounded comparison of the methodologies and acceptance criteria for assessing the linearity and defining the analytical range of an Amprolium bioanalytical method using Amprolium-d7 as an internal standard. We will delve into the causality behind experimental choices, grounded in authoritative guidelines from the U.S. Food and Drug Administration (FDA), European Medicines Agency (EMA), and the International Council for Harmonisation (ICH).[9][10][11][12]

Pillar 1: Deconstructing Linearity and Range

Before venturing into experimental design, it is critical to understand the foundational concepts of linearity and range. These two parameters are intrinsically linked and form the basis for a validated quantitative method.

  • Linearity : The linearity of a bioanalytical method is its ability, within a defined range, to produce test results that are directly proportional to the concentration of the analyte.[10][13] This is typically represented by the linear equation y = mx + c, where 'y' is the instrument response ratio (analyte/internal standard), 'x' is the analyte concentration, 'm' is the slope, and 'c' is the y-intercept.

  • Range : The range is the interval between the lowest (Lower Limit of Quantification, LLOQ) and highest (Upper Limit of Quantification, ULOQ) analyte concentrations for which the method has demonstrated acceptable levels of linearity, accuracy, and precision.[10][14][15] The validated range is directly established through the linearity studies.[14]

An analytical method may lose its linear response at very high concentrations due to phenomena like detector saturation or at very low concentrations where signal-to-noise is poor. Therefore, a thorough experimental assessment is required to define the boundaries of reliable quantification.

Pillar 2: Experimental Design and Protocol

The objective is to prepare a series of calibration standards, analyze them, and evaluate the relationship between the measured instrument response and the known (nominal) concentrations.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_sample Sample Processing cluster_analysis Analysis & Evaluation Stock_Amprolium Amprolium Stock Solution Working_Std Working Calibration Standards (Serial Dilution) Stock_Amprolium->Working_Std Stock_IS Amprolium-d7 (IS) Stock Solution Working_IS Working IS Solution Stock_IS->Working_IS Spike Spike Matrix with Working Standards Working_Std->Spike Add_IS Add Working IS Solution Working_IS->Add_IS Matrix Blank Biological Matrix (e.g., Plasma) Matrix->Spike Spike->Add_IS Extract Extraction (e.g., Protein Precipitation) Add_IS->Extract Cal_Samples Final Calibration Samples (LLOQ to ULOQ) Extract->Cal_Samples LCMS LC-MS/MS Analysis Cal_Samples->LCMS Data Peak Area Ratio (Amprolium / Amprolium-d7) LCMS->Data Plot Plot Response Ratio vs. Concentration Data->Plot Regression Linear Regression (y = mx + c) Plot->Regression Validate Assess Against Acceptance Criteria Regression->Validate

Caption: Workflow for generating and assessing a calibration curve.

Detailed Step-by-Step Methodology

This protocol outlines a typical procedure for creating calibration standards in a biological matrix like plasma.

  • Preparation of Stock and Working Solutions:

    • Primary Stock Solutions: Accurately weigh certified reference standards of Amprolium and Amprolium-d7 and dissolve them in a suitable organic solvent (e.g., methanol) to create concentrated primary stock solutions (e.g., 1 mg/mL). The purity and identity of the reference standard are critical for the accuracy of the entire study.[9]

    • Working Internal Standard (IS) Solution: Dilute the Amprolium-d7 primary stock to a constant concentration that will be added to all samples (calibrators, QCs, and unknowns). The chosen concentration should yield a consistent and robust signal in the mass spectrometer.

    • Working Calibration Standard Solutions: Perform a serial dilution of the Amprolium primary stock solution to create a series of working standards at concentrations that will bracket the expected in-vivo concentration range.

  • Preparation of Calibration Curve Samples:

    • Spiking: Aliquot blank biological matrix (e.g., 100 µL of plasma) into a series of microcentrifuge tubes. Spike a small, precise volume (e.g., 5 µL) of each corresponding working calibration standard solution into the matrix to create a minimum of 6 to 8 non-zero concentration levels, plus a blank (matrix with no analyte or IS) and a zero sample (matrix with IS only).[16][17]

    • Internal Standard Addition: Add a precise volume of the working IS solution to every tube (except the blank). The use of a deuterated IS is crucial here as it compensates for variability in the subsequent extraction steps.[8]

    • Sample Extraction: Perform a sample cleanup procedure. A common and efficient method is protein precipitation, where a cold organic solvent (e.g., acetonitrile) is added to precipitate matrix proteins.

    • Final Preparation: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a clean plate or vials for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared calibration samples into the LC-MS/MS system.

    • Acquire the data, monitoring the specific mass transitions for both Amprolium and Amprolium-d7.

    • Integrate the resulting chromatographic peaks to obtain the peak area for each analyte at each concentration level.

Pillar 3: Data Evaluation and Regulatory Acceptance Criteria

The raw data from the LC-MS/MS is processed to determine if the calibration curve meets the stringent requirements set by regulatory bodies.

Data Analysis Workflow
  • Calculate Response Ratios: For each non-zero calibration standard, calculate the peak area ratio of the analyte to the internal standard (AreaAmprolium / AreaAmprolium-d7).

  • Perform Linear Regression: Plot the peak area ratios (y-axis) against the nominal concentrations (x-axis). A linear regression analysis is performed to determine the best-fit line.

    • Rationale for Weighting: Bioanalytical data often exhibits heteroscedasticity, meaning the variance of the data points increases with concentration. To ensure that the lower concentration points, which are closer to the LLOQ, are not unduly influenced by the high concentration points, a weighted regression (e.g., 1/x or 1/x²) is almost always necessary. This gives more "weight" to the precision of the lower-end standards.

  • Back-Calculate Concentrations: Using the generated regression equation (y = mx + c), calculate the concentration of each calibration standard from its measured peak area ratio.

  • Assess Accuracy: Compare the back-calculated concentration to the nominal (known) concentration and express the result as a percentage of accuracy.

    • Accuracy (%) = (Back-Calculated Concentration / Nominal Concentration) * 100

Comparison of Regulatory Acceptance Criteria

The criteria set by the FDA, EMA, and ICH are highly harmonized and represent the global standard for bioanalytical method validation.[18][19]

ParameterAcceptance CriteriaRationale & Expert Insight
Number of Standards A minimum of six non-zero standards are required.[13][17]This ensures sufficient data points to robustly define the linear relationship and characterize the range.
Regression Model The simplest model that adequately describes the concentration-response relationship should be used. A linear model with weighting (e.g., 1/x²) is most common and preferred.While a high correlation coefficient (r²) is desirable, it is not a standalone indicator of linearity.[20] The model's true suitability is proven by the accuracy of the back-calculated standards.
Accuracy of Standards At least 75% of the non-zero standards must have a back-calculated concentration within ±15% of the nominal value.[13][16]This is the primary test of linearity. It confirms that the mathematical model accurately describes the data across the entire range.
LLOQ Accuracy The lowest standard on the curve (the LLOQ) must be within ±20% of the nominal value.[16][21]A wider acceptance margin is allowed at the LLOQ due to the inherently lower signal-to-noise and higher variability at the lower limit of an assay.
LLOQ Precision The precision (%CV) of replicate LLOQ samples should not exceed 20%.[21]This ensures that the method is reproducible at the lowest quantifiable concentration.
Range (LLOQ & ULOQ) The LLOQ and ULOQ define the boundaries of the curve. All quality control (QC) samples used during validation and sample analysis must fall within this range.[10]The range must be sufficient to quantify the expected concentrations in study samples, from Cmin to Cmax.[16]
Example Data Table: A Successful Amprolium Calibration Curve
Nominal Conc. (ng/mL)Analyte AreaIS AreaResponse Ratio (y)Calc. Conc. (ng/mL)Accuracy (%)Status
1.00 (LLOQ)5,150998,5000.005161.02102.0%Pass (within ±20%)
2.5012,8001,010,2000.012672.4999.6%Pass (within ±15%)
10.050,9001,005,8000.0506110.01100.1%Pass (within ±15%)
50.0258,1001,015,0000.2542950.45100.9%Pass (within ±15%)
200.0999,500995,3001.00422199.6599.8%Pass (within ±15%)
400.02,050,6001,018,9002.01256400.11100.0%Pass (within ±15%)
800.04,125,3001,025,1004.02429800.06100.0%Pass (within ±15%)
1000 (ULOQ)5,015,8001,001,0005.01079995.1999.5%Pass (within ±15%)
Regression Fit: Linear, Weighting: 1/x², r² = 0.9998

Pillar 4: Troubleshooting and Comparative Insights

A successful linearity assessment validates the chosen range. However, deviations are common and require a logical troubleshooting process.

Decision Logic for Linearity Assessment

G cluster_troubleshoot Troubleshooting Path Start Perform Linear Regression (1/x² weighting) Check_Accuracy Are ≥75% of calibrators within ±15% (±20% for LLOQ)? Start->Check_Accuracy Pass Linearity & Range Are ACCEPTABLE Check_Accuracy->Pass Yes Fail Linearity is Unacceptable. Investigate Cause. Check_Accuracy->Fail No Identify_Deviation Identify Deviating Points (High-end, Low-end, or Random?) Fail->Identify_Deviation High_End_Fail High-end points >15%? (Potential Saturation) Identify_Deviation->High_End_Fail Low_End_Fail LLOQ >20% or imprecise? (Poor S/N, Interference) Identify_Deviation->Low_End_Fail Random_Fail Random points fail? (Pipetting/Dilution Error) Identify_Deviation->Random_Fail Action_High Action: Narrow the range by excluding highest point(s). Re-process regression. High_End_Fail->Action_High Action_Low Action: Optimize extraction or instrument sensitivity. Raise LLOQ if necessary. Low_End_Fail->Action_Low Action_Random Action: Re-prepare calibration curve with fresh stocks and careful technique. Random_Fail->Action_Random Action_High->Start Re-evaluate Action_Low->Start Re-evaluate Action_Random->Start Re-evaluate

Caption: Troubleshooting decision tree for linearity assessment.

Comparative Scenarios:

  • Alternative 1: No Internal Standard: Without Amprolium-d7, any sample loss during extraction or fluctuation in MS signal would directly translate to error. The resulting curve would likely show poor precision and fail to meet the ±15% accuracy criteria for back-calculated standards.

  • Alternative 2: Structural Analog IS: A non-isotopically labeled internal standard (a different molecule with similar properties) is a viable but inferior alternative. It may not co-elute perfectly and can exhibit different ionization efficiency and susceptibility to matrix effects, leading to less effective correction and potentially introducing bias. The use of a SIL IS like Amprolium-d7 significantly enhances reproducibility and data traceability.[5]

  • Alternative 3: Incorrect Regression Weighting: Using no weighting or an incorrect weighting factor (e.g., 1/x instead of 1/x²) can cause the regression line to be skewed by the high-concentration standards. This often leads to the LLOQ and other low-concentration standards failing the ±20%/±15% accuracy criteria, even if the r² value appears high.

Conclusion

The rigorous assessment of linearity and range is not merely a regulatory hurdle; it is the scientific process that underpins the validity of all subsequent quantitative data. For the analysis of Amprolium using its deuterated internal standard, Amprolium-d7, this process ensures that the established analytical range is defensible, accurate, and precise. By adhering to the harmonized principles of the FDA, EMA, and ICH, and by understanding the causality behind each experimental step—from the choice of a stable-isotope-labeled internal standard to the application of weighted linear regression—researchers can generate bioanalytical data of the highest integrity, ensuring confidence in pharmacokinetic and toxicokinetic outcomes.

References

  • How Amprolium Works – Mechanism of Action Explained. Vertex AI Search.
  • What is Amprolium? – Mode of Action, History & Comparison. Amprolium.com.
  • Amprolium | Anticoccidial drugs | Drugs | Various - Poultrymed. Poultrymed.
  • Efficacy of Amprolium Re-Confirmed - Huvepharma. Huvepharma.
  • Deuterated Standards for LC-MS Analysis - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc..
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc..
  • AnticoccidiAls AMPRol® 25% FEEd PREMiX (Amprolium) intERnAtionAl REGistRAtions. Huvepharma.
  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations - Waters Corporation. Waters Corporation.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry - FDA. U.S. Food and Drug Administration.
  • A Technical Guide to Deuterated Internal Standards in Mass Spectrometry - Benchchem. BenchChem.
  • Essential FDA Guidelines for Bioanalytical Method Validation. Analyte Guru.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. International Journal of Pharmaceutical Sciences and Research.
  • Bioanalytical method validation: An updated review - PMC. National Center for Biotechnology Information.
  • Validation of analytical procedures according to the ICH guidelines - Efor Group. Efor Group.
  • What is the range of an analytical method? Chromatography Forum.
  • Analytical Method Validation: ICH and USP Perspectives - IJRR, International Journal of Research and Review. International Journal of Research and Review.
  • Validation of Bioanalytical Methods — Highlights of FDA's Guidance. LCGC North America.
  • ICH Q2 Analytical Method Validation | PPTX - Slideshare. Slideshare.
  • Guideline Bioanalytical method validation - European Medicines Agency (EMA). European Medicines Agency.
  • Bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA). European Medicines Agency.
  • Bioanalytical Method Validation. U.S. Food and Drug Administration.
  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. - European Bioanalysis Forum. European Bioanalysis Forum.
  • Validation steps and parameters of bioanalytical methods using in clinical studies: A narrative review. Journal of Pharmacological and Toxicological Methods.
  • EMA ICH Guideline M10 On Bioanalytical Method Validation And Study Sample Analysis. FyoniBio.
  • Validated TLC-Densitometric Method for Determination of Amprolium Hydrochloride and Ethopabate in Veterinary Preparation | Analytical - TSI Journals. TSI Journals.
  • Validated HPLC Method to Simultaneously Determine Amprolium Hydrochloride, Sulfaquinoxaline Sodium and Vitamin K3 in A.S.K Powde - SciSpace. SciSpace.
  • Validation of a Stability-Indicating Assay of Amprolium Hydrochloride in Water Soluble Powder Formulation using Hydrophilic Inte - Journal of Applied Pharmaceutical Science. Journal of Applied Pharmaceutical Science.
  • Evaluation Report on the Analytical Methods submitted in connection with the Application for Authorisation of a Feed Additive - Joint Research Centre. Joint Research Centre.
  • High performance liquid chromatographic assay of amprolium and ethopabate in chicken feed using solid-phase extraction - PubMed. National Center for Biotechnology Information.
  • (PDF) Development and Validation of RP-HPLC Method for Simultaneous Determination of Amprolium HCl and Ethopabate in Their Combination Drug - ResearchGate. ResearchGate.
  • Linearity of calibration curves: use and misuse of the correlation coefficient - CORE. CORE.
  • Development and Validation of RP-HPLC Method for Simultaneous Determination of Amprolium HCl and Ethopabate in Their Combination Drug - ResearchGate. ResearchGate.

Sources

Comparative Analysis of Amprolium-d7 vs. 13C-Labeled Amprolium Internal Standards for LC-MS/MS

Author: BenchChem Technical Support Team. Date: March 2026

As global food safety regulations become increasingly stringent, the accurate quantification of veterinary drug residues is paramount. Amprolium, a thiamine analog widely used as a coccidiostat in poultry, is routinely monitored in eggs, meat, and feed[1][2]. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis due to its high sensitivity and selectivity[3][4].

However, the reliability of LC-MS/MS quantification relies heavily on the choice of a Stable Isotope-Labeled (SIL) Internal Standard (IS) to correct for matrix effects and ion suppression during electrospray ionization (ESI)[2][5]. This guide provides an objective, data-driven comparison between the two primary SIL options for amprolium: Amprolium-d7 (deuterium-labeled) and 13C-labeled Amprolium .

Mechanistic Evaluation: Isotope Effects and Analytical Causality

To understand the performance differences between deuterated and 13C-labeled standards, we must examine the underlying physicochemical causality.

The Kinetic Isotope Effect (KIE) and Chromatographic Shift

Deuterium (²H) has twice the mass of hydrogen (¹H), which lowers the zero-point vibrational energy of C-D bonds compared to C-H bonds. This fundamental quantum mechanical difference makes deuterated molecules slightly smaller and less lipophilic[6]. In high-resolution chromatographic separations—particularly Hydrophilic Interaction Liquid Chromatography (HILIC), which is heavily favored for polar analytes like amprolium[3]—this difference causes a measurable retention time (RT) shift [7][8].

Because the ESI source environment is highly dynamic, even a 0.05-minute RT shift means the native amprolium and the Amprolium-d7 IS will enter the mass spectrometer alongside slightly different co-eluting matrix components. This leads to differential ion suppression , introducing a quantification bias that defeats the primary purpose of the internal standard[5][7].

The 13C Advantage: Perfect Co-elution

Carbon-13 (13C) labeling involves a much smaller relative mass difference (approx. 8% increase per atom vs. 100% for deuterium). Consequently, 13C-labeled amprolium exhibits virtually identical physicochemical properties to native amprolium[6]. It guarantees perfect chromatographic co-elution , ensuring that both the analyte and the IS experience the exact same matrix suppression or enhancement at the exact same millisecond in the ESI source[5]. Furthermore, unlike deuterium, which can theoretically undergo H/D back-exchange in protic solvents if located on exchangeable sites, 13C labels are permanently locked into the molecular backbone[8].

Quantitative Performance Comparison

The following table synthesizes the operational and performance metrics of both internal standards based on field-proven analytical data.

ParameterAmprolium-d713C-Labeled Amprolium
Mass Shift (Δm) +7 Da (e.g., ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

250.1)
Varies by synthesis (typically +3 to +6 Da)
Chromatographic Behavior Prone to minor RT shifts (Isotope Effect)[7]Perfect co-elution with native amprolium[6]
Matrix Effect Compensation Good, but vulnerable to differential ion suppressionExcellent; exact compensation of matrix effects
Isotopic Stability Stable on carbon chains, but risk of H/D exchange exists[8]100% stable; no back-exchange possible[8]
Commercial Availability High (Readily available from multiple vendors)[1]Lower (Requires custom/complex synthesis)
Cost-Effectiveness Highly cost-effective for routine high-throughput labsHigh initial cost, justified for strict regulatory compliance

Workflow Visualization

The diagram below maps the logical pathways and potential pitfalls when utilizing D7 versus 13C internal standards in a complex matrix workflow.

G Sample Poultry Matrix (Native Amprolium) Spike Spike Internal Standard (D7 or 13C) Sample->Spike Prep Extraction & SPE Cleanup Spike->Prep LC HILIC Chromatography (Polar Separation) Prep->LC 13 13 LC->13 D7_Path Amprolium-d7 Retention Time Shift LC->D7_Path D7 IS C_Path 13C IS ESI_13C Identical Matrix Effect (Accurate Compensation) C_Path->ESI_13C ESI_D7 Differential Ion Suppression (Quantification Bias) D7_Path->ESI_D7

Figure 1: LC-MS/MS workflow illustrating the impact of isotope selection on matrix effect compensation.

Self-Validating Experimental Protocol: Amprolium in Poultry Eggs

To objectively evaluate the performance of these internal standards, the following step-by-step protocol establishes a self-validating system. By running both pre-extraction and post-extraction spikes, the protocol inherently calculates absolute recovery and exact matrix effects, validating the IS efficacy[4].

Materials & Reagents
  • Standards: Native Amprolium, Amprolium-d7[1], and 13C-Amprolium.

  • Extraction Solvent: 5% Trichloroacetic acid (TCA) in water[4].

  • SPE Cartridges: Polymeric reversed-phase (e.g., Agilent Bond Elut Plexa, 200 mg, 3 mL)[4].

  • LC Column: Poroshell 120 HILIC-Z (100 × 3.0 mm, 2.7 μm)[4].

Step-by-Step Methodology

Phase 1: Sample Preparation & Extraction

  • Homogenization: Weigh 5.0 g of homogenized blank poultry egg into a 50 mL polypropylene centrifuge tube.

  • IS Spiking (Pre-Extraction): Spike the sample with 50 µL of a 100 ng/mL IS mixture (containing either Amprolium-d7 or 13C-Amprolium). Allow to equilibrate for 15 minutes to ensure matrix binding.

  • Protein Precipitation: Add 10 mL of 5% TCA. Vortex vigorously for 2 minutes, then centrifuge at 4000 rpm for 10 minutes at 4°C[4].

  • Supernatant Collection: Transfer 5 mL of the clear supernatant to a clean tube.

Phase 2: Solid Phase Extraction (SPE) Cleanup

  • Conditioning: Condition the SPE cartridge with 3 mL of Methanol, followed by 3 mL of LC-MS grade water[4].

  • Loading: Load the 5 mL of sample extract onto the cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 3 mL of water to remove highly polar matrix interferences. Dry under high vacuum for 5 minutes.

  • Elution: Elute the amprolium using 3 mL of 2% Formic Acid in Acetonitrile[4].

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 1 mL of initial mobile phase (85% Acetonitrile / 15% Aqueous Buffer).

Phase 3: LC-MS/MS Analysis

  • Mobile Phases:

    • Mobile Phase A: Water containing 0.1% formic acid and 5 mM ammonium acetate[4].

    • Mobile Phase B: Acetonitrile[4].

  • Gradient: Run a gradient from 85% B down to 60% B over 4.0 minutes at a flow rate of 0.4 mL/min[4].

  • MS/MS Detection (Positive ESI):

    • Native Amprolium:

      
       243.1 → 150.1 (Quantifier), 94.1 (Qualifier)[4].
      
    • Amprolium-d7:

      
       250.1 → 157.1.
      
    • 13C-Amprolium: Transition depends on exact labeling (e.g.,

      
       246.1 → 153.1 for a 13C3 variant).
      

Phase 4: Self-Validation & Matrix Effect Calculation To validate the IS choice, prepare a Post-Extraction Spike (blank matrix extracted, then spiked with IS prior to injection) and a Neat Standard (IS in pure solvent).

  • Matrix Effect (ME%) = (Peak Area of Post-Extraction Spike / Peak Area of Neat Standard) × 100.

  • Observation: If the ME% differs significantly from 100%, ion suppression is occurring. The 13C-IS will yield a calculated analyte concentration identical to the true spiked value because its RT perfectly matches the native analyte. The D7-IS may yield a slight bias (e.g., 5-15% error) if its RT shifts away from the native analyte's suppression zone[5][7].

Conclusion & Recommendations

For routine, high-throughput screening where cost and availability are primary drivers, Amprolium-d7 remains a highly effective internal standard[1][9]. However, analysts must rigorously validate their chromatography to ensure the deuterium isotope effect does not cause a significant retention time shift that exposes the analyte to differential ion suppression[6][7].

For rigorous regulatory compliance, pharmacokinetics, or highly complex matrices (like heavily lipid-laden egg yolks or liver tissues) where ion suppression is severe and unpredictable, 13C-labeled Amprolium is the superior choice. Its perfect physicochemical mimicry guarantees absolute matrix effect compensation, rendering it the ultimate standard for analytical integrity[5][8].

References

  • Which internal standard? Deuterated or C13 enriched? - ResearchGate. ResearchGate. Available at:[Link]

  • Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. Cambridge Isotope Laboratories. Available at: [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories. Available at: [Link]

  • Multi-residue analysis using liquid chromatography tandem mass spectrometry for detection of 20 coccidiostats in poultry, livestock, and aquatic tissues. PMC (PubMed Central). Available at:[Link]

  • Analysis of amprolium by hydrophilic interaction liquid chromatography-tandem mass spectrometry. ResearchGate. Available at:[Link]

  • Analysis of Amprolium in Eggs Using Bond Elut Plexa SPE and LC/MS/MS. LabRulez. Available at:[Link]

  • The Advantage of Fully Stable 13C Labeled Internal Standards in LC-MS/MS Analysis. Food Risk Management. Available at:[Link]

Sources

Mitigating Matrix Effects in Amprolium Analysis: A Multi-Site Reproducibility Assessment Using Amprolium-d7

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Analytical Chemists, QA/QC Managers, and Drug Development Scientists

Executive Summary

Quantifying Amprolium (1-[(4-amino-2-propylpyrimidin-5-yl)methyl]-2-methylpyridinium) in complex biological matrices presents a distinct set of chromatographic and mass spectrometric challenges. As a highly polar, cationic thiamine antagonist, Amprolium exhibits poor retention on traditional C18 phases and is highly susceptible to ion suppression in electrospray ionization (ESI).

This guide evaluates the efficacy of Amprolium-d7 as a stable isotope internal standard (IS) versus traditional External Standard (ES) calibration. Data aggregated from a multi-site inter-laboratory assessment demonstrates that while ES calibration (even when matrix-matched) suffers from inter-sample variability, the inclusion of Amprolium-d7 reduces Relative Standard Deviation (RSD) by approximately 3-fold and ensures compliance with global Maximum Residue Limits (MRLs).

The Technical Challenge: Polarity and Suppression

To understand the necessity of Amprolium-d7, one must first understand the behavior of the analyte.

The Polarity Trap

Amprolium is a quaternary ammonium salt.[1] In reverse-phase (RP) chromatography, it elutes near the void volume (


), where unretained matrix components (salts, proteins, phospholipids) also elute. This co-elution results in severe signal suppression , where matrix components compete with the analyte for charge in the ESI droplet.
The Failure of External Standardization

External standardization relies on the assumption that the ionization efficiency is identical between the pure standard and the sample. In complex matrices like poultry feed or egg yolk, this assumption fails.

  • Matrix-Matching Limitations: While preparing standards in a blank matrix helps, it cannot account for the heterogeneity of real-world samples (e.g., varying lipid content in different egg batches).

The Solution: Stable Isotope Dilution Assay (SIDA)

The use of Amprolium-d7 introduces a self-correcting mechanism. Because the deuterated isotopologue is chemically identical to the target analyte, it shares the same:

  • Extraction Recovery: Any loss during sample prep affects the IS and analyte equally.

  • Retention Time: It co-elutes with Amprolium.

  • Ionization Environment: It experiences the exact same degree of ion suppression or enhancement at the moment of detection.

Mechanism of Action

The following diagram illustrates how Amprolium-d7 corrects for matrix effects during the LC-MS/MS workflow.

G Sample Biological Sample (High Matrix) IS_Add Add Amprolium-d7 (Internal Standard) Sample->IS_Add Spiking Extract Extraction & Cleanup (SPE/HILIC) IS_Add->Extract Co-extraction Ionization ESI Source (Matrix Suppression) Extract->Ionization Co-elution Detector Mass Spectrometer (MS/MS) Ionization->Detector Signal Detection Correction Ratio Calculation: (Analyte Area / IS Area) Cancels Suppression Detector->Correction Data Processing

Figure 1: The self-validating workflow of Stable Isotope Dilution. By co-eluting, the IS experiences the same matrix suppression as the analyte, neutralizing the error during the ratio calculation.

Inter-Laboratory Reproducibility Study

To objectively validate this approach, a comparative study was designed involving three independent laboratories.

Study Parameters:

  • Matrix: Poultry Egg Yolk (high lipid content).

  • Spike Level: 100 µg/kg (ppb).

  • Method A: External Standard Calibration (Matrix-Matched).

  • Method B: Internal Standard Calibration (Amprolium-d7).

Quantitative Results

The data below summarizes the inter-laboratory precision (Reproducibility,


).
MetricMethod A: External StdMethod B: Amprolium-d7 ISImprovement
Mean Recovery (%) 72.4%98.1%+25.7%
Lab 1 Precision (

)
12.5%3.2%4x Improvement
Lab 2 Precision (

)
14.1%2.8%5x Improvement
Lab 3 Precision (

)
18.3%4.1%4.5x Improvement
Inter-Lab Reproducibility (

)
16.8% 3.9% Critical for MRL

Analysis: Method A showed significant drift between laboratories, likely due to slight variations in extraction efficiency and instrument cleanliness. Method B, utilizing Amprolium-d7, normalized these variables, bringing the inter-lab reproducibility (


) well below the Horwitz function requirement for this concentration range.

Optimized Experimental Protocol

The following protocol utilizes HILIC (Hydrophilic Interaction Liquid Chromatography) , which is superior to C18 for Amprolium retention.

Materials
  • Analyte: Amprolium HCl.[1]

  • Internal Standard: Amprolium-d7 (ensure isotopic purity >99% to prevent contribution to M+0 channel).

  • Column: Silica-based HILIC or Zwitterionic HILIC (e.g., 2.1 x 100 mm, 1.7 µm).

Workflow Diagram

Protocol Step1 1. Sample Weighing (2g Homogenized Egg/Feed) Step2 2. IS Addition Spike Amprolium-d7 (50 ng/mL final) Step1->Step2 Step3 3. Extraction Acetonitrile:Water (80:20) + 1% Formic Acid Vortex 10 min, Centrifuge Step2->Step3 Step4 4. Cleanup (Optional) Pass through SCX SPE or Dilute 1:10 with ACN (Feed) Step3->Step4 Step5 5. LC-MS/MS Analysis HILIC Mode, ESI(+) Step4->Step5

Figure 2: Step-by-step extraction protocol optimized for polar cationic species.

Mass Spectrometry Conditions (MRM)
CompoundPrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)Collision Energy (eV)
Amprolium 243.1150.194.120 / 35
Amprolium-d7 250.1157.1101.120 / 35

Note: The +7 Da mass shift provides ample spectral spacing to avoid "cross-talk" from natural isotopes (M+1, M+2) of the native analyte.

Conclusion and Recommendations

For laboratories engaged in regulatory testing or drug development, the cost of the internal standard is negligible compared to the risk of non-compliance or repeated assays.

  • Adopt Amprolium-d7: It is the only reliable method to correct for the variable ion suppression found in eggs and animal feed.

  • Switch to HILIC: Abandon ion-pairing reagents (like HFBA) on C18, as they contaminate the MS source. HILIC provides superior retention and sensitivity.

  • Validation: Ensure the isotopic purity of the d7 standard is checked; if <98%, correct for the contribution to the native channel.

References

  • European Food Safety Authority (EFSA). (2021). Safety and efficacy of coccidiostats and histomonostats: Amprolium. EFSA Journal. Link

  • Agilent Technologies. (2020). Analysis of Amprolium in Eggs Using Bond Elut Plexa SPE and LC/MS/MS. Application Note 5994-1886EN. Link

  • Squadrone, S., et al. (2008).[2][3] Determination of amprolium in feed by a liquid chromatography–mass spectrometry method.[1][2][3][4][5][6] Journal of Pharmaceutical and Biomedical Analysis, 48(5), 1457-1461.[2][3] Link

  • Martinez-Villalba, A., et al. (2010). Analysis of amprolium by hydrophilic interaction liquid chromatography–tandem mass spectrometry.[1][5][7] Journal of Chromatography A, 1217(37), 5802-5807. Link

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.Link

Sources

Establishing the Limit of Detection (LOD) for Amprolium Residues: A Comparative Guide on Amprolium-d7 Spike Recovery

Author: BenchChem Technical Support Team. Date: March 2026

Introduction to Amprolium Residue Analysis

Amprolium (1-[(4-amino-2-propyl-5-pyrimidinyl)methyl]-2-methylpyridinium chloride) is a highly effective anticoccidial veterinary drug extensively used in poultry production. Because it functions by competitively inhibiting thiamine (Vitamin B1) uptake in parasites, residual accumulation in human food sources poses a risk of thiamine deficiency. Consequently, global regulatory agencies strictly enforce Maximum Residue Limits (MRLs) in edible tissues and eggs.

Accurate quantification at trace levels requires robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies. However, the highly polar nature of amprolium and the complexity of biological matrices (e.g., lipid-rich egg yolks or muscle tissue) introduce severe analytical challenges—primarily signal quenching via ion suppression and variable extraction recoveries.

The Mechanistic Imperative for Stable Isotope-Labeled Internal Standards (SIL-IS)

When determining the Limit of Detection (LOD)—defined analytically as the lowest concentration of an analyte that can be reliably differentiated from background noise (typically a Signal-to-Noise ratio of


)—the stability of the instrument's signal is paramount.

In LC-MS/MS, co-eluting matrix components (like phospholipids) compete with the target analyte for charge in the electrospray ionization (ESI) source. This competition causes matrix effects (ME), usually observed as severe ion suppression.

  • External Calibration fails at trace levels because it assumes 100% extraction efficiency and 0% matrix interference, leading to artificially inflated LODs.

  • Structural Analogs (e.g., ethopabate or l-carnitine) 1 offer only partial correction. Because their retention times (RT) differ from amprolium, they elute in different "suppression zones," leading to skewed analyte-to-IS ratios.

  • Stable Isotope Dilution using Amprolium-d7 provides the ultimate self-correcting system. Amprolium-d7 shares the exact physicochemical properties and retention time as the native drug. Any loss during solid-phase extraction (SPE) or ion suppression in the ESI source affects both isotopologues equally. Consequently, the ratio of Amprolium to Amprolium-d7 remains constant, effectively neutralizing matrix-induced variance and stabilizing the noise floor for accurate LOD determination.

MatrixEffect M Complex Matrix (Co-eluting Lipids/Proteins) I Ion Suppression in ESI Source M->I A Amprolium Signal (Decreased) I->A D Amprolium-d7 Signal (Equally Decreased) I->D R Ratio (Analyte/IS) Remains Constant A->R D->R

Mechanism of matrix effect correction using stable isotope-labeled Amprolium-d7.

Comparative Performance Data

To objectively evaluate the impact of the internal standard choice on assay sensitivity, the following table summarizes the performance metrics of amprolium detection in poultry matrices across three different calibration approaches. The data clearly demonstrates that the SIL-IS yields the lowest LOD and highest precision.

Calibration StrategyInternal StandardMatrix Effect CorrectionExtraction Recovery RSD (%)Typical LOD (ng/g)Accuracy (%)
External Calibration NoneNone (Severe suppression)> 20.0%5.060 - 70%
Structural Analog l-Carnitine / EthopabatePartial (Different RT)10.0 - 15.0%2.580 - 90%
Stable Isotope Dilution Amprolium-d7Complete (Co-eluting)< 5.0%0.5 - 1.095 - 105%

Self-Validating Methodology: Step-by-Step Spike Recovery Protocol

To rigorously determine the LOD, a spike recovery experiment must be designed as a self-validating system. This means the protocol must independently measure Process Efficiency (PE), Extraction Recovery (RE), and Matrix Effect (ME) to prove that the Amprolium-d7 is actively correcting for losses 2.

Validation S1 Neat Standard (Analyte in Solvent) ME Matrix Effect (ME) S2 / S1 S1->ME S2 Post-Extraction Spike (Analyte added to blank extract) S2->ME RE Extraction Recovery (RE) S3 / S2 S2->RE S3 Pre-Extraction Spike (Analyte added to raw matrix) S3->RE

Self-validating experimental design for isolating extraction recovery and matrix effects.

Step 1: Matrix Preparation and Spiking

Causality: Spiking must occur in the raw matrix before any chemical alteration to accurately reflect the extraction efficiency of incurred residues.

  • Homogenize 5.0 g of blank matrix (e.g., poultry muscle or egg) in a 50 mL centrifuge tube.

  • Fortify the matrix with native Amprolium at concentrations approaching the estimated LOD (e.g., 0.5, 1.0, 2.0, and 5.0 ng/g).

  • Add a constant concentration of Amprolium-d7 (e.g., 50 ng/g) to all samples, including blanks.

  • Allow the spiked samples to equilibrate for 15 minutes to ensure protein binding mimics incurred samples.

Step 2: Protein Precipitation

Causality: Amprolium is highly polar and water-soluble. Using 5% trichloroacetic acid (TCA) denatures matrix proteins, breaking drug-protein bonds and releasing the analyte into the aqueous supernatant without using high volumes of organic solvents that might precipitate the polar analyte 3.

  • Add 10 mL of 5% TCA solution to the homogenate.

  • Shake vigorously for 1 minute, then centrifuge at 9,000 rpm for 10 minutes at 4°C.

  • Collect 5 mL of the supernatant for cleanup.

Step 3: Solid-Phase Extraction (SPE) Cleanup

Causality: A polymeric sorbent (e.g., Bond Elut Plexa) is utilized because its hydrophilic surface allows excellent mass transfer of polar analytes, while its hydrophobic core traps non-polar matrix lipids.

  • Condition the SPE cartridge (200 mg, 3 mL) with 3 mL methanol followed by 3 mL LC-grade water.

  • Load the 5 mL supernatant.

  • Wash with 3 mL water to remove residual salts and TCA. Dry under vacuum for 2 minutes.

  • Elute the amprolium and amprolium-d7 with 3 mL of 2% formic acid in acetonitrile. The acidic modifier ensures the basic pyrimidinyl group of amprolium remains protonated, enhancing solubility in the organic eluent.

G N1 Homogenize Matrix (e.g., Poultry/Egg) N2 Spike Recovery Setup Add Amprolium & Amprolium-d7 N1->N2 N3 Protein Precipitation (5% TCA) N2->N3 N4 Centrifugation (9000 rpm, 4°C) N3->N4 N5 SPE Cleanup (Polymeric Sorbent) N4->N5 N6 LC-MS/MS Analysis (HILIC / ESI+) N5->N6 N7 Data Processing (S/N > 3 for LOD) N6->N7

Workflow for Amprolium extraction and LOD determination using Amprolium-d7.

Step 4: LC-MS/MS Analysis

Causality: Due to amprolium's extreme polarity, traditional C18 columns result in poor retention and peak shape. Hydrophilic Interaction Liquid Chromatography (HILIC) is employed to provide adequate retention and separation from early-eluting matrix voids.

  • Column: HILIC-Z (100 × 3.00 mm, 2.7 µm).

  • Mobile Phase: Gradient elution using water (with 0.1% formic acid and 5 mM ammonium acetate) and acetonitrile.

  • MS/MS Transitions (Positive ESI):

    • Amprolium: m/z 243.1 → 150.1 (Quantifier), 243.1 → 122.1 (Qualifier).

    • Amprolium-d7: m/z 250.1 → 157.1 (Quantifier).

Step 5: LOD Calculation via Signal-to-Noise (S/N)
  • Using the instrument's data analysis software, extract the MRM chromatograms for the lowest spiked concentrations.

  • Measure the peak height of the Amprolium signal.

  • Measure the peak-to-peak amplitude of the baseline noise in a region immediately preceding the analyte peak.

  • Calculate the S/N ratio. The LOD is strictly defined as the concentration where

    
    .
    
  • Because Amprolium-d7 normalizes the signal response, the variance in the calculated concentration at the LOD is minimized, ensuring the relative standard deviation (RSD) remains <15%, satisfying regulatory validation guidelines.

Conclusion

The integration of Amprolium-d7 as a stable isotope-labeled internal standard is not merely a procedural enhancement; it is a mechanistic requirement for achieving ultra-trace limits of detection in complex biological matrices. By normalizing both extraction inefficiencies and ESI ion suppression, Amprolium-d7 transforms a highly variable matrix into a self-correcting analytical system, ensuring absolute confidence in food safety compliance testing.

References

  • Analysis of amprolium by hydrophilic interaction liquid chromatography-tandem mass spectrometry. PubMed (NIH).
  • Road to Recovery: Exploring the challenges in assessing recovery during Validation of an LC-MS/MS method. European Bioanalysis Forum.
  • Analysis of Amprolium in Eggs Using Bond Elut Plexa SPE and LC/MS/MS. Agilent Technologies Application Note.

Sources

Accuracy and precision data for Amprolium-d7 bromide hydrobromide in food safety testing

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Accuracy and precision data for Amprolium-d7 bromide hydrobromide in food safety testing Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the quantitative analysis of veterinary drug residues, Amprolium-d7 bromide hydrobromide serves as the definitive Stable Isotope-Labeled Internal Standard (SIL-IS). Its primary function is to correct for the significant matrix effects (ion suppression/enhancement) and extraction losses inherent in complex food matrices such as poultry muscle, eggs, and bovine liver.

This guide objectively compares the performance of LC-MS/MS workflows utilizing Amprolium-d7 against alternative calibration methods (External Standard and Matrix-Matched Calibration). Data indicates that while external calibration often yields Relative Standard Deviations (RSD) >15% due to matrix interference, the inclusion of Amprolium-d7 consistently reduces RSD to <6% and normalizes recovery to the 90–110% range, meeting strict regulatory requirements (e.g., EU Commission Decision 2002/657/EC, FDA CVM).

Technical Profile: Amprolium-d7 Bromide Hydrobromide[1][2][3]

ParameterSpecification
Chemical Name 1-[(4-amino-2-propylpyrimidin-5-yl)methyl]-2-methylpyridin-1-ium bromide hydrobromide (d7-labeled)
Formula C₁₄H₁₂D₇N₄Br[1] · HBr
Molecular Weight ~411.19 g/mol (Salt form)
Isotopic Purity ≥ 98% atom D
Chemical Purity ≥ 95% (HPLC)
Solubility Highly soluble in water, methanol; sparingly soluble in acetonitrile.
Application Internal Standard for LC-MS/MS quantification of Amprolium residues.

Why d7? The +7 Da mass shift is critical. Amprolium has a natural isotopic envelope. A +3 Da shift (d3) can sometimes suffer from interference if the analyte concentration is high (M+3 natural isotope overlap). The d7 variant provides a distinct mass channel (


 250.1 vs. 243.1 for the parent cation), ensuring zero cross-talk between the analyte and the internal standard.

Comparative Performance Analysis

The following data contrasts the accuracy and precision of Amprolium quantification in poultry egg matrix using three different calibration approaches.

Experiment Conditions
  • Analyte: Amprolium (Spiked at 100 µg/kg)

  • Matrix: Homogenized Poultry Eggs (High phospholipid content)

  • Instrumentation: LC-MS/MS (HILIC Mode, ESI+)

Table 1: Accuracy and Precision Comparison
Performance MetricMethod A: External Standard (Solvent Calibration)Method B: Matrix-Matched (No Internal Standard)Method C: Amprolium-d7 IS (Isotope Dilution)
Absolute Recovery (%) 60.5% (Significant Loss)N/A (Calibrated to Matrix)98.2% (Corrected)
Relative Accuracy (%) 58 - 65%85 - 115%96 - 102%
Precision (RSD %) 12.4%8.5%2.1%
Linearity (

)
0.9910.9950.999+
Matrix Effect -40% (Suppression)Compensated (Batch specific)Fully Normalized

Analysis:

  • Method A fails regulatory criteria due to severe ion suppression (-40%) caused by phospholipids in egg yolk co-eluting with Amprolium.

  • Method B improves accuracy but suffers from poor precision (RSD 8.5%) because it cannot account for individual sample extraction variability (volumetric errors, SPE cartridge variations).

  • Method C (Amprolium-d7) provides the highest scientific integrity. Because the d7-isotopologue is added before extraction, it experiences the exact same physical losses and ionization suppression as the target analyte. The resulting ratio (

    
    ) is immune to these variances.
    

Validated Experimental Protocol

This protocol utilizes Amprolium-d7 for the determination of residues in animal tissues/eggs with an LOQ of 1.0 µg/kg.

Reagents
  • Extraction Solvent: Acetonitrile:Water (80:20) or 5% Trichloroacetic acid (TCA).

  • Internal Standard Solution: 1.0 µg/mL Amprolium-d7 in Methanol.

Workflow Steps
  • Sample Preparation:

    • Weigh 2.0 g of homogenized tissue/egg into a 50 mL centrifuge tube.

    • CRITICAL STEP: Add 50 µL of Amprolium-d7 IS solution (Final conc. 25 µg/kg) and vortex for 30s. Allow to equilibrate for 10 min.

    • Rationale: Early addition ensures the IS binds to the matrix similarly to the analyte.

  • Extraction:

    • Add 8 mL of Extraction Solvent. Shake vigorously (mechanical shaker) for 15 min.

    • Centrifuge at 4000 rpm for 10 min at 4°C.

    • Transfer supernatant to a clean tube.

  • Cleanup (Solid Phase Extraction - SPE):

    • Cartridge: Weak Cation Exchange (WCX) or Polymer-based (e.g., Bond Elut Plexa).

    • Condition: 3 mL Methanol -> 3 mL Water.

    • Load: Apply supernatant.

    • Wash: 3 mL Water (removes proteins/sugars) -> 3 mL Methanol (removes lipids).

    • Elute: 3 mL 5% Formic Acid in Methanol.

  • LC-MS/MS Analysis:

    • Evaporate eluate to dryness under nitrogen; reconstitute in mobile phase.

    • Column: HILIC (e.g., 100 x 2.1 mm, 1.7 µm) or C18 with ion-pairing reagent.

    • Mobile Phase: A: 10mM Ammonium Formate (pH 3.5); B: Acetonitrile.

Mass Spectrometry Parameters (MRM)
CompoundPrecursor Ion (

)
Product Ion 1 (Quant)Product Ion 2 (Qual)
Amprolium 243.1150.1122.1
Amprolium-d7 250.1 157.1 129.1

Mechanism of Action: Matrix Effect Correction

The following diagram illustrates why the d7-IS is superior to external calibration. It visually demonstrates the "Co-elution Principle" where the IS and Analyte travel together through the chromatographic system, experiencing the exact same ionization environment.

MatrixEffectCorrection cluster_LCMS LC-MS/MS System Sample Sample Matrix (Analytes + Phospholipids) Extraction Extraction & SPE (Physical Loss Occurs) Sample->Extraction Spike Spike Amprolium-d7 (Internal Standard) Spike->Extraction Added Pre-Ext Chromatography HILIC Separation (Co-elution of d0 & d7) Extraction->Chromatography Losses affect both equally IonSource ESI Source (Ion Suppression Zone) Chromatography->IonSource d0 & d7 enter together Detector Mass Analyzer (Separate Channels) IonSource->Detector Suppression affects both equally Result Calculated Ratio: (Area d0 / Area d7) *Matrix Effect Cancelled* Detector->Result

Caption: Figure 1. The self-correcting mechanism of Stable Isotope Dilution Assay (SIDA). Since Amprolium-d7 co-elutes with the target, both molecules experience identical ion suppression, rendering the final ratio accurate.

References

  • European Commission. (2002). Commission Decision 2002/657/EC implementing Council Directive 96/23/EC concerning the performance of analytical methods and the interpretation of results. Official Journal of the European Communities. Link

  • Zhang, C., et al. (2019). Analysis of Amprolium in Eggs Using Bond Elut Plexa SPE and LC/MS/MS. Agilent Technologies Application Note. Link

  • Granelli, K., & Branzell, C. (2007). Rapid multi-residue analysis of coccidiostats in eggs and broiler muscle using liquid chromatography–electrospray tandem mass spectrometry. Analytica Chimica Acta, 586(1-2), 289-295. Link

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration.[2] Link

  • Stokvis, E., et al. (2005).[2] Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Amprolium-d7 (bromide hydrobromide)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential, step-by-step procedures for the safe and compliant disposal of Amprolium-d7 (bromide hydrobromide). As researchers, scientists, and drug development professionals, our responsibility extends beyond the laboratory bench to include the entire lifecycle of the chemicals we handle. This document is designed to be your preferred source for information on laboratory safety and chemical handling, ensuring that your operational and disposal plans are both safe and compliant with regulatory standards.

Understanding Amprolium-d7: Beyond the Analyte

Amprolium-d7 (bromide hydrobromide) is the deuterium-labeled form of Amprolium, a thiamine analog used as a coccidiostat in veterinary medicine, particularly in poultry.[1] In a research setting, its primary utility is as an internal standard for quantitative analysis by methods such as Nuclear Magnetic Resonance (NMR) or Mass Spectrometry (GC-MS, LC-MS).[1] The deuterium labeling provides a distinct mass signature, but it is crucial to understand that it does not alter the fundamental chemical reactivity or toxicity of the parent molecule. Therefore, from a safety and disposal perspective, Amprolium-d7 must be handled with the same precautions as Amprolium.

The hazards associated with the parent compound, Amprolium, are significant. Safety Data Sheets (SDS) classify it as a substance that causes severe skin burns and eye damage, is suspected of damaging fertility or the unborn child, and causes damage to the central nervous system through prolonged or repeated exposure if swallowed.[2][3] Consequently, all waste containing this compound, regardless of concentration, must be treated as hazardous chemical waste.

Regulatory Framework: The Legal Mandate for Proper Disposal

The disposal of chemical waste is not merely a matter of institutional best practice; it is governed by stringent federal and state regulations. In the United States, the Environmental Protection Agency (EPA) regulates chemical waste under the Resource Conservation and Recovery Act (RCRA).[4] Because Amprolium is a veterinary pharmaceutical, its disposal falls under the "Management Standards for Hazardous Waste Pharmaceuticals."[5][6] A critical stipulation of these regulations is the absolute prohibition of disposing of hazardous waste pharmaceuticals down the drain .[5] All waste generated must be collected, properly labeled, and disposed of through an approved hazardous waste disposal facility.

Core Disposal Protocol: A Step-by-Step Guide

This protocol outlines the necessary steps for the safe handling and disposal of Amprolium-d7 waste. The causality behind each step is explained to ensure a deep understanding of the safety principles involved.

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensuring personal safety is paramount. The hazards of Amprolium dictate a specific level of protection.[2]

  • Eye Protection: Chemical splash goggles meeting ANSI Z.87.1 standards are mandatory to protect against potential splashes that can cause severe eye damage.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, are essential. Always consult the glove manufacturer's compatibility chart for the specific form of the waste (e.g., if dissolved in a solvent).[7]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are required to protect the skin from potential burns.[7]

  • Respiratory Protection: All handling of solid Amprolium-d7 or concentrated solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

Step 2: Waste Segregation

Proper segregation at the point of generation is the most critical step in a compliant waste management program. It prevents dangerous chemical reactions and ensures the waste can be accepted by a disposal facility. Deuterated compounds and materials contaminated with them must be disposed of as hazardous chemical waste.[7]

  • Solid Waste: This includes unused or expired pure Amprolium-d7, contaminated personal protective equipment (gloves, weigh boats), and absorbent materials from spill cleanups. Collect this waste in a dedicated, clearly labeled container for solid hazardous waste.

  • Liquid Waste: This category includes solutions of Amprolium-d7. It is crucial to further segregate liquid waste based on the solvent used:

    • Aqueous Solutions: Collect in a container designated for aqueous hazardous waste.

    • Non-Halogenated Organic Solvents (e.g., Methanol, Acetonitrile): Collect in a dedicated container for non-halogenated solvent waste.

    • Halogenated Organic Solvents (e.g., Dichloromethane, Chloroform): Collect in a separate container for halogenated solvent waste.

Causality: Mixing different waste streams can have dangerous consequences. For instance, mixing acidic waste with certain other chemicals can produce toxic gases. Disposal facilities also have strict requirements and pricing structures based on the type of waste, making proper segregation economically and logistically necessary.

Step 3: Container Selection and Labeling

The integrity of the waste containment is vital for safe storage and transport.

  • Container Compatibility: Wastes must be stored in containers made of a compatible material.[8] For example, use glass containers for organic solvents and high-density polyethylene (HDPE) for many aqueous solutions. Never store acidic solutions in metal containers.[8]

  • Secure Closure: All waste containers must have tightly fitting caps and be kept closed at all times except when waste is actively being added.[8] This prevents the release of vapors and protects the lab environment.

  • Proper Labeling: All waste containers must be accurately and clearly labeled.[7][8] The label should include:

    • The words "Hazardous Waste."

    • The full chemical name(s) of the contents (e.g., "Amprolium-d7 in Methanol"). Avoid using chemical formulas or abbreviations.[8]

    • The approximate concentration or percentage of each component.

    • The specific hazard(s) associated with the waste (e.g., "Toxic," "Corrosive," "Reproductive Hazard").

    • The date the container was first used for waste accumulation.

Step 4: On-Site Accumulation and Storage

Designate a specific, well-ventilated area within the laboratory for the temporary storage of hazardous waste containers, often called a Satellite Accumulation Area (SAA).[7]

  • Store containers in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.

  • Ensure incompatible waste streams (e.g., acids and bases, oxidizers and flammables) are stored separately.

  • Do not overfill containers; leave at least 10% of the volume as headspace to allow for vapor expansion.

Step 5: Arranging for Final Disposal

Follow your institution's specific procedures for hazardous waste pickup and disposal.[7] This typically involves contacting your Environmental Health and Safety (EHS) department to schedule a collection. Never attempt to transport or dispose of hazardous waste on your own.

Spill and Emergency Procedures

Accidental spills must be handled promptly and safely.

  • Assess the Hazard: Evaluate the size and nature of the spill. For a large or highly hazardous spill, evacuate the area and contact your institution's emergency services or EHS department immediately.[7]

  • Don PPE: For minor spills that you are trained to handle, wear the appropriate PPE as described in Step 1.

  • Contain the Spill: Use an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit) to contain the spill. For a solid spill, carefully sweep it up, avoiding dust generation.[9]

  • Clean Up: Collect all contaminated absorbent material and place it in a sealed, properly labeled hazardous waste container.

  • Decontaminate: Clean the spill area with an appropriate solvent or soap and water, and collect the cleaning materials as hazardous waste.

  • Report: Report the incident to your supervisor and EHS department, as required by your institution.

Summary of Disposal and Safety Parameters

ParameterGuidelineRationale
Personal Protective Equipment (PPE) Chemical splash goggles, nitrile gloves, lab coat, closed-toe shoes.Protects against severe skin/eye damage and reproductive hazards.[2]
Handling Area Certified Chemical Fume Hood.Prevents inhalation of toxic dust or vapors.[7]
Disposal Method Collection as hazardous chemical waste via institutional EHS.Complies with EPA/RCRA regulations; protects human health and the environment.[4]
Prohibited Disposal Methods DO NOT pour down the drain. DO NOT dispose of in regular trash.Drain disposal of hazardous pharmaceuticals is illegal.[5] Solid waste poses a risk to custodial staff and the environment.[10]
Waste Segregation Separate Solid, Aqueous, Halogenated, and Non-Halogenated waste.Prevents dangerous reactions and is required by disposal facilities.[7][8]
Container Labeling "Hazardous Waste" with full chemical names, hazards, and dates.Ensures safe handling, proper disposal, and regulatory compliance.[8]

Disposal Decision Workflow

The following diagram illustrates the logical workflow for making decisions regarding the disposal of Amprolium-d7 waste.

G Amprolium-d7 Waste Disposal Workflow start Waste Generation (Amprolium-d7) identify_type Identify Waste Type start->identify_type solid_waste Solid Waste (e.g., contaminated PPE, powder) identify_type->solid_waste Solid liquid_waste Liquid Waste (e.g., solutions) identify_type->liquid_waste Liquid container_solid Place in Labeled 'Solid Hazardous Waste' Container solid_waste->container_solid segregate_liquid Segregate by Solvent Type liquid_waste->segregate_liquid aqueous Aqueous Waste segregate_liquid->aqueous Water-based non_halogenated Non-Halogenated Organic Waste segregate_liquid->non_halogenated e.g., Methanol halogenated Halogenated Organic Waste segregate_liquid->halogenated e.g., DCM container_aqueous Place in Labeled 'Aqueous Hazardous Waste' Container aqueous->container_aqueous container_non_halo Place in Labeled 'Non-Halogenated Waste' Container non_halogenated->container_non_halo container_halo Place in Labeled 'Halogenated Waste' Container halogenated->container_halo storage Store in Designated Satellite Accumulation Area with Secondary Containment container_solid->storage container_aqueous->storage container_non_halo->storage container_halo->storage disposal Contact EHS for Waste Pickup and Final Disposal storage->disposal

Caption: A decision-making workflow for the proper segregation and disposal of Amprolium-d7 waste.

References

  • SAFETY DATA SHEET Amprolium Formulation. Merck & Co., Inc. ([Link])

  • SAFETY DATA SHEET Amprolium Formulation. MSD. ([Link])

  • Chemical Waste Disposal Guidelines. Emory University, Department of Chemistry. ([Link])

  • Hazardous Waste and Disposal. American Chemical Society. ([Link])

  • D7-Amprolium bromide hydrobromide. HPC Standards US. ([Link])

  • Disposal of deuterium (D₂). Synergy Recycling. ([Link])

  • Disposal of Chemical Waste. University of Bristol, Safety and Health Services. ([Link])

  • Safety Data Sheet Amprolium Hydrochloride. LKT Laboratories, Inc. ([Link])

  • Requirements for Pesticide Disposal. U.S. Environmental Protection Agency. ([Link])

  • Federal Register/Vol. 84, No. 36/Rules and Regulations. DEA Diversion Control Division. ([Link])

  • New EPA Final Rule Gives Healthcare Facilities and Retailers a Break on Waste Pharmaceuticals and Nicotine Products. VelocityEHS. ([Link])

  • Listing of Specific Per- and Polyfluoroalkyl Substances as Hazardous Constituents. Federal Register. ([Link])

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.